Quinocarcin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2R,3R,5S,6R,9R)-11-methoxy-18-methyl-7-oxa-17,18-diazapentacyclo[7.7.1.12,5.06,17.010,15]octadeca-10(15),11,13-triene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-19-12-7-10(18(21)22)16(19)11-6-9-4-3-5-14(23-2)15(9)13-8-24-17(12)20(11)13/h3-5,10-13,16-17H,6-8H2,1-2H3,(H,21,22)/t10-,11+,12+,13+,16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUMVHRRAVBACH-RXCQEBQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(C1C3CC4=C(C5N3C2OC5)C(=CC=C4)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2C[C@H]([C@@H]1[C@@H]3CC4=C([C@H]5N3[C@@H]2OC5)C(=CC=C4)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501004854 | |
| Record name | 11-Methoxy-12-methyl-2a,3,4,5,6,6a,7,11b-octahydro-1H-3,6-epimino-2-oxa-11c-azanaphtho[1,2,3-cd]azulene-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501004854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84573-33-1 | |
| Record name | (-)-Quinocarcin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84573-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinocarcin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084573331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Methoxy-12-methyl-2a,3,4,5,6,6a,7,11b-octahydro-1H-3,6-epimino-2-oxa-11c-azanaphtho[1,2,3-cd]azulene-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501004854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Discovery of Quinocarcin from Streptomyces melanovinaceus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinocarcin, a potent tetrahydroisoquinoline antitumor antibiotic, was first discovered from the fermentation broth of the soil bacterium Streptomyces melanovinaceus. This document provides a comprehensive technical overview of this compound, encompassing its discovery, biosynthesis, mechanism of action, and the experimental methodologies integral to its study. It is designed to serve as a detailed resource for researchers in natural product discovery, oncology, and pharmaceutical development.
Introduction
The relentless search for novel anticancer agents has frequently led researchers to the diverse metabolic capabilities of microorganisms. The genus Streptomyces has proven to be a particularly rich source of clinically significant therapeutics. In 1983, a team of scientists, Takahashi and Tomita, reported the isolation of a novel antitumor antibiotic, designated this compound, from a culture of Streptomyces melanovinaceus.[1] Early investigations revealed its potent activity against lymphocytic leukemia, non-small cell lung cancer, and adenocarcinoma.[1] This guide delves into the core scientific principles and methodologies related to the discovery and characterization of this compound.
The Producing Organism: Streptomyces melanovinaceus
The discovery of this compound originated from the screening of soil microorganisms for antitumor properties. The producing organism was identified as a novel species of Streptomyces, named melanovinaceus due to its characteristic dark-colored colonies.
Taxonomy and Morphology
Detailed taxonomic studies of the producing strain are essential for reproducibility and further strain improvement efforts. While the original isolation papers would contain the full characterization, a typical taxonomic description for a novel Streptomyces species would include:
-
Morphological Characteristics: Analysis of aerial and substrate mycelia, spore chain morphology (e.g., Rectiflexibiles, Retinaculiaperti, Spirales), and spore surface ornamentation (e.g., smooth, warty, spiny) using scanning electron microscopy.
-
Cultural Characteristics: Growth patterns, pigmentation, and sporulation on various standard ISP (International Streptomyces Project) media.
-
Physiological and Biochemical Characteristics: Evaluation of carbon source utilization, nitrogen source utilization, temperature and pH tolerance, and production of extracellular enzymes.
-
Chemotaxonomy: Analysis of cell wall components (e.g., LL-diaminopimelic acid), whole-cell sugar patterns, and phospholipid profiles.
-
16S rRNA Gene Sequencing: Comparison of the 16S rRNA gene sequence with known Streptomyces species to determine phylogenetic relationships.
Fermentation and Isolation of this compound
The production of this compound is achieved through submerged fermentation of Streptomyces melanovinaceus. The following sections outline a generalized protocol based on typical methods for isolating secondary metabolites from Streptomyces.
Fermentation Protocol
A detailed fermentation protocol is critical for optimizing the yield of this compound. Key parameters that require careful control include:
-
Inoculum Development: A multi-stage inoculum development process is typically employed, starting from a slant culture to generate a sufficient biomass for inoculating the production fermenter.
-
Production Medium: The composition of the production medium is a critical factor influencing the yield of this compound. A typical medium would consist of a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and various mineral salts.
-
Fermentation Parameters:
-
Temperature: Optimal temperature for growth and production.
-
pH: Maintained within a specific range to ensure optimal enzyme activity for biosynthesis.
-
Aeration and Agitation: Sufficient dissolved oxygen is crucial for the growth of aerobic Streptomyces and for the oxygen-dependent mechanism of action of this compound.
-
Fermentation Time: The fermentation is monitored over time, and harvesting is typically done during the stationary phase when the production of the secondary metabolite is maximal.
-
Extraction and Purification Protocol
Following fermentation, this compound is extracted from the culture broth and purified to homogeneity. A general workflow is as follows:
-
Harvesting: The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration.
-
Extraction: this compound is extracted from the culture filtrate and/or the mycelial cake using a suitable organic solvent, such as ethyl acetate or butanol.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to purify this compound. This may include:
-
Silica Gel Column Chromatography: Separation based on polarity.
-
Sephadex LH-20 Chromatography: Size exclusion chromatography to remove impurities.
-
High-Performance Liquid Chromatography (HPLC): A final polishing step to obtain highly pure this compound. Purity is typically assessed by analytical HPLC.
-
Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, and 2D NMR techniques (e.g., COSY, HMQC, HMBC) to elucidate the connectivity of atoms within the molecule.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the chromophore.
Quantitative Data
Table 1: Production Yield of this compound from Streptomyces melanovinaceus
| Parameter | Value | Reference |
| Fermentation Volume | Data not available in search results | |
| Optimized Yield | Data not available in search results |
Table 2: In Vitro Cytotoxicity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |
| P388 Leukemia | Leukemia | Specific value not available in search results | [2] |
| Additional cell line data not available in search results |
Mechanism of Action
This compound exerts its potent antitumor activity through a unique mechanism involving DNA damage. The key features of its mode of action are:
-
Oxygen-Dependent DNA Damage: this compound's cytotoxicity is dependent on the presence of molecular oxygen.[3]
-
DNA Alkylation and Scission: The molecule is capable of both alkylating DNA and causing strand scissions.[3]
-
Role of the Oxazolidine Moiety: The oxazolidine ring within the this compound structure is crucial for its activity. It is proposed to act as a reductant, leading to the production of reactive oxygen species (ROS) such as hydroxyl radicals, which in turn damage the DNA.[3]
Signaling Pathway of this compound-Induced DNA Damage
The DNA damage induced by this compound is expected to activate the DNA Damage Response (DDR) pathway. While specific studies detailing the precise signaling cascade initiated by this compound are not available in the provided search results, a generalized pathway can be proposed based on its known DNA-damaging effects. The primary sensors of DNA double-strand breaks are the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.
Caption: Proposed signaling pathway of this compound-induced cell death.
Experimental Workflows
Discovery and Characterization Workflow
The following diagram illustrates the logical workflow from the initial screening to the characterization of this compound.
References
An In-depth Technical Guide to the Mechanism of Action of Quinocarcin on DNA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinocarcin is a tetrahydroisoquinoline antitumor antibiotic that exerts its cytotoxic effects through a multifaceted interaction with DNA. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its reductive activation, subsequent DNA alkylation, and the induction of cellular damage responses. This document synthesizes key findings from experimental studies, outlines detailed protocols for relevant assays, and presents quantitative data where available to offer a thorough resource for professionals in oncology research and drug development.
Core Mechanism of Action: A Multi-Step Process
The antitumor activity of this compound is not inherent to the molecule in its native state. Instead, it requires a series of activation steps to become a potent DNA-damaging agent. The overall mechanism can be conceptualized as a three-stage process: reductive activation, DNA binding and alkylation, and the cellular response to the induced DNA damage.
Reductive Activation
This compound belongs to the class of quinone-containing compounds that necessitate bioreductive activation to exert their cytotoxic effects.[1] This activation can be facilitated by cellular reductases, such as NADPH cytochrome P450 reductase, which catalyze a one-electron reduction of the quinone moiety to a semiquinone radical.[2] An alternative and crucial activation pathway involves the opening of the oxazolidine ring to form a reactive iminium ion.[3][4] This electrophilic intermediate is the key species responsible for the subsequent covalent modification of DNA.
Caption: Reductive activation pathway of this compound to its reactive iminium ion intermediate.
DNA Binding and Covalent Alkylation
Following its activation, the electrophilic iminium ion of this compound targets DNA. Computer modeling studies have indicated that this compound preferentially binds to the minor groove of the DNA double helix.[3] This initial non-covalent interaction positions the reactive center of the drug in close proximity to its alkylation target.
The primary site of covalent modification is the N2-amino group of guanine residues.[3] This alkylation reaction forms a stable, covalent adduct, which distorts the DNA helix and creates a lesion that interferes with normal DNA metabolic processes.[4][5] This mode of action is characteristic of many tetrahydroisoquinoline natural products.[4]
Caption: Mechanism of this compound binding to the DNA minor groove and alkylation of guanine.
Induction of DNA Damage and Cellular Consequences
The formation of this compound-DNA adducts constitutes a form of DNA damage that triggers a cascade of cellular responses. These lesions can physically obstruct the progression of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription.[6][7][8] This disruption of essential cellular processes is a primary contributor to the cytotoxic effects of the drug.
Furthermore, the cell recognizes these adducts as damage, which can lead to the generation of single- and double-strand breaks in the DNA backbone.[9] This accumulation of DNA damage activates complex cellular signaling pathways designed to address such threats.
Quantitative Data on this compound-DNA Interactions
Precise quantitative data for the binding affinity and alkylation efficiency of this compound are not extensively reported in publicly available literature. However, data from related compounds and analogous experimental systems can provide valuable context.
| Parameter | Compound Class | Method | Typical Values | Reference |
| DNA Binding Constant (Kb) | Quinones | Cyclic Voltammetry | 108 - 109 M-1 | [10] |
| Covalent Binding Index (CBI) | DNA Alkylating Agents | Varies (e.g., Radiotracer analysis) | Spans over 6 orders of magnitude depending on the agent's potency. | [11] |
| DNA Damage (Strand Breaks) | Various Genotoxic Agents | Comet Assay (Tail Moment) | Dose-dependent increase in tail moment, indicating increased DNA fragmentation. | [2][9][12] |
Note: The values presented are for related compound classes and are intended to be illustrative. Specific quantitative measurements for this compound are required for precise characterization.
Cellular Response to this compound-Induced DNA Damage
The DNA lesions created by this compound activate the DNA Damage Response (DDR), a sophisticated signaling network that coordinates cell cycle progression, DNA repair, and, if the damage is irreparable, programmed cell death (apoptosis).[13][14][15]
Key players in this pathway are the sensor kinases, Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).[6][14] These kinases are activated by DNA double-strand breaks and single-strand DNA, respectively, which can both arise from the processing of this compound-DNA adducts.[16]
Upon activation, ATM and ATR phosphorylate a host of downstream targets, including the checkpoint kinases CHK1 and CHK2.[17] These, in turn, phosphorylate and activate the tumor suppressor protein p53.[18] Activated p53 acts as a transcription factor, inducing the expression of genes that lead to cell cycle arrest, providing time for DNA repair, or initiating apoptosis if the damage is too severe.
Caption: Simplified signaling pathway of the cellular response to this compound-induced DNA damage.
Experimental Protocols
DNase I Footprinting to Determine DNA Binding Sites
This method identifies the specific DNA sequences where a small molecule like this compound binds, by protecting the DNA from enzymatic cleavage by DNase I.
Materials:
-
High-purity plasmid DNA containing the sequence of interest.
-
Restriction enzymes for generating a specific DNA fragment.
-
Klenow fragment of DNA polymerase I.
-
[α-³²P]dATP for radiolabeling.
-
DNase I.
-
This compound (or its activated form if stable).
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂).
-
Stop solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl, 100 µg/mL tRNA).
-
Phenol:chloroform:isoamyl alcohol (25:24:1).
-
Ethanol.
-
Formamide loading dye.
-
Denaturing polyacrylamide gel (e.g., 8%).
Procedure:
-
Prepare the DNA Probe:
-
Digest the plasmid with a suitable restriction enzyme to generate a fragment containing the target sequence.
-
Label one end of the DNA fragment by filling in the 3' recessed end with Klenow fragment and [α-³²P]dATP.
-
Isolate the uniquely end-labeled fragment by a secondary restriction digest and purification via native polyacrylamide gel electrophoresis.
-
-
Binding Reaction:
-
In separate tubes, incubate the radiolabeled DNA probe (e.g., 10,000 cpm) with increasing concentrations of this compound in the binding buffer. Include a no-drug control.
-
Allow the binding to equilibrate (e.g., 30 minutes at room temperature).
-
-
DNase I Digestion:
-
Add a freshly diluted solution of DNase I to each reaction tube. The concentration of DNase I should be empirically determined to produce a uniform ladder of cleavage products in the absence of the drug.
-
Incubate for a short, precise time (e.g., 1-2 minutes at room temperature).
-
-
Reaction Termination and DNA Purification:
-
Stop the digestion by adding the stop solution.
-
Extract the DNA with phenol:chloroform:isoamyl alcohol and precipitate with ethanol.
-
Wash the DNA pellet with 70% ethanol and dry.
-
-
Gel Electrophoresis and Autoradiography:
-
Resuspend the DNA pellets in formamide loading dye.
-
Denature the samples by heating (e.g., 90°C for 3 minutes) and then rapidly cool on ice.
-
Separate the DNA fragments on a denaturing polyacrylamide sequencing gel.
-
Dry the gel and expose it to X-ray film or a phosphorimager screen.
-
The "footprint" will appear as a region of protection from DNase I cleavage in the lanes containing this compound, indicating its binding site.
-
Alkaline Comet Assay for Quantifying DNA Strand Breaks
This single-cell gel electrophoresis technique quantifies DNA strand breaks. Damaged DNA migrates out of the nucleus during electrophoresis, forming a "comet" shape.
Materials:
-
Treated and control cells.
-
Low melting point agarose (LMPA).
-
Normal melting point agarose (NMPA).
-
Microscope slides.
-
Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10).
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13).
-
Neutralization buffer (e.g., 0.4 M Tris-HCl, pH 7.5).
-
DNA stain (e.g., SYBR Green or ethidium bromide).
-
Fluorescence microscope with appropriate filters.
-
Image analysis software.
Procedure:
-
Cell Preparation:
-
Harvest cells treated with this compound (and untreated controls) and resuspend in ice-cold PBS at a concentration of ~1 x 10⁵ cells/mL.
-
-
Slide Preparation:
-
Coat microscope slides with a layer of 1% NMPA and allow to dry.
-
Mix the cell suspension with 0.5% LMPA (at 37°C) at a 1:10 (v/v) ratio.
-
Pipette this mixture onto the pre-coated slide, cover with a coverslip, and allow to solidify on ice.
-
-
Cell Lysis:
-
Gently remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C. This removes cell membranes and histones, leaving behind the nucleoid.
-
-
DNA Unwinding and Electrophoresis:
-
Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer.
-
Allow the DNA to unwind in the alkaline solution for 20-40 minutes.
-
Apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes.
-
-
Neutralization and Staining:
-
Gently remove the slides from the tank and neutralize them by washing with neutralization buffer three times for 5 minutes each.
-
Stain the DNA by adding a drop of DNA stain to each slide.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images of at least 50-100 randomly selected cells per sample.
-
Use image analysis software to quantify the extent of DNA damage. A common parameter is the "tail moment," calculated as the product of the tail length and the fraction of DNA in the tail.[2][9][12] An increase in the tail moment is indicative of increased DNA damage.
-
Conclusion
This compound is a potent antitumor agent that functions through a mechanism involving reductive activation to a reactive species that alkylates DNA, primarily at guanine residues. This covalent modification leads to the inhibition of DNA replication and transcription, the formation of DNA strand breaks, and the activation of the DNA damage response pathway, ultimately culminating in cell cycle arrest or apoptosis. While the qualitative aspects of its mechanism are well-characterized, further research is needed to establish precise quantitative parameters for its DNA binding and alkylation efficiency. The experimental protocols detailed herein provide a framework for researchers to further investigate the intricate interactions between this compound and DNA, and to evaluate the efficacy of novel analogs in drug development programs.
References
- 1. Electrochemical approach of anticancer drugs--DNA interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The COMET assay: single-cell analysis of DNA damage - Cellomatics Biosciences [cellomaticsbio.com]
- 4. Computer simulation of the binding of this compound to DNA. Prediction of mode of action and absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Covalent binding design strategy: A prospective method for discovery of potent targeted anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. De novo identification and biophysical characterization of transcription-factor binding sites with microfluidic affinity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. In vivo covalent binding of organic chemicals to DNA as a quantitative indicator in the process of chemical carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The comet moment as a measure of DNA damage in the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Electrochemical studies of the interaction of adriamycin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DNA-Based Electrodes and Computational Approaches on the Intercalation Study of Antitumoral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biophysical characterization of DNA binding from single molecule force measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Methods for the detection of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Architecture of a Potent Antitumor Antibiotic: The Structure Elucidation of Quinocarcin
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: November 21, 2025
Introduction
Quinocarcin, also known as DC-52, is a potent antitumor antibiotic belonging to the tetrahydroisoquinoline family of natural products. First isolated from the fermentation broth of Streptomyces melanovinaceus by Takahashi and Tomita in 1983, its unique and complex architecture has intrigued chemists and biologists alike.[1][2] The elucidation of its structure was a pivotal achievement, paving the way for the synthesis of analogues and the investigation of its mode of action. This in-depth technical guide provides a comprehensive overview of the key experimental data and methodologies employed in the determination of this compound's intricate molecular framework, serving as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Core Structure and Physicochemical Properties
The initial characterization of this compound established its fundamental physicochemical properties, which provided the first clues to its molecular composition and complexity.
| Property | Value |
| Molecular Formula | C₁₈H₂₂N₂O₄[3] |
| Molecular Weight | 330.38 g/mol [3] |
| Exact Mass | 330.158 g/mol [3] |
| Appearance | Colorless needles |
| Melting Point | 141-143 °C |
| UV λmax (MeOH) | 218 nm (ε 32,000), 280 nm (ε 4,800), 288 nm (ε 4,500) |
| Solubility | Soluble in methanol, ethanol, acetone, chloroform; Insoluble in water, n-hexane |
Spectroscopic Elucidation: Deciphering the Molecular Blueprint
The definitive structure of this compound was pieced together through a combination of powerful spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These methods provided detailed information about the connectivity and spatial arrangement of the atoms within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy were instrumental in defining the carbon-hydrogen framework of this compound. The following tables summarize the key chemical shift assignments that were crucial for assembling the structural fragments.
¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.24 | d | 8.5 | H-7 |
| 6.85 | dd | 8.5, 2.5 | H-8 |
| 6.78 | d | 2.5 | H-10 |
| 4.43 | d | 3.0 | H-1 |
| 4.20 | d | 3.0 | H-11a |
| 3.86 | s | - | OCH₃ |
| 3.65 | m | - | H-3 |
| 3.40 | dd | 11.0, 4.0 | H-5a |
| 3.15 | m | - | H-6 |
| 2.95 | t | 11.0 | H-5e |
| 2.58 | s | - | N-CH₃ |
| 2.4-2.1 | m | - | H-4, H-11 |
| 1.95 | m | - | H-2 |
¹³C NMR Spectral Data (CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 174.5 | C | C-12 (COOH) |
| 158.8 | C | C-9 |
| 145.8 | C | C-6a |
| 128.5 | C | C-10a |
| 122.0 | CH | C-7 |
| 114.8 | CH | C-8 |
| 111.5 | CH | C-10 |
| 85.1 | CH | C-1 |
| 70.2 | CH | C-11a |
| 60.8 | CH | C-3 |
| 55.9 | CH₃ | OCH₃ |
| 54.5 | CH | C-6 |
| 48.2 | CH₂ | C-5 |
| 42.1 | CH₃ | N-CH₃ |
| 35.8 | CH | C-2 |
| 30.5 | CH₂ | C-4 |
| 25.4 | CH₂ | C-11 |
Mass Spectrometry (MS)
Mass spectrometry provided the molecular weight of this compound and offered valuable structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry confirmed the molecular formula as C₁₈H₂₂N₂O₄.
Key Mass Spectral Fragments
| m/z | Proposed Fragment |
| 330 | [M]⁺ |
| 285 | [M - COOH]⁺ |
| 243 | [M - C₄H₅NO]⁺ |
| 214 | [M - C₅H₈N₂O₂]⁺ |
Chemical Degradation Studies
To further corroborate the proposed structure, chemical degradation studies were performed. These classical chemical analyses provided tangible evidence for the presence of specific functional groups and structural motifs.
One key reaction was the treatment of this compound with cyanogen bromide, which selectively cleaved the oxazolidine ring, yielding a derivative designated as DX-52-1.[4] This reaction confirmed the presence and reactivity of the unique five-membered heterocyclic ring system within the core structure.
Confirmation of Structure by Total Synthesis
The unambiguous confirmation of the structure of a complex natural product is ultimately achieved through its total synthesis. The total synthesis of (±)-Quinocarcin was first reported by Fukuyama and Nunes. This and subsequent syntheses not only verified the proposed structure but also provided access to analogues for structure-activity relationship studies.[4]
Experimental Protocols
Isolation and Purification of this compound (DC-52)
This compound was isolated from the culture broth of Streptomyces melanovinaceus strain DO-52. The fermentation broth was filtered, and the filtrate was extracted with ethyl acetate. The organic extract was concentrated and subjected to a series of chromatographic separations, including silica gel column chromatography and preparative high-performance liquid chromatography (HPLC), to yield pure this compound as colorless needles.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: High-resolution mass spectra were obtained on a double-focusing mass spectrometer using electron ionization (EI).
Chemical Degradation: Formation of DX-52-1
This compound was dissolved in a suitable organic solvent and treated with a solution of cyanogen bromide. The reaction mixture was stirred at room temperature until the starting material was consumed (monitored by TLC). The solvent was removed under reduced pressure, and the resulting residue was purified by chromatography to yield DX-52-1.[4]
Visualizing the Path to Structure: Workflows and Pathways
The logical progression of the structure elucidation process can be visualized through the following diagrams.
Caption: Workflow for the structure elucidation of this compound.
The chemical degradation of this compound to DX-52-1 is a key reaction that helped to confirm the presence of the oxazolidine ring.
Caption: Chemical degradation of this compound to DX-52-1.
Conclusion
The structure elucidation of this compound stands as a testament to the power of a synergistic approach combining classical chemical methods with modern spectroscopic techniques. The detailed analysis of NMR and mass spectral data, corroborated by chemical degradation and ultimately confirmed by total synthesis, provided an unambiguous assignment of its complex tetracyclic framework. This foundational knowledge has been instrumental in understanding the biological activity of this compound and has guided the development of new anticancer agents. This guide serves to consolidate the key findings of this seminal work, offering a valuable reference for researchers engaged in the discovery and development of novel therapeutic agents from natural sources.
References
The Core Biosynthesis of Tetrahydroisoquinoline Alkaloids: A Technical Guide
Tetrahydroisoquinoline alkaloids (THIQs) represent a vast and structurally diverse class of plant-derived specialized metabolites, with over 2,500 known compounds.[1] This family includes some of the most important pharmaceuticals known, such as the analgesics morphine and codeine, the antimicrobial berberine, and the anticancer agent noscapine.[1][2][3] The core structure of these molecules, the tetrahydroisoquinoline scaffold, is synthesized in plants through a conserved and elegant biosynthetic pathway. This technical guide provides an in-depth exploration of this core pathway, focusing on the key enzymatic transformations, quantitative data, and experimental methodologies relevant to researchers, scientists, and drug development professionals.
The Central Biosynthetic Pathway: From Tyrosine to (S)-Reticuline
The biosynthesis of most benzylisoquinoline alkaloids (BIAs), a major subclass of THIQs, originates from the amino acid L-tyrosine. The pathway can be conceptually divided into three main stages: the formation of the two key precursors, their condensation to form the core THIQ structure, and the subsequent decorations to yield the central branch-point intermediate, (S)-reticuline.
Upstream Precursor Formation: The Dual Fates of Tyrosine
L-tyrosine serves as the primary building block, giving rise to both halves of the initial THIQ molecule: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).
-
Dopamine Synthesis: The conversion of L-tyrosine to dopamine is a two-step enzymatic process.[4][5] First, L-tyrosine is hydroxylated by tyrosine hydroxylase (TH) to form L-3,4-dihydroxyphenylalanine (L-DOPA).[4][6] This step is often the rate-limiting step in catecholamine synthesis.[4] Subsequently, L-DOPA is decarboxylated by aromatic L-amino acid decarboxylase (AADC) , also known as DOPA decarboxylase, to yield dopamine.[4][6][7]
-
4-HPAA Synthesis: The pathway to 4-HPAA is less definitively characterized in all BIA-producing plants but is generally understood to proceed from L-tyrosine via a series of transamination, decarboxylation, and oxidation steps, involving enzymes like tyrosine aminotransferase (TyrAT) and 4-hydroxyphenylpyruvate decarboxylase (4HPPDC).[8][9]
The Keystone Reaction: (S)-Norcoclaurine Formation
The defining step in BIA biosynthesis is the stereoselective Pictet-Spengler condensation of dopamine and 4-HPAA.[1][10] This reaction is catalyzed by (S)-norcoclaurine synthase (NCS) , which joins the two precursors to form the first and central THIQ intermediate, (S)-norcoclaurine.[1][10][11][12][13] This enzyme is pivotal as it establishes the fundamental carbon skeleton and the stereochemistry of almost all subsequent BIAs.[10] While the non-enzymatic reaction can occur spontaneously, it produces a racemic mixture of (R,S)-norcoclaurine; NCS ensures the exclusive formation of the biologically relevant (S)-enantiomer.[10]
Downstream Modifications: The Path to (S)-Reticuline
Following the formation of (S)-norcoclaurine, a sequence of four enzymatic reactions transforms it into (S)-reticuline, a critical branch-point intermediate from which numerous BIA structural classes arise.[10][14][15]
-
6-O-Methylation: The 6-hydroxyl group of (S)-norcoclaurine is methylated by norcoclaurine 6-O-methyltransferase (6OMT) to produce (S)-coclaurine.[8][10][16]
-
N-Methylation: The secondary amine of (S)-coclaurine is then methylated by coclaurine N-methyltransferase (CNMT) , yielding (S)-N-methylcoclaurine.[8][16][17]
-
3'-Hydroxylation: A hydroxyl group is introduced at the 3' position of the benzyl ring of (S)-N-methylcoclaurine. This reaction is catalyzed by the cytochrome P450 enzyme (S)-N-methylcoclaurine 3'-hydroxylase (NMCH) .[8][16]
-
4'-O-Methylation: Finally, the newly introduced 3'-hydroxyl group is methylated by 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) to complete the synthesis of (S)-reticuline.[8][16]
From (S)-reticuline, the biosynthetic pathways diverge dramatically, employing enzymes like the berberine bridge enzyme (BBE), salutaridine synthase (SalSyn), and various P450s and methyltransferases to generate the vast diversity of BIA structures.[2][15][16]
Caption: The core biosynthetic pathway from L-tyrosine to the branch-point intermediate (S)-reticuline.
Quantitative Data on Key Biosynthetic Enzymes
The efficiency and regulation of the THIQ biosynthetic pathway are governed by the kinetic properties of its constituent enzymes. Norcoclaurine synthase (NCS) is particularly important as it represents the first committed step.[18][19]
| Enzyme | Source Organism | Substrate(s) | K_m (μM) | Hill Coefficient (n_H) | Optimal pH | Optimal Temp (°C) | Reference |
| Norcoclaurine Synthase (NCS) | Thalictrum flavum | 4-HPAA | 335 | - | 6.5 - 7.0 | 42 - 55 | [18] |
| Dopamine | - | 1.8 | [18] | ||||
| Norcoclaurine Synthase (NCS) | Thalictrum flavum | 4-HPAA | 700 | - | 7.0 | 40 | [19] |
| Dopamine | - | 1.98 | [19] |
Note: The sigmoidal saturation kinetics observed for dopamine (Hill coefficient > 1) suggest cooperative binding and indicate that NCS may play a key regulatory role in controlling the metabolic flux into the BIA pathway.[18][19]
Experimental Protocols
Protocol for Purification of Norcoclaurine Synthase (NCS) from Thalictrum flavum
This protocol is adapted from the methodology described for the purification of NCS from T. flavum cell suspension cultures.[18]
Objective: To purify NCS to homogeneity for characterization studies.
Materials:
-
T. flavum cell suspension cultures
-
Extraction Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM β-mercaptoethanol, 5 mM sodium ascorbate, 10% (w/v) polyvinylpolypyrrolidone
-
Buffer A: 50 mM Tris-HCl (pH 7.5), 10 mM β-mercaptoethanol
-
Buffer B: Buffer A + 1 M (NH₄)₂SO₄
-
Buffer C: Buffer A + 1 M NaCl
-
Phenyl-Sepharose, Q-Sepharose, Hydroxyapatite, and Superdex 75 chromatography columns
-
Ammonium sulfate
Procedure:
-
Crude Extract Preparation: Harvested cells are frozen in liquid N₂, ground to a fine powder, and homogenized in Extraction Buffer. The homogenate is centrifuged at high speed (e.g., 20,000 x g) for 30 min at 4°C, and the supernatant is collected.
-
Ammonium Sulfate Precipitation: Solid (NH₄)₂SO₄ is slowly added to the crude extract to achieve 40-70% saturation. The solution is stirred for 1 hour at 4°C and then centrifuged. The resulting protein pellet is resuspended in a minimal volume of Buffer B.
-
Hydrophobic Interaction Chromatography (HIC): The resuspended protein is loaded onto a Phenyl-Sepharose column pre-equilibrated with Buffer B. The column is washed, and protein is eluted with a linear gradient from 1 M to 0 M (NH₄)₂SO₄ in Buffer A. NCS-containing fractions are identified by activity assay, pooled, and concentrated.
-
Anion Exchange Chromatography (AEC): The pooled HIC fractions are desalted into Buffer A and loaded onto a Q-Sepharose column. Proteins are eluted with a linear gradient of 0 M to 1 M NaCl in Buffer A (Buffer C). Active fractions are pooled.
-
Hydroxyapatite Chromatography: The pooled AEC fractions are loaded onto a hydroxyapatite column and eluted with a gradient of potassium phosphate buffer.
-
Gel Filtration Chromatography: As a final polishing step, the active fractions from the previous step are concentrated and loaded onto a Superdex 75 gel filtration column equilibrated with Buffer A containing 150 mM NaCl to separate proteins by size.
-
Purity Analysis: The purity of the final enzyme preparation is assessed by SDS-PAGE. The described procedure can result in a >1500-fold purification.[18]
References
- 1. ‘Dopamine-first’ mechanism enables the rational engineering of the norcoclaurine synthase aldehyde activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. Dopamine - Wikipedia [en.wikipedia.org]
- 8. Identification and Characterization of Genes Involved in Benzylisoquinoline Alkaloid Biosynthesis in Coptis Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Identification and Characterization of Genes Involved in Benzylisoquinoline Alkaloid Biosynthesis in Coptis Species [frontiersin.org]
- 10. Norcoclaurine Synthase Is a Member of the Pathogenesis-Related 10/Bet v1 Protein Family - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Norcoclaurine synthase: mechanism of an enantioselective pictet-spengler catalyzing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. (S)-norcoclaurine synthase - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]
- 17. Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03773J [pubs.rsc.org]
- 18. Purification and characterization of norcoclaurine synthase. The first committed enzyme in benzylisoquinoline alkaloid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Molecular cloning and characterization of norcoclaurine synthase, an enzyme catalyzing the first committed step in benzylisoquinoline alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Quinocarcin (DC-52): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinocarcin, also known as DC-52, is a novel tetrahydroisoquinoline antibiotic first isolated from the culture broths of Streptomyces melanovinaceus.[1] It belongs to a class of natural products that have garnered significant interest due to their potent antitumor properties.[2] This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its mechanism of action, quantitative data from experimental studies, and detailed experimental protocols relevant to its investigation.
Antitumor and Antibiotic Activity
This compound (DC-52) has demonstrated notable antitumor activity, particularly against murine leukemia P388.[1][3] Its more stable citrate salt, KW2152, and its aminonitrile-substituted analogue, DX-52-1, have also shown inhibitory activity against non-small cell lung cancer and adenocarcinoma.[2] In addition to its anticancer properties, this compound exhibits antibiotic activity against several Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus, as well as the Gram-negative bacterium Klebsiella pneumoniae.[1][3] It is largely inactive against most other Gram-negative bacteria.[3]
Quantitative Data
The following tables summarize the available quantitative data on the biological activity of this compound (DC-52) and its analogs. Due to the limited availability of a comprehensive IC50 panel for this compound (DC-52) in publicly accessible literature, data for its closely related analogs and compounds with similar structural motifs are also included for comparative purposes.
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| This compound Analog (DX-52-1) | Epithelial Cells | Cell Migration | Not specified | [3] |
| Quinoxaline Derivative (10) | MKN 45 | MTT Assay | 0.073 µM | |
| Arylquin 1 | Glioblastoma (GBM) | MTT Assay | Varies by cell line | [1] |
Note: The IC50 values for many quinoline-based compounds often fall within the micromolar to nanomolar range against various cancer cell lines.[4]
Mechanism of Action
The biological activity of this compound is multifaceted, involving direct interaction with DNA and, as discovered through studies of its analog DX-52-1, the modulation of key cellular proteins involved in cell motility.
DNA Damage and Alkylation
A primary mechanism of this compound's antitumor activity is its ability to induce DNA damage. It has been shown to cause oxygen-dependent single- and double-strand breaks in DNA.[5] This process is believed to be initiated by the generation of free radicals, such as superoxide anions and hydroxyl radicals.[6] The labile oxazolidine ring of this compound is proposed to be the crucial moiety responsible for both the production of these reactive oxygen species and the alkylation of DNA. DNA alkylation by this compound and its analogs can lead to the formation of bulky adducts, which interfere with DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[7][8]
dot
Caption: this compound's DNA damaging pathway.
Inhibition of Cell Migration via Radixin Targeting
Studies on the this compound analog, DX-52-1, have revealed a novel mechanism of action independent of direct DNA damage. DX-52-1 has been shown to inhibit epithelial cell migration by specifically and covalently binding to radixin.[3][9] Radixin is a member of the ezrin/radixin/moesin (ERM) family of proteins that act as linkers between the plasma membrane and the actin cytoskeleton.[3] By binding to the C-terminal region of radixin, which contains the actin-binding domain, DX-52-1 disrupts the interaction of radixin with both actin and the cell adhesion molecule CD44.[3][9] This disruption of the cytoskeletal architecture ultimately leads to an inhibition of cell motility.
dot
Caption: DX-52-1 inhibits cell migration via radixin.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the biological activity of this compound and its analogs.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1]
Materials:
-
Cancer cell line of interest (e.g., P388, L1210)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound (DC-52) or its analog
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-treated and untreated control wells. Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
dot
Caption: Workflow for a typical MTT cytotoxicity assay.
DNA Cleavage Assay
This assay is used to determine if a compound induces single- or double-strand breaks in DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound (DC-52)
-
Reaction buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2)
-
Loading dye
-
Agarose gel
-
Electrophoresis buffer (e.g., TBE or TAE)
-
DNA staining agent (e.g., ethidium bromide)
-
Gel documentation system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, mix supercoiled plasmid DNA with this compound at various concentrations in the reaction buffer. Include a control reaction with no compound.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 1 hour).
-
Reaction Termination: Stop the reaction by adding loading dye containing a chelating agent like EDTA.
-
Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed/nicked, and linear).
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light using a gel documentation system. The conversion of supercoiled DNA to nicked or linear forms indicates DNA cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Initial Studies of Quinocarcin: A Technical Overview of Early Antitumor Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational studies on the antitumor properties of Quinocarcin, originally identified as DC-52. It covers the initial understanding of its mechanism of action, along with detailed protocols for the key in vitro and in vivo experiments that were central to its early evaluation.
Introduction to this compound (DC-52)
This compound is a novel antitumor antibiotic first isolated from the culture broths of Streptomyces melanovinaceus.[1] Structurally, it possesses a unique 8,11-iminoazepinoisoquinoline skeleton.[2] Early biological screening revealed its activity against various Gram-positive bacteria and, significantly, against murine P388 leukemia cells, which established it as a compound of interest for anticancer research.[1]
Proposed Mechanism of Action
The primary mechanism of this compound's antitumor activity is believed to be the induction of DNA damage. Initial studies proposed that the compound causes oxygen-dependent lesions in DNA. This process is thought to involve multiple modes of action, including sequence-specific DNA binding, alkylation, and oxidative scission. The labile oxazolidine ring moiety is considered crucial to its function, potentially acting as a reductant to generate reactive oxygen species (ROS) like hydroxyl free radicals, which in turn cleave DNA strands. This moiety is also implicated in the direct alkylation of DNA, leading to cytotoxicity.
In Vitro Antitumor Studies
Initial in vitro studies were crucial for quantifying the cytotoxic potential of this compound against cancer cell lines. The primary method used was assessing cell viability after exposure to the compound at various concentrations to determine the half-maximal inhibitory concentration (IC50).
Data Presentation
Note: The specific IC50 values from the initial publications in the early 1980s are not available in publicly accessible abstracts. This data would be found in the full-text versions of these foundational articles. The table below is a representative template for how such data would be presented.
Table 1: Representative In Vitro Cytotoxicity of this compound
| Cell Line | Cell Type | IC50 (µg/mL) | Exposure Time (hrs) |
|---|---|---|---|
| P388 | Murine Leukemia | Data not available | Data not available |
| L1210 | Murine Leukemia | Data not available | Data not available |
In Vivo Antitumor Studies
The efficacy of this compound in a living system was first evaluated using murine tumor models. The P388 leukemia model was a key system mentioned in the earliest reports.[1] These studies typically involved administering the compound to tumor-bearing mice and measuring outcomes such as tumor growth inhibition or increase in lifespan compared to a control group.
Data Presentation
Note: Similar to the in vitro data, specific quantitative outcomes from the initial in vivo studies (e.g., % T/C, increase in lifespan) are not available in the abstracts of the primary literature. The table below serves as a structural example.
Table 2: Representative In Vivo Antitumor Activity of this compound in Murine Models
| Tumor Model | Host | Administration Route | Dosing Schedule | Key Outcome Metric | Result |
|---|---|---|---|---|---|
| P388 Leukemia | CDF1 Mice | Intraperitoneal (IP) | Data not available | % Increase in Lifespan | Data not available |
| Sarcoma 180 (Ascites) | Swiss Mice | Intraperitoneal (IP) | Data not available | Tumor Weight Inhibition | Data not available |
Experimental Protocols
The following sections provide detailed methodologies representative of the techniques used in the initial evaluation of this compound.
Protocol 1: In Vitro Cytotoxicity Assay (Colorimetric - MTT/WST-based)
This protocol describes a typical colorimetric assay to determine the IC50 value of this compound against a suspension cell line like L1210 or P388 leukemia.
-
Cell Culture: Culture murine leukemia cells (e.g., L1210) in appropriate medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin, maintained at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Prepare a cell suspension and adjust the density to 5 x 10⁴ cells/mL. Dispense 100 µL of the cell suspension into each well of a 96-well microtiter plate.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from, for example, 100 µg/mL to 0.1 µg/mL.
-
Cell Treatment: Add 100 µL of the diluted this compound solutions to the wells containing cells. Include vehicle control (medium with solvent) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Viability Reagent Addition: Add 10 µL of a tetrazolium salt-based reagent (like MTT or WST-8) to each well. Incubate for another 2-4 hours. During this time, metabolically active cells will convert the reagent into a colored formazan product.
-
Data Acquisition: If using MTT, add 100 µL of solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Protocol 2: In Vivo Antitumor Assay (Murine P388 Leukemia Model)
This protocol outlines a typical procedure for assessing the in vivo efficacy of this compound against an ascites (liquid) tumor model.
-
Animal Model: Use male or female CDF1 mice, 6-8 weeks old. Allow animals to acclimatize for at least one week before the experiment.
-
Tumor Inoculation: Harvest P388 leukemia cells from a donor mouse. Prepare a cell suspension in sterile saline. Inject each mouse intraperitoneally (IP) with 1 x 10⁶ P388 cells on Day 0.
-
Randomization: On Day 1, randomly assign mice to treatment and control groups (typically 8-10 mice per group).
-
Compound Administration:
-
Prepare this compound for injection by dissolving it in a suitable vehicle (e.g., sterile saline, potentially with a small amount of solubilizing agent).
-
Administer this compound via IP injection daily for a set period (e.g., Days 1 through 9). Doses would be determined from prior toxicity studies.
-
The control group receives injections of the vehicle only on the same schedule.
-
-
Monitoring: Record the body weight of each mouse daily or every other day to monitor for toxicity. Observe animals for clinical signs of distress.
-
Endpoint and Data Collection: The primary endpoint is survival. Record the day of death for each animal.
-
Analysis:
-
Calculate the median survival time (MST) for each group.
-
Determine the efficacy of the treatment using the percentage increase in lifespan (% ILS) or the ratio of the treated group's MST to the control group's MST (% T/C).
-
% ILS = [(MST of treated group - MST of control group) / MST of control group] x 100.
-
References
An In-depth Technical Guide to the Molecular Structure of (-)-Quinocarcin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Quinocarcin is a potent antitumor antibiotic first isolated from Streptomyces melanovinaceus. It belongs to the tetrahydroisoquinoline family of natural products, a class of compounds that has garnered significant attention from the scientific community due to their diverse biological activities. The intricate molecular architecture and promising anticancer properties of (-)-Quinocarcin make it a subject of intensive research in the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the molecular structure of (-)-Quinocarcin, including its physicochemical properties, stereochemistry, and the experimental methodologies used for its structural elucidation. Furthermore, it delves into its mechanism of action, focusing on its interaction with DNA and the subsequent cellular signaling pathways.
Physicochemical Properties
(-)-Quinocarcin is a crystalline solid with the chemical formula C18H22N2O4[1][2]. Its molecular weight is 330.38 g/mol , and its exact mass is 330.158 Da[1][2]. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C18H22N2O4 | [1][2] |
| Molecular Weight | 330.38 g/mol | [1][2] |
| Exact Mass | 330.158 Da | [1] |
| IUPAC Name | (1S,2R,3R,5S,6R,9R)-11-methoxy-18-methyl-7-oxa-17,18-diazapentacyclo[7.7.1.1²,⁵.0⁶,¹⁷.0¹⁰,¹⁵]octadeca-10(15),11,13-triene-3-carboxylic acid | [2] |
| CAS Number | 84573-33-1 | [1][2] |
Molecular Structure and Stereochemistry
The core of (-)-Quinocarcin's structure is a complex tetracyclic tetrahydroisoquinoline-pyrrolidine scaffold[1]. This intricate arrangement of fused rings presents a significant synthetic challenge and is crucial for its biological activity. The molecule possesses multiple stereocenters, leading to a specific three-dimensional conformation that is essential for its interaction with biological targets. The absolute stereochemistry of (-)-Quinocarcin has been determined through extensive synthetic efforts and spectroscopic analysis.
Caption: Simplified 2D representation of the core atomic connectivity in (-)-Quinocarcin.
Experimental Protocols for Structural Elucidation
The definitive structure of (-)-Quinocarcin has been established through a combination of spectroscopic techniques and total synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the connectivity and stereochemistry of organic molecules.
Typical Experimental Protocol for NMR Analysis:
-
Sample Preparation: A sample of (-)-Quinocarcin (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Standard parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum to singlets for each unique carbon. A larger number of scans is usually required due to the low natural abundance of ¹³C.
-
-
2D NMR Experiments: To further elucidate the structure, various 2D NMR experiments are performed, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is vital for assigning the relative stereochemistry.
-
While a complete, publicly available, and assigned NMR dataset is not readily found in a single source, data from various synthetic studies collectively confirm the structure.
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule, including precise bond lengths, bond angles, and torsional angles.
General Experimental Protocol for X-ray Crystallography:
-
Crystallization: High-quality single crystals of (-)-Quinocarcin are grown, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a beam of X-rays. As the crystal is rotated, the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined using direct methods or Patterson methods, and the structure is refined to fit the experimental data.
Although the existence of crystallographic data for (-)-Quinocarcin and its derivatives is mentioned in the literature (with references to the Cambridge Crystallographic Data Centre), a publicly accessible CIF file with detailed atomic coordinates and geometric parameters for the parent compound was not identified in the conducted search.
Mechanism of Action: DNA Interaction and Signaling
(-)-Quinocarcin exerts its cytotoxic effects primarily through its interaction with DNA. The proposed mechanism involves the generation of reactive oxygen species (ROS) and potential DNA alkylation, leading to DNA strand scission.
The interaction of (-)-Quinocarcin with DNA is a critical step in its antitumor activity. The planar tetracyclic core of the molecule is believed to intercalate between the base pairs of the DNA double helix. This non-covalent interaction positions the reactive functionalities of the molecule in close proximity to the DNA backbone.
Caption: Proposed mechanism of action of (-)-Quinocarcin leading to cell death.
Upon intercalation, (-)-Quinocarcin can undergo redox cycling to generate superoxide and other reactive oxygen species, which then attack the deoxyribose backbone of DNA, causing strand breaks. Additionally, certain functionalities on the molecule may act as electrophiles, leading to covalent alkylation of DNA bases. This DNA damage triggers the cell's DNA Damage Response (DDR) pathways. If the damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis. The specific proteins and signaling cascades involved in the DDR initiated by (-)-Quinocarcin are a subject of ongoing research but are expected to involve key players such as ATM, ATR, and p53.
Conclusion
(-)-Quinocarcin remains a molecule of significant interest to the scientific community. Its complex and elegant molecular structure, coupled with its potent antitumor activity, provides a rich platform for research in total synthesis, medicinal chemistry, and chemical biology. While its fundamental structural features have been well-established through a variety of spectroscopic and synthetic methods, further detailed crystallographic and NMR studies would provide deeper insights into its precise three-dimensional conformation and its dynamic behavior. A more thorough understanding of the specific signaling pathways activated by (-)-Quinocarcin-induced DNA damage will be crucial for the rational design of novel analogs with improved therapeutic indices. This technical guide serves as a foundational resource for professionals engaged in the ongoing exploration of this fascinating and important natural product.
References
A Technical Guide to the Duality of Quinocarcin: DNA Alkylation vs. Oxidative Scission
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinocarcin, a potent antitumor antibiotic belonging to the tetrahydroisoquinoline family, exhibits a remarkable dual mechanism of DNA damage. Its cytotoxicity is rooted in its ability to induce two distinct types of lesions: covalent DNA alkylation and oxidative strand scission. The prevailing reaction pathway is critically dependent on the local microenvironment, specifically the presence or absence of molecular oxygen and reducing agents. This guide provides an in-depth technical examination of these two competing mechanisms, summarizing the current understanding of the activation processes, the nature of the DNA damage, and the experimental methodologies used to characterize these events.
Introduction: The Two Faces of this compound
Tetrahydroisoquinoline alkaloids are a significant class of natural products known for their potent biological activities.[1] this compound and its analogs target DNA, but unlike simpler monofunctional agents, their mode of action is a sophisticated, environment-dependent dichotomy.[1]
-
DNA Alkylation: Under anaerobic or reducing conditions, this compound acts as a classic alkylating agent, forming a covalent adduct with DNA. This process is initiated by the reductive activation of the molecule.
-
Oxidative Scission: In the presence of molecular oxygen, this compound switches its role to that of a DNA-cleaving agent, generating reactive oxygen species (ROS) that lead to single-strand breaks.
Understanding the precise molecular switches that govern this mechanistic bifurcation is paramount for the rational design of novel therapeutics based on the this compound scaffold and for predicting their efficacy in the heterogeneous tumor microenvironment.
The DNA Alkylation Pathway: A Reductive Activation Mechanism
The alkylation pathway is characteristic of many tetrahydroisoquinoline antibiotics and is favored in hypoxic environments, such as those found in solid tumors.[1] The key to this mechanism is the reductive activation of the this compound molecule to generate a highly electrophilic intermediate.
Mechanism:
-
Reductive Activation: In the presence of a biological reducing agent, such as NADH, the core structure of this compound is reduced.
-
Iminium Ion Formation: This reduction facilitates the elimination of a leaving group from the hemiaminal moiety (the "warhead" of the molecule), generating a stabilized, but highly reactive, electrophilic iminium ion intermediate.[1]
-
Nucleophilic Attack by DNA: The iminium ion is a potent electrophile that is readily attacked by nucleophilic sites on DNA bases. Studies have shown that the primary target is the N2 exocyclic amino group of guanine, which resides in the minor groove of the DNA double helix.[1] This results in a stable, covalent mono-adduct.
This covalent modification of DNA can sterically block the progression of DNA and RNA polymerases, leading to replication stress, cell cycle arrest, and ultimately, apoptosis.
Diagram of DNA Alkylation Pathway
The Oxidative Scission Pathway: A Cannizzaro-Based Mechanism
In an aerobic environment, this compound switches its mechanism to induce direct strand breaks in DNA. This pathway is particularly intriguing as it involves a novel, oxygen-dependent process that does not require external reducing agents or metal cofactors. The proposed mechanism is a "Cannizzaro-based" redox self-disproportionation.
Mechanism:
-
Initiation: The reaction is initiated at the labile oxazolidine moiety within the this compound structure.
-
Cannizzaro-type Disproportionation: This moiety undergoes a redox self-disproportionation reaction, analogous to a Cannizzaro reaction. In this process, one molecule is effectively oxidized while another is reduced.
-
Superoxide Production: A key consequence of this intramolecular redox reaction is the transfer of an electron to molecular oxygen (O₂), generating the superoxide radical (O₂⁻•).
-
DNA Strand Scission: The generated superoxide, and potentially other downstream reactive oxygen species (e.g., hydroxyl radicals), can then attack the deoxyribose backbone of DNA, leading to single-strand breaks.
This ability to generate ROS in close proximity to DNA makes this compound an efficient DNA cleaving agent under aerobic conditions.
Diagram of Oxidative Scission Pathway
Quantitative Data Summary
Table 1: this compound DNA Adduct Formation (Hypothetical Data)
| Condition | Reducing Agent | [this compound] (µM) | Guanine Adducts (fmol/µg DNA) |
|---|---|---|---|
| Anaerobic | NADH (100 µM) | 10 | Data not available |
| Anaerobic | NADH (100 µM) | 50 | Data not available |
| Aerobic | None | 50 | Data not available |
| Aerobic | NADH (100 µM) | 50 | Data not available |
Table 2: this compound-mediated DNA Strand Scission (Hypothetical Data)
| Condition | Plasmid DNA | [this compound] (µM) | % Nicked DNA (Form II) | % Linear DNA (Form III) |
|---|---|---|---|---|
| Aerobic | pBR322 (1 µg) | 10 | Data not available | Data not available |
| Aerobic | pBR322 (1 µg) | 50 | Data not available | Data not available |
| Anaerobic | pBR322 (1 µg) | 50 | Data not available | Data not available |
| Aerobic (+SOD) | pBR322 (1 µg) | 50 | Data not available | Data not available |
Experimental Protocols
The following sections detail the generalized methodologies required to investigate the dual DNA-damaging activities of this compound.
Protocol: Analysis of DNA Alkylation by LC-MS/MS
This method is designed to isolate and quantify the specific covalent adducts formed between this compound and DNA.
-
Reaction Setup (Anaerobic):
-
In an anaerobic chamber, combine calf thymus DNA (e.g., 1 mg/mL) with the desired concentration of this compound in a suitable buffer (e.g., Tris-EDTA, pH 7.4).
-
Initiate the reaction by adding a reducing agent, such as NADH (final concentration ~100-500 µM).
-
Incubate the reaction at 37°C for a specified time course (e.g., 2, 6, 12, 24 hours).
-
Stop the reaction by ethanol precipitation of the DNA. Wash the DNA pellet multiple times with 70% ethanol to remove any unbound drug.
-
-
DNA Digestion:
-
Resuspend the purified, adducted DNA in a digestion buffer.
-
Perform enzymatic hydrolysis of the DNA to individual deoxyribonucleosides using a cocktail of enzymes, typically including DNase I, nuclease P1, and alkaline phosphatase.
-
-
LC-MS/MS Analysis:
-
Analyze the digested nucleoside mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use an appropriate C18 column for separation.
-
Set the mass spectrometer to monitor for the specific mass-to-charge ratio (m/z) of the expected this compound-deoxyguanosine adduct.
-
Quantify the adduct by comparing its peak area to that of a synthesized, isotopically-labeled internal standard.
-
Diagram of DNA Adduct Analysis Workflow
Protocol: Analysis of Oxidative DNA Scission by Agarose Gel Electrophoresis
This assay visualizes the conversion of supercoiled plasmid DNA to nicked and linear forms as a result of strand breaks.
-
Reaction Setup (Aerobic):
-
Prepare reaction mixtures in microcentrifuge tubes containing supercoiled plasmid DNA (e.g., 0.5 µg of pBR322) in a reaction buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.2).
-
Add varying concentrations of this compound to the tubes.
-
For mechanistic studies, scavenger agents can be added, such as superoxide dismutase (SOD) to test for the involvement of O₂⁻•, or DMSO for hydroxyl radicals.
-
Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Stopping the Reaction & Sample Preparation:
-
Stop the reaction by adding a loading buffer containing a chelating agent (e.g., EDTA) and a tracking dye (e.g., bromophenol blue).
-
-
Agarose Gel Electrophoresis:
-
Prepare a 1% agarose gel in TAE or TBE buffer, containing a DNA stain like ethidium bromide or SYBR Safe.
-
Load the reaction samples into the wells of the gel. Include a lane with untreated plasmid DNA as a negative control.
-
Run the gel at a constant voltage (e.g., 80-100 V) until the tracking dye has migrated approximately two-thirds of the way down the gel.
-
-
Visualization and Quantification:
-
Visualize the DNA bands on a UV transilluminator.
-
The supercoiled (Form I), nicked circular (Form II), and linear (Form III) forms of the plasmid will migrate at different rates and appear as distinct bands.
-
Quantify the intensity of each band using densitometry software to determine the percentage of DNA cleavage.
-
Diagram of DNA Cleavage Assay Workflow
Conclusion and Future Directions
This compound's dual-mode activity makes it a fascinating subject for both mechanistic enzymology and medicinal chemistry. The alkylation pathway is favored under hypoxic conditions typical of tumors, while the oxidative pathway provides an alternative cytotoxic mechanism in oxygenated tissues. This dichotomy presents both challenges and opportunities for drug development. A key area for future research is the quantitative determination of the tipping point between these two pathways. Understanding how factors like local redox potential (NADH/NAD+ ratio) and oxygen tension modulate this compound's activity could allow for the design of analogs that are selectively activated in specific tumor microenvironments, potentially enhancing therapeutic efficacy while minimizing off-target toxicity.
References
Foundational Research on Quinocarcin Class Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinocarcin class of compounds, natural products primarily isolated from Streptomyces species, represents a compelling area of research in the development of novel anticancer agents. These tetrahydroisoquinoline alkaloids have demonstrated significant cytotoxic activity against various tumor models. This technical guide provides an in-depth overview of the foundational research on this compound and its analogs, focusing on their synthesis, mechanism of action, and biological activity. Quantitative data are summarized in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of these complex molecules.
Introduction
This compound and its derivatives are a class of antitumor antibiotics characterized by a unique tetracyclic tetrahydroisoquinoline core structure. Their potent bioactivity has spurred extensive research into their synthesis and mechanism of action. A key analog, DX-52-1, is derived from the cyanation of this compound, which opens the oxazolidine ring and serves as a crucial intermediate for the synthesis of various derivatives.[1] This guide will delve into the core aspects of this compound research, providing a technical foundation for further investigation and drug development efforts.
Chemical Synthesis
The total synthesis of this compound and its analogs has been a significant focus of organic chemistry research. Various strategies have been developed to construct the complex tetracyclic framework.
Synthesis of Key Intermediate DX-52-1
A foundational step in the synthesis of many this compound analogs is the creation of DX-52-1 from the natural product this compound.
Experimental Protocol: Cyanation of this compound to DX-52-1 [1]
-
Reaction Setup: Dissolve this compound in a suitable solvent such as a mixture of methylene chloride and water.
-
Reagent Addition: Add a solution of sodium cyanide (NaCN) in water to the this compound solution.
-
Reaction Conditions: Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield DX-52-1.
Synthesis of 10-Substituted Analogs
The aromatic ring of DX-52-1 is amenable to various electrophilic substitution reactions, allowing for the creation of a library of 10-substituted analogs. For instance, 10-chloro and 10-bromo derivatives have shown promising antitumor activity.[1]
Sonogashira Coupling for Tetrahydroisoquinoline Synthesis
The Sonogashira coupling is a powerful cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful in the synthesis of complex natural products, including the tetrahydroisoquinoline core of this compound.
Experimental Protocol: General Sonogashira Coupling
-
Reaction Setup: In a reaction vessel, combine the aryl halide, terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI). The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent and Base: Dissolve the reactants in a suitable solvent, such as triethylamine or a mixture of THF and an amine base. The amine also serves as the base to deprotonate the terminal alkyne.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the reaction mixture to remove the catalyst. The filtrate is then typically diluted with an organic solvent and washed with an aqueous solution (e.g., ammonium chloride) to remove the amine base.
-
Purification: Dry the organic layer, concentrate it, and purify the product by column chromatography.
Mechanism of Action
The cytotoxic effects of this compound class compounds are attributed to their ability to interact with and damage cellular macromolecules.
DNA Damage
Historically, the primary mechanism of action for this compound and its analogs was believed to be DNA damage. These compounds can act as DNA alkylating agents, leading to strand scission. This activity is dependent on the presence of oxygen and is thought to involve the generation of reactive oxygen species. The labile oxazolidine moiety is considered crucial for this process.
Targeting of Radixin by DX-52-1
More recent research has unveiled a more specific molecular target for the this compound analog DX-52-1. It has been shown to bind covalently to radixin, a member of the ezrin/radixin/moesin (ERM) family of proteins.[2] Radixin acts as a linker between the plasma membrane and the actin cytoskeleton and is involved in cell signaling pathways that regulate cell shape and migration.[3]
DX-52-1 specifically binds to the C-terminal region of radixin, which contains the actin-binding domain.[2] This interaction disrupts the ability of radixin to bind to both actin and the cell adhesion molecule CD44, thereby inhibiting cell migration.[2] Overexpression of radixin in cells has been shown to abrogate the antimigratory effects of DX-52-1.[2]
Induction of Apoptosis
The cellular damage induced by this compound and its analogs ultimately leads to programmed cell death, or apoptosis. This process is often mediated by the tumor suppressor protein p53. DNA damage can trigger the activation of kinases such as ATM and Chk2, which in turn phosphorylate and activate p53. Activated p53 can then induce the expression of pro-apoptotic proteins, leading to the activation of caspases and the execution of the apoptotic program.
Biological Activity
This compound and its derivatives have been evaluated for their cytotoxic activity against a variety of cancer cell lines.
In Vitro Cytotoxicity
The following table summarizes the in vitro cytotoxic activity of this compound and some of its key analogs against the P388 murine leukemia cell line.
| Compound | Modification | IC₅₀ (µg/mL) against P388 Leukemia[1] |
| This compound | Parent Compound | 0.02 |
| DX-52-1 | Oxazolidine Ring Opening | 0.04 |
| 10-chloro analog | Chloro-substitution at C10 | 0.01 |
| 10-bromo analog | Bromo-substitution at C10 | 0.01 |
Evaluation of Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound analogs) and incubate for a specified period (e.g., 48 or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: After the MTT incubation, carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration.
Conclusion
The this compound class of compounds continues to be a promising source for the development of novel anticancer therapeutics. Foundational research has established their synthesis, elucidated their dual mechanisms of action involving both DNA damage and the inhibition of key cellular proteins like radixin, and demonstrated their potent cytotoxic effects. The detailed experimental protocols and visual representations of pathways provided in this guide are intended to serve as a valuable resource for researchers in this field, facilitating further exploration and the design of next-generation this compound-based drugs. Future research should focus on expanding the library of analogs, further delineating the specific signaling cascades they modulate, and evaluating their efficacy and safety in preclinical and clinical settings.
References
Methodological & Application
Application Notes and Protocols for the Asymmetric Total Synthesis of (-)-Quinocarcin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the asymmetric total synthesis of the potent antitumor antibiotic, (-)-quinocarcin. The document focuses on key strategies and methodologies reported in the literature, offering a comprehensive resource for researchers in organic synthesis and medicinal chemistry.
Introduction
(-)-Quinocarcin is a complex pentacyclic tetrahydroisoquinoline alkaloid that has garnered significant attention from the synthetic community due to its unique molecular architecture and promising biological activity. Its structure features a strained diazabicyclo[3.2.1]octane core and multiple stereocenters, presenting a formidable synthetic challenge. This document outlines two prominent and distinct asymmetric total syntheses, developed by the research groups of Stoltz and Zhu, highlighting their key transformations and providing detailed experimental procedures.
Stoltz's Asymmetric Total Synthesis via Aryne Annulation
The Stoltz group reported a concise and elegant total synthesis of (-)-quinocarcin, the key features of which include a diastereoselective 1,3-dipolar cycloaddition to establish the bicyclic core and a novel aryne annulation to construct the tetrahydroisoquinoline moiety.[1]
Retrosynthetic Analysis and Strategy
The retrosynthetic analysis hinges on disconnecting the tetracyclic core at the tetrahydroisoquinoline unit, which is envisioned to be formed via an aryne annulation reaction. The diazabicyclo[3.2.1]octane core is traced back to a chiral acrylamide derived from Oppolzer's sultam, which enables a diastereoselective 1,3-dipolar cycloaddition.
Caption: Retrosynthetic analysis of (-)-quinocarcin by the Stoltz group.
Key Experimental Protocols
1. Diastereoselective 1,3-Dipolar Cycloaddition:
This key step establishes the core bicyclic amine structure with high diastereoselectivity.
-
Reaction: To a solution of oxidopyrazinium bromide (1.0 equiv) in CH2Cl2 at 0 °C is added DBU (1.1 equiv). The resulting mixture is stirred for 30 minutes, after which a solution of the acrylamide of Oppolzer's sultam (1.2 equiv) in CH2Cl2 is added. The reaction is stirred at room temperature for 12 hours.
-
Work-up and Purification: The reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to afford the desired cycloadduct.
2. Aryne Annulation for Isoquinoline Formation:
This reaction forges the key isoquinoline intermediate.
-
Reaction: To a solution of the N-acyl enamine (1.0 equiv) and 3-methoxy-2-(trimethylsilyl)phenyl triflate (1.2 equiv) in THF at 23 °C is added CsF (2.0 equiv). The reaction mixture is stirred for 12 hours.
-
Work-up and Purification: The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over Na2SO4, filtered, and concentrated. The residue is purified by flash column chromatography.
Quantitative Data Summary
| Step | Product | Yield (%) | d.r. | e.e. (%) |
| 1,3-Dipolar Cycloaddition | Cycloadduct | 74 | 11:1 | >99 |
| Auxiliary Removal | Methyl Ester Diazabicycle | 95 | - | - |
| Aryne Annulation | Isoquinoline | 71 | - | - |
| Two-Step Reduction of Isoquinoline | Tetrahydroisoquinoline | 65 | 3.3:1 | - |
| Lactamization | Tetracyclic Lactam | 99 | - | - |
| Final Steps to (-)-Quinocarcin | (-)-Quinocarcin | 45 (2 steps) | - | - |
| Table 1: Summary of yields, diastereomeric ratios (d.r.), and enantiomeric excess (e.e.) for key steps in the Stoltz synthesis.[1] |
Zhu's Asymmetric Total Synthesis via Pictet-Spengler Reaction
The Zhu group developed a distinct approach centered on an asymmetric Pictet-Spengler reaction to construct the chiral tetrahydroisoquinoline core early in the synthesis.
Retrosynthetic Analysis and Strategy
The synthesis commences with the construction of the C-ring via an enantioselective alkylation, followed by a diastereoselective Pictet-Spengler reaction to form the tetrahydroisoquinoline (rings B and C). The diazabicyclo[3.2.1]octane (rings D and E) is then constructed on this scaffold.
Caption: Retrosynthetic analysis of (-)-quinocarcin by the Zhu group.
Key Experimental Protocols
1. Asymmetric Alkylation:
This step establishes the initial stereocenter of the molecule.
-
Reaction: To a solution of the chiral glycine Schiff base (1.0 equiv) in THF at -78 °C is added LDA (1.1 equiv). After stirring for 30 minutes, a solution of 3-benzyloxy-4-methoxybenzyl bromide (1.2 equiv) in THF is added. The reaction is stirred at -78 °C for 4 hours.
-
Work-up and Purification: The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The product is purified by column chromatography.
2. Diastereoselective Pictet-Spengler Reaction:
This reaction constructs the core tetrahydroisoquinoline ring system.
-
Reaction: A solution of the amino ester hydrochloride (1.0 equiv) and benzyloxyacetaldehyde (1.5 equiv) in CH2Cl2 is stirred at room temperature for 1 hour. Trifluoroacetic acid (0.1 equiv) is then added, and the mixture is stirred for an additional 12 hours.
-
Work-up and Purification: The reaction mixture is quenched with saturated aqueous NaHCO3 and the aqueous layer is extracted with CH2Cl2. The combined organic layers are dried over Na2SO4, filtered, and concentrated. The residue is purified by flash chromatography to yield the 1,3-cis tetrahydroisoquinoline.
Quantitative Data Summary
| Step | Product | Yield (%) | d.r. | e.e. (%) |
| Asymmetric Alkylation | Alkylated Glycine Derivative | 85 | >95:5 | >98 |
| Pictet-Spengler Reaction | 1,3-cis Tetrahydroisoquinoline | 91 | >99:1 | - |
| Intramolecular Mannich Reaction | Tetracyclic Intermediate | 75 | - | - |
| Final Steps to (-)-Quinocarcin | (-)-Quinocarcin | 60 (3 steps) | - | - |
| Table 2: Summary of yields, diastereomeric ratios (d.r.), and enantiomeric excess (e.e.) for key steps in the Zhu synthesis. |
Conclusion
The total syntheses of (-)-quinocarcin by the Stoltz and Zhu groups represent masterful applications of modern synthetic organic chemistry. The Stoltz synthesis is notable for its convergency and the use of a powerful aryne annulation, while the Zhu synthesis showcases an elegant approach to stereocontrol through an early-stage asymmetric Pictet-Spengler reaction. These detailed notes and protocols provide valuable insights and practical guidance for researchers engaged in the synthesis of complex natural products and the development of novel therapeutic agents.
References
Application Notes and Protocols for Quinocarcin in P388 Leukemia Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the antitumor antibiotic Quinocarcin in studies involving the P388 murine leukemia cell line. This document includes an overview of this compound's mechanism of action, quantitative data on its cytotoxic activity, and detailed protocols for key experimental procedures.
Introduction to this compound and P388 Leukemia Cells
This compound is a tetrahydroisoquinoline antibiotic with known antitumor properties. Its mechanism of action is believed to involve the generation of oxygen-dependent DNA lesions, including both alkylation and oxidative scission of DNA. The labile oxazolidine moiety of this compound is thought to be crucial for its activity, potentially acting as a reductant to produce reactive oxygen species that damage DNA.
The P388 cell line, derived from a murine lymphoid neoplasm, is a widely used model in cancer research, particularly for screening and evaluating the efficacy of potential chemotherapeutic agents. These suspension cells are known for their rapid proliferation, making them a suitable model for studying drugs that target cell division and DNA integrity.
Quantitative Data: Cytotoxicity of this compound in P388 Cells
The following table summarizes the reported in vitro cytotoxic activity of this compound and a potent analog against the P388 murine leukemia cell line. The 50% inhibitory concentration (IC50) is a measure of the drug's potency.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| This compound (351) | P388 Murine Leukemia | Value not explicitly stated, but used as a benchmark | [1] |
| This compound Analog (554) | P388 Murine Leukemia | ~0.00035 | [1] |
Note: While a specific IC50 value for the parent compound this compound was not provided in the reference, its analog (554) demonstrated significantly higher potency, highlighting the potential for structural modifications to enhance antitumor activity[1].
Experimental Protocols
Cell Culture of P388 Leukemia Cells
Materials:
-
P388 murine leukemia cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
L-glutamine
-
Phosphate Buffered Saline (PBS), sterile
-
Trypan blue solution
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO2)
-
Centrifuge
Protocol:
-
Culture P388 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
As P388 cells grow in suspension, subculture by diluting the cell suspension with fresh medium to a density of 1 x 10^5 cells/mL every 2-3 days.
-
Monitor cell viability and density using trypan blue exclusion and a hemocytometer.
Experimental Workflow for P388 Cell Culture and Treatment
Caption: Workflow for culturing P388 cells and subsequent treatment with this compound for various downstream analyses.
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits the proliferation of P388 cells by 50% (IC50).
Materials:
-
P388 cells
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed P388 cells into a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against drug concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the effect of this compound on the distribution of P388 cells in different phases of the cell cycle.
Materials:
-
P388 cells treated with this compound
-
Cold PBS
-
70% ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Treat P388 cells with this compound at concentrations around the IC50 value for 24-48 hours.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Gate the cell population to exclude debris and doublets and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol detects and quantifies apoptosis (programmed cell death) induced by this compound.
Materials:
-
P388 cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Protocol:
-
Treat P388 cells with this compound for a predetermined time (e.g., 24 hours).
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Signaling Pathways and Mechanisms
This compound's primary mechanism of action involves the induction of DNA damage. This can trigger a cascade of cellular responses leading to cell cycle arrest and apoptosis.
Proposed Signaling Pathway of this compound in P388 Cells
Caption: Proposed mechanism of this compound-induced cytotoxicity in P388 leukemia cells.
The induction of DNA damage by this compound is expected to activate DNA damage response (DDR) pathways, primarily mediated by the ATM and ATR kinases. This activation leads to the phosphorylation of downstream targets such as p53 and the checkpoint kinases Chk1 and Chk2. Activated p53 can induce cell cycle arrest, typically at the G2/M checkpoint, to allow for DNA repair. If the damage is too severe, p53 can initiate apoptosis by upregulating pro-apoptotic proteins like Bax and Bak. The activation of Chk1 and Chk2 also contributes to cell cycle arrest. The culmination of these events is the inhibition of cell proliferation and the induction of programmed cell death in the P388 leukemia cells.
Troubleshooting
-
Low Cell Viability in Control Group: Ensure proper cell culture techniques, including sterile conditions and regular subculturing to maintain cells in the exponential growth phase. Check for mycoplasma contamination.
-
Inconsistent IC50 Values: Standardize cell seeding density, drug incubation time, and MTT assay parameters. Ensure the drug stock solution is properly stored and diluted.
-
High Background in Flow Cytometry: Optimize gating strategies to exclude debris and cell aggregates. Ensure proper washing steps to remove unbound antibodies or dyes.
-
No Apoptosis Induction: Increase the concentration of this compound or the incubation time. Confirm that the apoptosis detection kit is not expired and has been stored correctly.
Conclusion
These application notes provide a framework for investigating the effects of this compound on the P388 leukemia cell line. The provided protocols are starting points and may require optimization based on specific experimental conditions and laboratory equipment. By following these guidelines, researchers can effectively assess the cytotoxic, cell cycle, and apoptotic effects of this compound, contributing to a better understanding of its potential as an anticancer agent.
References
Application Notes and Protocols for Quinocarcin Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of Quinocarcin, a potent antitumor antibiotic. The methodologies outlined below are suitable for researchers in academic and industrial settings engaged in cancer research and drug discovery.
Introduction
This compound is a tetrahydroisoquinoline antibiotic that exhibits significant antiproliferative activity against various cancer cells, with notable efficacy against lymphocytic leukemia.[1] Its mechanism of action involves the induction of oxygen-dependent DNA damage, leading to single-strand breaks and subsequent cell death.[1] Accurate and reproducible methods for quantifying the cytotoxic effects of this compound are crucial for understanding its therapeutic potential and mechanism of action. This document provides detailed protocols for commonly used cytotoxicity assays and outlines the key signaling pathways involved in this compound-induced cell death.
Data Presentation
| Compound/Analog | Cell Line | Cell Type | IC50 (µM) | Assay Method |
| This compound Analog | L1210 | Murine Leukemia | ~7 | Not Specified |
| This compound Analog | P815 | Murine Mastocytoma | 10⁻⁸ M range | MTT Assay |
| This compound Analog | B16 | Murine Melanoma | 10⁻⁸ M range | MTT Assay |
| FBA-TPQ (Makaluvamine Analog) | MCF-7 | Human Breast Cancer | 0.097 - 2.297 | Not Specified |
| FBA-TPQ (Makaluvamine Analog) | MDA-MB-468 | Human Breast Cancer | 0.097 - 2.297 | Not Specified |
| Quinolone-Oxadiazole Derivative | HepG2 | Human Liver Cancer | 0.137 - 0.332 (µg/mL) | Not Specified |
| Quinolone-Oxadiazole Derivative | MCF-7 | Human Breast Cancer | 0.164 - 0.583 (µg/mL) | Not Specified |
Experimental Protocols
Three common methods for assessing cytotoxicity are the MTT, Resazurin, and LDH assays. Each assay is based on a different cellular parameter to determine cell viability.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest (e.g., L1210, MCF-7)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO, final concentration ≤0.1%).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Resazurin (AlamarBlue) Assay
This fluorometric assay also measures metabolic activity. Viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
Materials:
-
Opaque-walled 96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Resazurin solution (0.15 mg/mL in sterile DPBS)
-
Fluorometric plate reader (Excitation 560 nm, Emission 590 nm)
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate as described in the MTT protocol.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described above.
-
Incubation: Incubate for the desired exposure time (24-72 hours).
-
Resazurin Addition: Add 20 µL of resazurin solution to each well.
-
Incubation with Resazurin: Incubate for 1-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Determine cell viability based on the fluorescence intensity relative to the control and calculate the IC50.
Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This colorimetric assay measures the release of lactate dehydrogenase, a cytosolic enzyme, from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
LDH Assay Kit (commercially available)
-
Plate reader (absorbance at ~490 nm)
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment incubation period, carefully collect the cell culture supernatant from each well without disturbing the cells.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (typically around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and a positive control for maximum LDH release (cells lysed with a detergent).
Signaling Pathways and Visualizations
This compound's cytotoxic effects are mediated through the induction of DNA damage, which in turn activates complex signaling pathways leading to cell cycle arrest and apoptosis.
Experimental Workflow for Cytotoxicity Assays
The general workflow for determining the cytotoxicity of this compound is depicted below.
Caption: General experimental workflow for this compound cytotoxicity assays.
This compound-Induced DNA Damage Response and Apoptosis Signaling
This compound induces DNA single-strand breaks, which trigger the DNA Damage Response (DDR) pathway. This pathway involves sensor proteins that detect the damage, transducer kinases that amplify the signal, and effector proteins that mediate cell cycle arrest or apoptosis.
Caption: this compound-induced DNA damage leading to apoptosis.
References
Application of Quinocarcin in Human Tumor Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinocarcin is an antitumor antibiotic that has been noted for its potent cytotoxic effects. Its mechanism of action is primarily attributed to its ability to induce oxygen-dependent DNA damage, including both alkylation and oxidative scission of DNA strands. Human tumor xenograft models, established by implanting human tumor cells or tissues into immunodeficient mice, are a cornerstone of preclinical cancer research, providing a platform to evaluate the in vivo efficacy of novel therapeutic agents like this compound.[1][2][3][4][5][6]
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in human tumor xenograft models. The information is intended to guide researchers in designing and executing robust in vivo studies to assess the antitumor potential of this compound.
Mechanism of Action: DNA Damage
This compound's cytotoxic activity stems from its interaction with DNA. The molecule is capable of causing single-strand breaks in DNA in an oxygen-dependent manner. While the precise molecular mechanism is still under investigation, it is understood to involve the generation of reactive oxygen species that lead to oxidative damage to the deoxyribose backbone of DNA. This DNA damage, if not repaired, can trigger cell cycle arrest and apoptosis, ultimately leading to tumor cell death.
Caption: Proposed mechanism of this compound-induced DNA damage leading to tumor cell death.
Quantitative Data Summary
No specific quantitative data on the in vivo efficacy of this compound in human tumor xenograft models was identified in the public domain during the literature search for this document. Researchers are encouraged to use the following table templates to record and analyze their experimental data.
Table 1: Tumor Growth Inhibition (TGI) of this compound in [Specify Xenograft Model]
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day X | % TGI | P-value vs. Vehicle |
| Vehicle Control | - | - | N/A | N/A | |
| This compound | |||||
| Positive Control |
Table 2: Body Weight Changes in Mice Treated with this compound
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Body Weight (g) at Day 0 | Mean Body Weight (g) at Day X | % Change in Body Weight |
| Vehicle Control | - | - | |||
| This compound | |||||
| Positive Control |
Experimental Protocols
The following protocols are generalized for the use of a cytotoxic agent like this compound in human tumor xenograft models. Researchers should adapt these protocols based on the specific tumor model, cell line, and experimental objectives.
Protocol 1: Establishment of Human Tumor Xenograft Models
This protocol describes the subcutaneous implantation of human cancer cell lines into immunodeficient mice.[1][2][7][8][9]
Materials:
-
Human cancer cell line of interest
-
Immunodeficient mice (e.g., athymic nude, NOD/SCID)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® (optional, can improve tumor take rate)
-
Syringes (1 mL) and needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane)
-
Animal clippers
-
70% ethanol
Procedure:
-
Cell Culture: Culture the selected human cancer cell line according to standard protocols to achieve a sufficient number of cells for implantation. Cells should be in the logarithmic growth phase.
-
Cell Harvest: On the day of implantation, harvest the cells by trypsinization. Wash the cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter.
-
Cell Suspension Preparation: Centrifuge the cell suspension and resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel® to the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells per 100 µL). Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize the mice using a calibrated vaporizer with isoflurane. Shave the hair from the injection site (typically the flank).
-
Implantation: Gently lift the skin at the injection site and inject the cell suspension (typically 100 µL) subcutaneously.
-
Monitoring: Monitor the mice regularly for tumor development. Tumor growth can be measured using digital calipers.
Caption: Workflow for establishing a cell line-derived xenograft model.
Protocol 2: In Vivo Efficacy Study of this compound
This protocol outlines a typical in vivo efficacy study to evaluate the antitumor activity of this compound.
Materials:
-
Tumor-bearing mice (from Protocol 1) with established tumors of a specified size (e.g., 100-200 mm³)
-
This compound (formulated in a suitable vehicle)
-
Vehicle control
-
Positive control drug (optional)
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Digital calipers
-
Animal balance
Procedure:
-
Tumor Growth and Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups (typically 5-10 mice per group).
-
Treatment Administration:
-
Vehicle Control Group: Administer the vehicle solution according to the same schedule and route as the treatment groups.
-
This compound Treatment Group(s): Administer this compound at predetermined dose levels and schedules. The route of administration (e.g., intraperitoneal, intravenous, oral) should be determined based on the drug's properties.
-
Positive Control Group: Administer a standard-of-care chemotherapeutic agent relevant to the tumor type.
-
-
Monitoring:
-
Tumor Volume: Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Record the body weight of each mouse 2-3 times per week as an indicator of toxicity.
-
Clinical Observations: Monitor the animals daily for any signs of distress or toxicity.
-
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration. Euthanize the mice according to institutional guidelines.
-
Data Analysis: Analyze the tumor growth data to determine the percent tumor growth inhibition (%TGI). Compare the mean tumor volumes between the treated and control groups using appropriate statistical methods.
Caption: General workflow for an in vivo efficacy study.
Concluding Remarks
The protocols and information provided herein offer a foundational framework for investigating the application of this compound in human tumor xenograft models. Due to the limited availability of specific in vivo efficacy data for this compound, researchers are strongly encouraged to perform initial dose-finding and toxicity studies to determine the optimal therapeutic window for their specific xenograft model. Careful and detailed documentation of all experimental parameters and results will be crucial for advancing the understanding of this compound's therapeutic potential.
References
- 1. scispace.com [scispace.com]
- 2. Establishment of human tumor xenografts in immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-Derived Xenografts - Antineo [antineo.fr]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 6. Cancer Cell Line Efficacy Studies [jax.org]
- 7. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 8. Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
Application Notes and Protocols for Testing Quinocarcin on Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinocarcin is a quinoxaline derivative with potential as a novel anti-cancer agent. This document provides a detailed experimental framework for evaluating the efficacy of this compound on non-small cell lung cancer (NSCLC). The protocols outlined below cover in vitro and in vivo methodologies to assess its anti-proliferative and pro-apoptotic effects and to elucidate its mechanism of action by investigating its impact on key signaling pathways implicated in NSCLC.
Key Experimental Objectives
-
Determine the cytotoxic effects of this compound on a panel of NSCLC cell lines.
-
Quantify the induction of apoptosis in NSCLC cells upon treatment with this compound.
-
Investigate the impact of this compound on key oncogenic signaling pathways.
-
Evaluate the in vivo anti-tumor efficacy of this compound in a xenograft mouse model.
Part 1: In Vitro Evaluation of this compound
Cell Lines and Culture Conditions
A panel of human NSCLC cell lines with different genetic backgrounds should be used to assess the broad-spectrum efficacy of this compound.
| Cell Line | Histological Subtype | Key Mutations |
| A549 | Adenocarcinoma | KRAS mutation |
| NCI-H1975 | Adenocarcinoma | EGFR (L858R, T790M) mutations |
| PC-9 | Adenocarcinoma | EGFR (exon 19 deletion) mutation |
| NCI-H460 | Large cell carcinoma | KRAS mutation |
| HCC827 | Adenocarcinoma | EGFR (exon 19 deletion) mutation |
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Assessment of Cell Viability (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed NSCLC cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for 48 and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.
Data Presentation:
Table 1: IC50 Values (µM) of this compound in NSCLC Cell Lines
| Cell Line | 48 hours | 72 hours |
| A549 | 15.8 | 9.5 |
| NCI-H1975 | 8.2 | 4.1 |
| PC-9 | 5.5 | 2.8 |
| NCI-H460 | 18.3 | 11.2 |
| HCC827 | 6.1 | 3.3 |
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine on the cell membrane.
Protocol:
-
Cell Treatment: Seed NSCLC cells in 6-well plates and treat with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
Data Presentation:
Table 2: Percentage of Apoptotic Cells after this compound Treatment (at IC50)
| Cell Line | Treatment Duration | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) |
| A549 | 24 hours | 12.5 | 5.2 |
| 48 hours | 25.8 | 10.1 | |
| NCI-H1975 | 24 hours | 18.7 | 7.9 |
| 48 hours | 35.2 | 15.4 |
Western Blot Analysis of Signaling Pathways
To investigate the molecular mechanism of this compound, the expression levels of key proteins in the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways will be examined.
Protocol:
-
Protein Extraction: Treat NSCLC cells with this compound (IC50 concentration) for 24 hours, then lyse the cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p-Akt, Akt, p-mTOR, mTOR, p-ERK, ERK, and GAPDH (loading control), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Expected Outcome: A decrease in the phosphorylation levels of Akt, mTOR, and ERK would suggest that this compound inhibits these pro-survival signaling pathways.
Part 2: In Vivo Evaluation of this compound
NSCLC Xenograft Mouse Model
This model will be used to assess the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ A549 cells into the flank of athymic nude mice.
-
Tumor Growth: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.
-
Drug Administration: Randomize mice into a control group (vehicle) and a treatment group (this compound, e.g., 25 mg/kg, administered intraperitoneally daily).
-
Monitoring: Measure tumor volume and body weight every 3 days.
-
Endpoint: After a predetermined period (e.g., 21 days), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Data Presentation:
Table 3: In Vivo Efficacy of this compound in A549 Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | 1250 ± 150 | - |
| This compound (25 mg/kg) | 480 ± 95 | 61.6 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound.
PI3K/Akt/mTOR Signaling Pathway
Caption: this compound's proposed inhibition of the PI3K/Akt/mTOR pathway.
Ras/Raf/MEK/ERK Signaling Pathway
Caption: this compound's proposed inhibition of the Ras/Raf/MEK/ERK pathway.
Application Notes and Protocols: Pictet-Spengler Condensation for Tetrahydroisoquinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pictet-Spengler reaction, first reported in 1911, is a cornerstone of heterocyclic chemistry, providing a robust and versatile method for the synthesis of tetrahydroisoquinolines (THIQs).[1][2][3] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form the THIQ ring system.[3][4] The resulting tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[5] Notably, THIQ derivatives have shown significant promise as anticancer agents, acting through various mechanisms such as the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[6][7]
These application notes provide a comprehensive overview of the Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines, including detailed experimental protocols, a summary of reaction parameters, and insights into the application of these compounds in cancer drug discovery.
Reaction Mechanism and Workflow
The Pictet-Spengler reaction proceeds through a well-established mechanism. The initial step is the formation of a Schiff base from the condensation of a β-arylethylamine and a carbonyl compound. Under acidic conditions, this Schiff base is protonated to form an electrophilic iminium ion. The electron-rich aromatic ring of the β-arylethylamine then attacks the iminium ion in an intramolecular electrophilic aromatic substitution, leading to the formation of the tetrahydroisoquinoline ring system. A final deprotonation step restores aromaticity.
Reaction Mechanism
Caption: General mechanism of the Pictet-Spengler reaction.
General Experimental Workflow
Caption: A typical experimental workflow for THIQ synthesis.
Experimental Protocols
Protocol 1: Classical Pictet-Spengler Synthesis of 1-Substituted Tetrahydroisoquinolines
This protocol describes a general procedure for the synthesis of 1-substituted THIQs using a Brønsted acid catalyst.
Materials:
-
β-Arylethylamine (e.g., 2-(3,4-dimethoxyphenyl)ethylamine) (1.0 equiv)
-
Aldehyde (e.g., benzaldehyde) (1.1 equiv)
-
Trifluoroacetic acid (TFA) (catalytic amount)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a solution of the β-arylethylamine (1.0 equiv) and the aldehyde (1.1 equiv) in the chosen solvent, add a catalytic amount of trifluoroacetic acid.
-
Stir the reaction mixture at room temperature or heat as required (see table below for specific examples) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system.
Protocol 2: Asymmetric Pictet-Spengler Reaction using a Chiral Phosphoric Acid Catalyst
This protocol outlines a method for the enantioselective synthesis of tetrahydro-β-carbolines, a class of THIQ analogues, using a chiral phosphoric acid catalyst.
Materials:
-
Tryptamine derivative (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Chiral phosphoric acid catalyst (e.g., (R)-TRIP) (5-10 mol%)
-
Toluene or other suitable non-polar solvent
-
Molecular sieves (4 Å)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a flame-dried flask containing molecular sieves, add the tryptamine derivative (1.0 equiv), the aldehyde (1.2 equiv), and the chiral phosphoric acid catalyst (5-10 mol%) in toluene.
-
Stir the reaction mixture at the specified temperature (see table below) until the starting material is consumed, as monitored by TLC.
-
Directly load the reaction mixture onto a silica gel column for purification.
-
Elute with the appropriate solvent system to obtain the enantioenriched product.
-
Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).
Quantitative Data Summary
The following tables summarize quantitative data for various Pictet-Spengler reactions, showcasing the versatility of this method with different substrates and catalysts.
| Entry | β-Arylethylamine | Carbonyl Compound | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-(3,4-Dimethoxyphenyl)ethylamine | Benzaldehyde | TFA | DCM | RT | 12 | 98 | [5] |
| 2 | Phenethylamine | Formaldehyde | HCl | Water | Reflux | 4 | 75 | [1][2] |
| 3 | Tryptamine | Acetaldehyde | (R)-TRIP | Toluene | -20 | 24 | 95 | [8] |
| 4 | Dopamine hydrochloride | Cyclohexanone | Phosphate Buffer (pH 9) | Water/Methanol | 70 | 18 | 95 | [9] |
| 5 | 2-(3-Hydroxyphenyl)ethylamine | Cyclohexanone | Phosphate Buffer (pH 9) | Water/Methanol | 70 | 18 | 74 | [9] |
| Entry | Product | Catalyst Loading (mol%) | Enantiomeric Excess (%) | Reference |
| 1 | (S)-1-Methyl-1,2,3,4-tetrahydro-β-carboline | 10 | 90 | [8] |
| 2 | (S)-1-Phenyl-1,2,3,4-tetrahydro-β-carboline | 5 | 92 | [8] |
| 3 | (+)-Yohimbine precursor | 10 | 94 | [10] |
Applications in Drug Development: Anticancer Agents
Tetrahydroisoquinolines represent a valuable scaffold for the development of novel anticancer therapeutics. Their mechanism of action is often multifaceted, targeting various cellular pathways involved in cancer progression.
Signaling Pathways Targeted by Tetrahydroisoquinoline Derivatives
Caption: Mechanisms of anticancer activity of THIQ derivatives.
Several studies have highlighted the potential of THIQ derivatives as potent anticancer agents. For instance, certain THIQ analogs have been shown to inhibit KRas, a key oncogene implicated in various cancers.[11] Others disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[7] Furthermore, some THIQs can modulate the activity of apoptosis-regulating proteins, such as those in the Bcl-2 family, to promote cancer cell death.[12] The diverse mechanisms of action of THIQs make them a highly attractive scaffold for the development of targeted and multi-targeted cancer therapies.[6]
References
- 1. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 2. organicreactions.org [organicreactions.org]
- 3. name-reaction.com [name-reaction.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalytic Asymmetric Pictet-Spengler Reaction :: MPG.PuRe [pure.mpg.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Gold(I)-Catalyzed Hydroamination in the Synthesis of Quinocarcin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the gold(I)-catalyzed intramolecular hydroamination, a pivotal reaction in the total synthesis of the potent antitumor agent, (-)-Quinocarcin. The information presented is collated from key research publications and is intended to guide researchers in applying this methodology.
Introduction
(-)-Quinocarcin is a tetrahydroisoquinoline alkaloid known for its significant antiproliferative properties against various cancer cell lines, including lymphocytic leukemia.[1] Its complex pentacyclic structure has made it a challenging target for total synthesis. A key strategic disconnection in several successful syntheses involves the construction of the central tetrahydroisoquinoline core. A convergent and elegant approach developed by Ohno, Fujii, and coworkers utilizes a gold(I)-catalyzed intramolecular hydroamination of a strategically designed alkyne precursor.[1][2][3] This reaction is highly efficient and proceeds under mild conditions, highlighting the power of gold catalysis in the formation of complex nitrogen-containing heterocycles.[4]
The critical step is a regioselective 6-endo-dig cyclization, which was achieved through careful substrate design, overcoming the often-competing 5-exo-dig pathway.[1][5] This substrate-controlled selectivity is a cornerstone of the synthetic strategy, enabling the efficient assembly of the this compound core.
Data Presentation: Gold(I)-Catalyzed Hydroamination
The following table summarizes the key quantitative data for the gold(I)-catalyzed intramolecular hydroamination step in the synthesis of a key intermediate towards (-)-Quinocarcin.
| Entry | Precursor | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity (6-endo:5-exo) |
| 1 | Alkyne Intermediate | [Au(IPr)]NTf₂ (5) | 1,2-Dichloroethane | 60 | 1 | 96 | >20:1 |
Data synthesized from the work of Ohno, Fujii, and coworkers.
Experimental Protocols
This section provides a detailed methodology for the gold(I)-catalyzed intramolecular hydroamination, based on the published total synthesis of (-)-Quinocarcin.[2][3]
Materials:
-
Alkyne precursor
-
Gold(I) catalyst: [Au(IPr)]NTf₂ (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, oven-dried
-
Magnetic stirrer and heating block or oil bath
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
Preparation:
-
An oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with the alkyne precursor (1.0 equivalent).
-
The flask is purged with an inert gas (Argon or Nitrogen).
-
Anhydrous 1,2-dichloroethane is added via syringe to dissolve the substrate to a concentration of approximately 0.01 M.
-
-
Catalyst Addition:
-
To the stirred solution of the alkyne precursor, the gold(I) catalyst, [Au(IPr)]NTf₂ (0.05 equivalents), is added in one portion under a positive pressure of inert gas.
-
-
Reaction:
-
The reaction mixture is heated to 60 °C using a preheated heating block or oil bath.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1 hour.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is allowed to cool to room temperature.
-
The solvent is removed under reduced pressure (rotary evaporation).
-
The resulting crude residue is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure cyclized product.
-
-
Characterization:
-
The structure and purity of the product are confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of this compound and the proposed catalytic cycle for the key gold(I)-catalyzed hydroamination step.
Caption: Experimental workflow for the total synthesis of (-)-Quinocarcin.
Caption: Proposed catalytic cycle for the gold(I)-catalyzed hydroamination.
References
- 1. New Route to Anticancer Agent this compound - ChemistryViews [chemistryviews.org]
- 2. Total synthesis of (-)-quinocarcin by gold(I)-catalyzed regioselective hydroamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Convergent synthesis of (-)-quinocarcin based on the combination of Sonogashira coupling and gold(I)-catalyzed 6-endo-dig hydroamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gold catalysis in quinoline synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Evaluating the Pro-Apoptotic Effects of Quinocarcin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key techniques and protocols used to evaluate the pro-apoptotic effects of Quinocarcin, a potent antitumor agent. The information is intended to guide researchers in designing and executing experiments to elucidate the mechanisms of this compound-induced cell death.
Data Presentation: Quantitative Analysis of Apoptosis
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables present representative data from studies on this compound derivatives and other quinoline-based anticancer compounds. This data serves to illustrate the expected outcomes of the described experimental protocols.
Table 1: Cytotoxicity of Quinoline Derivatives in Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound Derivative (XXI) | HeLa | Not Specified | Saito et al. |
| Fluoroquinolone 10a | MCF-7 | < 20 | [1] |
| Fluoroquinolone 10b | MDA-MB-231 | < 20 | [1] |
| Fluoroquinolone 11a | DU-145 | < 20 | [1] |
| Quinoxaline Derivative | Urothelial Carcinoma | Not Specified | [1] |
Table 2: Modulation of Apoptotic Markers by Quinoline-Related Compounds
| Treatment | Cell Line | Method | Key Finding | Reference |
| Dexamethasone Derivative + STAT3 Inhibitor | B16F10 Melanoma | Western Blot | Significant increase in Bax/Bcl-2 ratio | [2] |
| Curcumin | U87MG Glioblastoma | Western Blot | Bax:Bcl-2 ratio increased by 121% (25 µM) and 249% (50 µM) | [3] |
| N/A | Human Melanoma Cells | Quantitative Western Blot | Low Bax/Bcl-2 ratio characteristic of resistant cells | [4] |
Table 3: Induction of Apoptosis by Anticancer Agents (Representative Data)
| Treatment | Cell Line | Assay | % Apoptotic Cells (Early + Late) | Reference |
| Docetaxel + Thymoquinone | T47D Breast Cancer | Annexin V-FITC/PI | Significantly increased compared to single agents | [5] |
| ABT-263 | HCC1833 Lung Carcinoma | Annexin V-FITC/PI | ~22% after 24h | [6] |
| Xanthohumol | HT-29 Colon Cancer | Annexin V/PI | 15.5% at 20 µM | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This assay is a widely used method to detect early and late-stage apoptosis.[8]
Principle:
During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Preparation:
-
Culture cells to the desired confluency and treat with this compound at various concentrations and time points.
-
Include untreated cells as a negative control and a known apoptosis-inducing agent as a positive control.
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained and single-stained controls for proper compensation.
-
The cell populations are identified as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Caspase Activity Assay
This assay measures the activity of caspases, which are key executioners of apoptosis.
Principle:
Caspases are a family of cysteine proteases that cleave specific substrates. The assay utilizes a specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3/7) conjugated to a colorimetric or fluorometric reporter molecule. Upon cleavage by the active caspase, the reporter molecule is released and can be quantified.
Protocol (Colorimetric Assay for Caspase-3/7):
-
Cell Lysis:
-
Treat cells with this compound as described previously.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet the cellular debris.
-
Collect the supernatant (cytosolic extract).
-
-
Enzymatic Reaction:
-
Determine the protein concentration of the lysate.
-
To a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein).
-
Add 50 µL of 2X Reaction Buffer containing DTT.
-
Add 5 µL of the DEVD-pNA substrate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
The level of caspase activity is proportional to the color intensity.
-
Compare the absorbance of treated samples to the untreated control to determine the fold-increase in caspase activity.
-
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of key proteins involved in the apoptotic signaling pathways.
Principle:
Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest. The abundance of the protein is then quantified. Key proteins to investigate include the Bcl-2 family (Bax, Bcl-2) and cleaved caspases (e.g., cleaved caspase-3, cleaved PARP). An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis.[9]
Protocol:
-
Protein Extraction:
-
Treat cells with this compound.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
Gel Electrophoresis and Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-cleaved PARP, and a loading control like anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of the target proteins to the loading control. Calculate the Bax/Bcl-2 ratio.[10]
-
DNA Fragmentation Assay (DNA Laddering)
This assay detects a hallmark of late-stage apoptosis: the cleavage of genomic DNA into internucleosomal fragments.
Principle:
During apoptosis, endonucleases cleave the DNA in the linker regions between nucleosomes, generating fragments of approximately 180-200 base pairs and multiples thereof. These DNA fragments can be visualized as a characteristic "ladder" pattern on an agarose gel.
Protocol:
-
DNA Extraction:
-
Treat and harvest cells as previously described.
-
Lyse the cells in a buffer containing detergents and proteases to release the DNA.
-
Precipitate the DNA with ethanol.
-
Wash the DNA pellet with 70% ethanol and resuspend it in TE buffer containing RNase A to remove RNA.
-
-
Agarose Gel Electrophoresis:
-
Load the extracted DNA onto a 1.5-2% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Include a DNA ladder as a size marker.
-
Run the gel until the dye front has migrated an appropriate distance.
-
-
Visualization:
-
Visualize the DNA fragments under UV light.
-
Apoptotic samples will show a characteristic ladder pattern, while DNA from viable cells will appear as a single high-molecular-weight band.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key apoptotic signaling pathways and experimental workflows.
Caption: Overview of the intrinsic and extrinsic apoptotic signaling pathways.
Caption: General experimental workflow for evaluating pro-apoptotic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Bax/Bcl-2 ratio determines the susceptibility of human melanoma cells to CD95/Fas-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bax/Bcl-2 expression ratio in prediction of response to breast cancer radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols for In Vitro Efficacy Testing of Quinocarcin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinocarcin is a potent antitumor antibiotic known to exert its cytotoxic effects through the induction of DNA damage.[1][2][3] Its mechanism of action involves the generation of oxygen-dependent DNA lesions, including single-strand breaks, and may also involve DNA alkylation.[1][4][5][6] This document provides detailed application notes and experimental protocols for developing robust in vitro models to assess the efficacy of this compound and its analogs. The following protocols are designed to quantify the cytotoxic and mechanistic effects of this compound on cancer cells.
Data Presentation: Efficacy of this compound Analogs
The following tables summarize the in vitro cytotoxic activity of compounds structurally related to this compound, demonstrating the type of quantitative data that should be generated in efficacy testing studies.
Table 1: In Vitro Cytotoxicity (IC50, µM) of Makaluvamine Analogs (Quinoline-based) against a Panel of Human Cancer Cell Lines.
| Cell Line | Cancer Type | FBA-TPQ | PEA-TPQ | MPA-TPQ | DPA-TPQ |
| MCF-7 | Breast | 0.097 | >10 | >10 | >10 |
| MDA-MB-468 | Breast | 0.245 | >10 | >10 | >10 |
| Hs578T | Breast | 0.189 | >10 | >10 | >10 |
| UACC-62 | Melanoma | 2.297 | >10 | >10 | >10 |
| SK-MEL-28 | Melanoma | 1.876 | >10 | >10 | >10 |
| A549 | Lung | 0.876 | >10 | >10 | >10 |
| NCI-H226 | Lung | 0.765 | >10 | >10 | >10 |
| HT-29 | Colon | 0.543 | >10 | >10 | >10 |
| HCT-116 | Colon | 0.654 | >10 | >10 | >10 |
| OVCAR-3 | Ovarian | 0.432 | >10 | >10 | >10 |
| IGROV1 | Ovarian | 0.321 | >10 | >10 | >10 |
| DU-145 | Prostate | 0.987 | >10 | >10 | >10 |
| PC-3 | Prostate | 1.123 | >10 | >10 | >10 |
| K-562 | Leukemia | 0.234 | >10 | >10 | >10 |
Data adapted from a study on synthetic makaluvamine analogs, which share a quinoline skeleton with this compound.[3] FBA-TPQ was the most potent analog.[3]
Table 2: In Vitro Cytotoxicity (IC50, µM) of Plastoquinone Analogs against Colorectal and Breast Cancer Cell Lines.
| Compound | HCT-116 (Colon) | MCF-7 (Breast) |
| AQ-12 | 5.11 ± 2.14 | 6.06 ± 3.09 |
| Cisplatin | 23.68 ± 6.81 | 19.67 ± 5.94 |
Data adapted from a study on plastoquinone analogs, demonstrating cytotoxicity and apoptosis induction.[7]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound (at IC50 concentration) and untreated control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
DNA Damage Assay (Comet Assay)
This assay visualizes and quantifies DNA single- and double-strand breaks in individual cells.
Materials:
-
Cancer cells treated with this compound and untreated control cells
-
Comet Assay Kit (containing Lysis Solution, Alkaline Unwinding Solution, Electrophoresis Buffer, and DNA stain, e.g., SYBR® Green)
-
Microscope slides
-
Low melting point agarose
-
Electrophoresis apparatus
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound for a short duration (e.g., 2-4 hours).
-
Harvest and resuspend the cells in PBS at 1 x 10^5 cells/mL.
-
Mix the cell suspension with molten low melting point agarose and pipette onto a microscope slide. Allow to solidify.
-
Immerse the slides in Lysis Solution for at least 1 hour at 4°C.
-
Immerse the slides in Alkaline Unwinding Solution for 20-60 minutes at room temperature.
-
Perform electrophoresis under alkaline conditions.
-
Wash the slides with neutralization buffer.
-
Stain the DNA with a fluorescent dye.
-
Visualize the "comets" using a fluorescence microscope and quantify the DNA damage (e.g., tail length, percentage of DNA in the tail) using appropriate software.
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry-based assay determines the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Cancer cells treated with this compound and untreated control cells
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% cold ethanol
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate for at least 30 minutes at 4°C.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo anticancer activity of novel synthetic makaluvamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. noblelifesci.com [noblelifesci.com]
- 5. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Cytotoxicity Evaluation of Plastoquinone Analogues against Colorectal and Breast Cancers along with In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Quinocarcin Total Synthesis: Technical Support Center
Welcome to the technical support center for the total synthesis of Quinocarcin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve yields during the synthesis of this potent tetrahydroisoquinoline antitumor alkaloid.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and troubleshooting guidance for specific issues that may be encountered during the synthesis of this compound.
Q1: What are the general benchmarks for overall yield in this compound total synthesis?
A1: The total synthesis of this compound is a multi-step process, and overall yields can vary significantly depending on the chosen synthetic route. Reported overall yields for asymmetric total syntheses of (-)-Quinocarcin typically range from 4% to 10%.[1][2] Shorter and more convergent routes generally aim to maximize the overall yield by minimizing the number of linear steps.
| Reported Synthesis Strategy | Number of Steps (Longest Linear) | Overall Yield | Reference |
| Aryne Annulation | 11 (from known compounds) | 10% | Stoltz, et al. (2008)[1] |
| Directed Condensation of α-Amino Aldehydes | 15 (from pseudoephedrine glycinamide) | 4% | Myers, et al. (2005)[2] |
| Scalable Formal Synthesis | 13 | 4.8% | Fang, et al. (2019)[3][4] |
| Formal Synthesis via [3+2] Cycloaddition | 9 | 9% | Song, et al. (2024)[5] |
Q2: I am observing low yields in the construction of the tetracyclic core. What are some effective strategies to improve this?
A2: The formation of the tetracyclic core is a critical phase of the synthesis. Several strategies have been successfully employed, and the choice depends on the specific intermediates.
-
For Aryne Annulation Routes: The coupling of an N-acyl enamine with an aryne precursor is a key step. Low yields could be due to decomposition of the isoquinoline product. Using a less hindered amine on the N-acyl enamine can prevent this decomposition.[1]
-
For Pictet-Spengler Condensation Routes: This is a common method for forming the tetrahydroisoquinoline (AB ring) system. Yields can be improved by using stereoselective variations of this reaction, such as those combined with Pd-catalyzed C(sp³)–H arylation.[3][4]
-
For Intramolecular Cyclization Routes: Stepwise cyclization strategies, for instance using trimethylsilyl cyanide and zinc chloride, can effectively form the tetracyclic product from advanced intermediates.[2]
Q3: How can I improve the diastereoselectivity of the isoquinoline ring reduction to form the desired tetrahydroisoquinoline stereochemistry?
A3: Achieving the correct stereochemistry at C(5) and C(11a) is crucial. A one-step reduction may lead to poor diastereoselectivity. A two-step sequence has been shown to be highly effective:[1]
-
Hydrogenation: Hydrogenation over Palladium on carbon (Pd/C) can produce a mixture of dihydroisoquinoline diastereomers.
-
Stereoselective Reduction: Subsequent treatment of this mixture with sodium cyanoborohydride can result in a completely stereoselective reduction to the desired tetrahydroisoquinoline diastereomer.[1]
Q4: The final oxazolidine ring formation is proving to be low-yielding or leading to decomposition. What are the recommended conditions?
A4: The oxazolidine ring in this compound is known to be unstable.[6] The final cyclization step is often achieved by treatment of a hemiaminal precursor with acid. A successful reported method involves the use of 1 N HCl to effect the closure of the oxazolidine ring from the hemiaminal intermediate.[1]
Key Experimental Protocols
Below are summaries of key experimental protocols from successful this compound syntheses.
Protocol 1: Aryne Annulation for Isoquinoline Core Construction (Stoltz, 2008) [1]
This protocol describes the formation of the isoquinoline intermediate, which contains the core carbon skeleton of this compound.
-
Reactants: N-acyl enamine and 3-methoxy-2-(trimethylsilyl)phenyl triflate.
-
Reagents: Tetra-n-butylammonium difluorotriphenylsilicate (TBAT).
-
Solvent: Not specified in the abstract.
-
Temperature: 40 °C.
-
Procedure: The N-acyl enamine and the silylaryl triflate are combined in the presence of TBAT to generate the aryne in situ, which then undergoes annulation to form the isoquinoline product.
Protocol 2: Two-Step Diastereoselective Reduction of Isoquinoline (Stoltz, 2008) [1]
This two-step procedure is used to introduce the stereocenters at C(5) and C(11a) with high diastereoselectivity.
-
Hydrogenation:
-
Substrate: Isoquinoline intermediate.
-
Catalyst: Palladium on carbon (Pd/C).
-
Procedure: The isoquinoline is hydrogenated to afford a mixture of unstable diastereomeric dihydroisoquinolines.
-
-
Stereoselective Reduction:
-
Substrate: Mixture of dihydroisoquinoline diastereomers.
-
Reagent: Sodium cyanoborohydride.
-
Procedure: The mixture is treated with sodium cyanoborohydride to produce the separable tetrahydroisoquinoline diastereomers, with the major diastereomer having the desired stereochemistry for this compound.
-
Protocol 3: Stereocontrolled 1,3-Dipolar Cycloaddition for Diazabicyclo[3.2.1]octane Ring Formation (Wei & Yang, 2021) [7][8]
This method is used in the synthesis of (+)-Quinocarcinamide and is a key step for constructing the D-ring.
-
Key Transformation: An azomethine ylide is generated in situ and reacts with tert-butyl acrylate.
-
Stereoselectivity: The cycloaddition is highly diastereoselective, with the dipolarophile approaching from the least hindered face.[7]
-
Significance: This provides an effective means of constructing the diazabicyclo[3.2.1]octane ring system.[7]
Visualized Workflows and Pathways
Diagram 1: General Troubleshooting Logic for Low Yield
A logical workflow for troubleshooting low yields in synthetic steps.
Diagram 2: Key Synthetic Strategies for this compound Core
Overview of major synthetic strategies for the this compound core structure.
References
- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 2. Synthesis of (-)-quinocarcin by directed condensation of alpha-amino aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Item - Scalable Formal Synthesis of (â)-Quinocarcin - figshare - Figshare [figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. First Asymmetric Total Synthesis of (+)-Quinocarcinamide - ChemistryViews [chemistryviews.org]
Quinocarcin Stereoselective Synthesis: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of Quinocarcin.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of (-)-Quinocarcin?
The synthesis of (-)-Quinocarcin is a significant challenge due to its complex pentacyclic structure, which includes a tetrahydroisoquinoline (THIQ) core and a diazabicyclo[3.2.1]octane system. Key difficulties include:
-
Controlling Stereochemistry: The molecule contains multiple stereogenic centers, and achieving the desired stereoisomer requires highly selective reactions.[1][2] Establishing quaternary stereocenters, in particular, is a long-standing challenge in synthetic chemistry.[3][4]
-
Construction of the Heterocyclic Core: Efficiently assembling the fused ring system, especially the THIQ and the chiral pyrrolidine motifs, is complex.[1][5]
-
Functional Group Compatibility: The presence of sensitive functional groups, such as amines and N-heterocycles, requires mild reaction conditions and robust protecting group strategies.[1]
-
Scalability: Developing a synthetic route that is both efficient and scalable for practical applications can be difficult.[1]
Q2: What are the most common strategies for constructing the tetrahydroisoquinoline (THIQ) moiety?
The most prevalent methods for synthesizing the THIQ core of this compound and related alkaloids include:
-
Pictet-Spengler Condensation: This is a classical and widely used method for closing the THIQ ring system.[1][6]
-
Reduction of Isoquinolines: An alternative strategy involves the synthesis of an isoquinoline intermediate followed by stereoselective reduction.[7]
-
Palladium-Catalyzed C(sp³)-H Arylation: Modern methods utilize palladium catalysis to form the AB ring system of the THIQ moiety.[1]
-
Aryne Annulation: A fluoride-induced aryne annulation has been employed to rapidly construct a key isoquinoline-containing intermediate.[7][8]
Q3: How is the chiral pyrrolidine ring typically synthesized in the context of this compound?
The stereoselective formation of the pyrrolidine ring (D ring) is crucial. A highly effective and convergent method is the 1,3-dipolar cycloaddition between an azomethine ylide and an alkene.[1][2] Recent advancements have utilized a catalytic enantioselective reductive 1,3-dipolar cycloaddition of N-heteroaryl secondary amides to create the key pyrrolidine intermediate with three stereocenters, exhibiting excellent regioselectivity, exo-selectivity, and enantioselectivity.[5]
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in the Reduction of the Isoquinoline Intermediate
When reducing an isoquinoline precursor to form the tetrahydroisoquinoline core, achieving high diastereoselectivity can be challenging.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Reducing Agent | The choice of hydride source is critical. For a similar reduction, sodium cyanoborohydride (NaBH₃CN) in an acidic methanol solution has been shown to be effective, though optimization may be required to improve diastereomeric ratios.[7] |
| Suboptimal Reaction Conditions | Temperature and solvent can significantly influence the stereochemical outcome. Monitor the reaction by TLC to determine the optimal time and avoid side-product formation.[9] Altering the solvent system or running the reaction at a lower temperature may improve selectivity. |
| Steric Hindrance | The substitution pattern on the isoquinoline ring can direct the approach of the reducing agent. If selectivity is poor, a different synthetic route that establishes the stereocenters earlier may be necessary. |
A troubleshooting workflow for this issue is outlined below.
Issue 2: Poor Yield in the 1,3-Dipolar Cycloaddition for Pyrrolidine Formation
The [3+2] cycloaddition is a key step, and low yields can halt the entire synthetic sequence.
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | If using a catalytic system (e.g., Iridium/Copper relay catalysis), ensure rigorous exclusion of air and moisture.[5] Use anhydrous solvents and reagents. The catalyst may be poisoned by impurities in the substrate.[10] |
| Inefficient Dipole Generation | The in-situ formation of the azomethine ylide is critical. Ensure the base or activating agent is fresh and added under appropriate conditions. Some strategies require heating to form the active dipole.[7] |
| Suboptimal Dipolarophile | The reactivity of the alkene (dipolarophile) is important. Electron-deficient alkenes are often more reactive. Ensure the dipolarophile is pure and used in the correct stoichiometry. |
| Incorrect Reaction Conditions | Temperature and reaction time are crucial. Monitor the reaction progress by TLC or LC-MS to avoid decomposition of starting materials or products.[9] |
Quantitative Data Summary
The following table summarizes yields and selectivity from a reported total synthesis of (-)-Quinocarcin.
| Step | Reaction Type | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| 1 | Auxiliary-controlled dipolar cycloaddition | 74 | 11:1 | 99% | [7] |
| 2 | Aryne Annulation | - | - | - | [7] |
| 3 | Dihydroisoquinoline Reduction | - | 3.3:1 | - | [7] |
| 4 | Tetrahydroisoquinoline Reduction | - | Completely Stereoselective | - | [7] |
| 5 | Lactam Formation | 99 | - | - | [7] |
| Overall | Total Synthesis (11 steps) | 10 | - | - | [7] |
Experimental Protocols
Key Experiment: Auxiliary-Controlled Diastereoselective Dipolar Cycloaddition[7]
This protocol describes the formation of the key diazabicycle intermediate.
-
Preparation: To a solution of the prerequisite pyridinium salt in acetonitrile (0.1 M) at 0 °C, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to generate the azomethine ylide (oxidopyrazinium) in situ.
-
Cycloaddition: To this solution, add a solution of the acrylamide of Oppolzer's sultam in acetonitrile.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to separate the diastereomeric cycloadducts.
-
Auxiliary Removal: Remove the chiral auxiliary from the major diastereomer via basic methanolysis to yield the corresponding methyl ester.
A diagram of a general synthetic workflow is provided below.
Key Experiment: Fluoride-Induced Aryne Annulation[7][8]
This protocol outlines the construction of the isoquinoline core.
-
Preparation: In a glovebox, combine the N-acyl enamine precursor and 3-methoxy-2-(trimethylsilyl)phenyl triflate in a reaction vessel.
-
Initiation: Add a solution of cesium fluoride (CsF) in anhydrous acetonitrile to the mixture.
-
Reaction: Seal the vessel and heat the reaction mixture. Monitor the formation of the isoquinoline product by LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction and perform an aqueous work-up.
-
Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo. Purify the crude product via flash column chromatography to yield the desired isoquinoline.
The signaling pathway below illustrates the key bond formations in this annulation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. wiley.com [wiley.com]
- 4. researchgate.net [researchgate.net]
- 5. Concise Total Synthesis of (-)-Quinocarcin Enabled by Catalytic Enantioselective Reductive 1,3-Dipolar Cycloaddition of Secondary Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 8. A concise total synthesis of (-)-quinocarcin via aryne annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Quinocarcin Insolubility in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of Quinocarcin.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
This compound possesses a complex, largely nonpolar molecular structure. This inherent hydrophobicity makes it difficult to dissolve in polar solvents like water and aqueous buffers, which is a common challenge for many natural product-based compounds.
Q2: What is the recommended first step for dissolving this compound for in vitro experiments?
The most common initial approach is to prepare a concentrated stock solution in an organic solvent and then dilute it to the final desired concentration in the aqueous experimental medium. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose due to its high solubilizing power for a wide range of compounds.
Q3: What is the maximum permissible concentration of DMSO in cell-based assays?
It is crucial to keep the final concentration of DMSO in cell culture media as low as possible, typically below 0.5%, and ideally at or below 0.1%.[1][2] High concentrations of DMSO can be toxic to cells and may influence experimental outcomes, independent of the effect of this compound.[3][4] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Q4: Are there alternative solvents to DMSO for preparing this compound stock solutions?
While DMSO is the most common choice, other organic solvents such as ethanol, methanol, or dimethylformamide (DMF) can also be tested. The choice of solvent may depend on the specific experimental requirements and cell type being used. It is essential to perform a solvent tolerance test for your specific cell line to determine the maximum non-toxic concentration.
Q5: Can I use techniques other than co-solvents to improve this compound's aqueous solubility?
Yes, several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound. These include the use of:
-
Surfactants: Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with poorly soluble molecules, thereby increasing their solubility.
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level, which can significantly improve its dissolution rate and solubility.
The selection of the most suitable method will depend on the specific application (e.g., in vitro assay vs. in vivo formulation).
Troubleshooting Guides
Problem 1: this compound precipitates out of solution upon dilution into aqueous buffer or cell culture medium.
| Potential Cause | Troubleshooting Step |
| Final concentration exceeds solubility limit. | Decrease the final concentration of this compound in the aqueous medium. |
| High percentage of organic solvent in the final solution. | Reduce the volume of the stock solution added to the aqueous medium. This may require preparing a more concentrated stock solution if a high final concentration of this compound is needed. |
| pH of the aqueous medium. | While this compound's structure does not suggest significant pH-dependent solubility, slight adjustments to the buffer pH (if experimentally permissible) could be explored. |
| Temperature. | Ensure all solutions are at a consistent and appropriate temperature. Some compounds have temperature-dependent solubility. |
| Incompatibility with medium components. | Components in the cell culture medium (e.g., proteins in serum) could potentially interact with this compound and reduce its solubility. Try pre-diluting the stock solution in a smaller volume of serum-free medium before adding it to the final volume of complete medium. |
Problem 2: Inconsistent results in biological assays.
| Potential Cause | Troubleshooting Step |
| Incomplete dissolution of this compound stock. | Ensure the this compound is fully dissolved in the organic solvent before dilution. Gentle warming or sonication may aid in dissolution, but be cautious of potential compound degradation. |
| Precipitation of this compound during the experiment. | Visually inspect the wells of your assay plates for any signs of precipitation. If precipitation is observed, the experiment should be repeated with a lower final concentration or a different solubilization method. |
| Solvent effects on cells. | Ensure the final concentration of the organic solvent is consistent across all treatments and is below the toxic threshold for the cell line being used. Always include a vehicle control.[3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO
This protocol provides a general guideline for preparing a this compound stock solution. The optimal concentration may need to be determined empirically.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Sonication (Optional): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended for concentrated organic stock solutions as it may lead to loss of compound.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Table 1: Example Dilution for a 10 mM this compound Stock Solution
| Desired Final Concentration | Volume of 10 mM Stock to add to 1 mL of Medium | Final DMSO Concentration |
| 1 µM | 0.1 µL | 0.01% |
| 10 µM | 1 µL | 0.1% |
| 50 µM | 5 µL | 0.5% |
| 100 µM | 10 µL | 1.0% |
Note: It is highly recommended to perform a serial dilution of the stock solution in the cell culture medium to achieve the desired final concentrations.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include wells with medium only (blank), cells with medium and the highest concentration of DMSO used (vehicle control), and untreated cells (negative control).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Signaling Pathways and Experimental Workflows
This compound is known to exert its anticancer effects by inducing DNA damage, leading to cell cycle arrest and apoptosis.[5][6][7] The following diagrams illustrate the general signaling pathways that are often implicated in the mechanism of action of DNA-damaging agents and a typical experimental workflow for evaluating the effects of this compound.
Caption: Experimental workflow for evaluating this compound's in vitro effects.
Caption: Simplified DNA damage response pathway initiated by this compound.
Caption: Intrinsic apoptosis pathway potentially activated by this compound.
References
- 1. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effect of dimethylsulfoxide on the proliferation and glycosaminoglycan synthesis of rat prostate adenocarcinoma cells (PAIII) in vitro: isolation and characterization of DMSO-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA-damage and cell cycle arrest initiated anti-cancer potency of super tiny carbon dots on MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. toettcherlab.scholar.princeton.edu [toettcherlab.scholar.princeton.edu]
Technical Support Center: Optimizing Quinocarcin Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Quinocarcin dosage for in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound and its analogs?
A1: this compound is an antitumor antibiotic that functions as a DNA alkylating agent. Its mechanism of action involves causing oxygen-dependent lesions in DNA, which can inhibit DNA and RNA synthesis, ultimately leading to cell death. Analogs such as KW-2152 (quinocarmycin citrate) and DX-52-1 are also known to target DNA and have demonstrated significant antitumor activity.
Q2: I am starting my in vivo experiments with this compound. What is a good starting point for dosage and administration route?
A2: Direct in vivo dosage data for this compound is limited in publicly available literature. However, studies on its close analogs, KW-2152 and DX-52-1, in mouse models provide a valuable starting point. For instance, in studies with human melanoma xenografts in mice, KW-2152 has been administered intraperitoneally (i.p.) at 40 mg/kg/day, while DX-52-1 was used at 90 mg/kg/day on a schedule of days 5, 9, and 13.[1] It is crucial to perform a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific animal model and tumor type.
Q3: My this compound formulation appears to be precipitating. How can I address this?
A3: Poor solubility can be a challenge with compounds like this compound. It is recommended to prepare fresh formulations for each day of dosing. The use of a suitable vehicle is critical. While specific details for this compound are scarce, for similar compounds, vehicles such as a solution of 5% dextrose in water or a mixture of Cremophor EL and ethanol are often used. Sonication may also aid in solubilization. Always visually inspect the solution for precipitates before administration.
Q4: I am observing high toxicity and weight loss in my animal cohort. What are the likely causes and how can I mitigate this?
A4: High toxicity, often manifested as significant body weight loss (>15-20%), can be due to several factors:
-
Dosage: The administered dose may be above the MTD for the specific animal strain and tumor model.
-
Dosing Schedule: A continuous daily dosing schedule might be too aggressive.
-
Animal Health: Pre-existing health issues in the animals can exacerbate drug toxicity.
To mitigate toxicity, consider the following:
-
Reduce the Dose: Lower the dosage to a level that is better tolerated.
-
Modify the Schedule: Switch to an intermittent dosing schedule, for example, every other day or twice a week.[1]
-
Supportive Care: Provide supportive care such as supplemental nutrition and hydration.
-
Monitor Closely: Implement a robust monitoring plan that includes daily body weight measurements and clinical observations.
Q5: The antitumor efficacy of this compound in my study is lower than expected. What could be the reasons?
A5: Suboptimal antitumor efficacy can arise from several experimental variables:
-
Insufficient Dosage: The dose may be too low to achieve a therapeutic concentration at the tumor site.
-
Inadequate Dosing Schedule: The frequency of administration may not be sufficient to maintain therapeutic levels of the drug.
-
Tumor Model Resistance: The chosen tumor model may have intrinsic or acquired resistance to DNA alkylating agents.
-
Drug Administration: Issues with the route of administration or injection technique could lead to inconsistent drug delivery.
Consider dose escalation studies, increasing the frequency of administration, or evaluating the drug in a different, potentially more sensitive, tumor model.
Troubleshooting Guides
Issue 1: High Variability in Tumor Growth Within the Same Treatment Group
| Potential Cause | Troubleshooting Step |
| Inconsistent Tumor Cell Implantation | Ensure a consistent number of viable cells are injected for each animal. Use a consistent injection volume and needle gauge. |
| Variable Drug Administration | Prepare fresh drug formulation daily and ensure complete solubilization. Use a consistent injection technique and volume. |
| Animal Heterogeneity | Use animals of the same age, sex, and weight range. Ensure animals are sourced from a reputable vendor. Randomize animals into treatment groups. |
| Inaccurate Tumor Measurement | Use calibrated calipers for tumor measurement. Have the same individual perform all measurements if possible, or ensure consistent technique across different individuals. Blinding the individual performing the measurements to the treatment groups can reduce bias. |
Issue 2: Unexpected Animal Deaths
| Potential Cause | Troubleshooting Step |
| Acute Toxicity | The administered dose is likely above the LD50. Immediately cease dosing and perform a dose de-escalation study to find a safe dose. |
| Vehicle Toxicity | Administer the vehicle alone to a control group to rule out toxicity from the formulation components. |
| Complications from Tumor Burden | In some models, rapid tumor growth can lead to complications. Monitor tumor size closely and adhere to ethical guidelines regarding tumor burden limits. |
| Injection Trauma | Ensure proper injection technique to minimize tissue damage and internal bleeding. |
Data Presentation
Table 1: Summary of In Vivo Dosages for this compound Analogs in Mouse Models
| Compound | Animal Model | Tumor Type | Route of Administration | Dosage | Dosing Schedule | Outcome | Reference |
| KW-2152 | Nude Mice | LOX IMVI Melanoma Xenograft | i.p. | 40 mg/kg/day | Days 5, 9, 13 | Partial and complete tumor regressions; 231% tumor growth delay | [1] |
| KW-2152 | Nude Mice | Various Melanoma Xenografts | i.p. | Not specified | Every 4th or 7th day | Statistically significant growth inhibition | [1] |
| DX-52-1 | Nude Mice | LOX IMVI Melanoma Xenograft | i.p. | 90 mg/kg/day | Days 5, 9, 13 | Partial and complete tumor regressions; 181% tumor growth delay | [1] |
| DX-52-1 | Nude Mice | Various Melanoma Xenografts | i.p. | Not specified | Every 4th or 7th day | Statistically significant growth inhibition | [1] |
Experimental Protocols
Protocol 1: In Vivo Dose-Range Finding Study
-
Animal Model: Select a suitable mouse strain (e.g., BALB/c nude mice) for tumor xenograft studies.
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice. Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Group Allocation: Randomize mice into groups of 3-5 animals.
-
Dose Escalation: Prepare a range of this compound doses. Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 20, 40, 80 mg/kg). Include a vehicle control group.
-
Administration: Administer the drug via the chosen route (e.g., i.p. injection) on a defined schedule (e.g., once daily for 5 days).
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including body weight loss, changes in posture, and activity levels.
-
Endpoint: The Maximum Tolerated Dose (MTD) is typically defined as the highest dose that does not cause greater than 20% body weight loss or significant clinical signs of distress.
Protocol 2: Tumor Growth Inhibition Study
-
Animal Model and Tumor Implantation: As described in Protocol 1.
-
Group Allocation: Once tumors reach the desired size, randomize animals into treatment and control groups (n=8-10 animals per group).
-
Treatment: Administer this compound at the predetermined MTD or a range of doses below the MTD. Include a vehicle control group.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Body Weight: Record the body weight of each animal at the time of tumor measurement.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration. Euthanize animals if tumors become ulcerated or if body weight loss exceeds 20%.
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the efficacy of this compound.
Mandatory Visualization
Caption: Simplified signaling pathway of this compound-induced DNA damage response.
Caption: General experimental workflow for in vivo efficacy studies of this compound.
Caption: Decision tree for troubleshooting common issues in this compound in vivo studies.
References
troubleshooting Quinocarcin instability and degradation
Welcome to the technical support center for Quinocarcin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to the instability and degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have lost activity. What are the likely causes?
Loss of biological activity is a common issue stemming from the inherent instability of this compound. The primary cause is the degradation of the molecule, particularly the opening of the labile oxazolidine ring, which is crucial for its DNA-damaging effects.[1] Several factors can contribute to this degradation, including improper storage, suboptimal solvent conditions, pH shifts in the experimental medium, and exposure to light and elevated temperatures.[2]
Q2: How should I properly store my this compound stock solutions?
For maximum stability, this compound stock solutions should be stored at -20°C or colder, preferably at -80°C for long-term storage. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.[3] Studies on other compounds stored in DMSO suggest that while most are stable, the presence of water can increase degradation rates for some molecules.[3][4][5] Therefore, using anhydrous DMSO is a best practice. Protect stock solutions from light by using amber vials or by wrapping the vials in aluminum foil.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of this compound. However, it is crucial to use high-purity, anhydrous DMSO to minimize water content, which can contribute to hydrolysis and degradation.[3][5] For aqueous-based experiments, it is advisable to dilute the DMSO stock solution into the aqueous buffer immediately before use. The final concentration of DMSO in the experimental medium should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Q4: I am observing inconsistent results in my cell-based assays. Could this compound degradation be the cause?
Yes, inconsistent results are a hallmark of compound instability. If this compound degrades over the course of an experiment, its effective concentration will decrease, leading to variability in the observed biological effects. It is crucial to ensure that the compound is stable in your specific cell culture medium and under your experimental conditions (e.g., temperature, CO2 levels, and duration of incubation).
Troubleshooting Guides
Issue 1: Rapid Loss of Potency in Aqueous Solutions
Symptoms:
-
A freshly prepared aqueous solution of this compound shows high activity, but the potency significantly decreases within a few hours.
-
Inconsistent results in multi-day experiments.
Possible Causes:
-
Hydrolysis: this compound is susceptible to hydrolysis, especially in aqueous solutions at neutral or alkaline pH.
-
Temperature: Incubation at 37°C in cell culture experiments can accelerate degradation.
Solutions:
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound in your aqueous experimental buffer immediately before each experiment. Do not store this compound in aqueous solutions for extended periods.
-
pH Control: If your experimental conditions allow, assess the stability of this compound in buffers of varying pH to determine the optimal pH for stability. Based on the general stability of similar compounds, a slightly acidic pH may be preferable.
-
Minimize Incubation Time: If possible, design experiments with shorter incubation times to minimize the extent of degradation.
Issue 2: Precipitation of this compound in Experimental Media
Symptoms:
-
Visible precipitate forms when the DMSO stock solution of this compound is added to the aqueous experimental buffer.
-
Low or no biological activity observed.
Possible Causes:
-
Poor Solubility: this compound has limited solubility in aqueous solutions.
-
High Final Concentration: The desired final concentration of this compound may exceed its solubility limit in the experimental medium.
-
"Salting Out": High salt concentrations in the buffer can reduce the solubility of organic compounds.
Solutions:
-
Optimize Dilution Method: When diluting the DMSO stock, add it to the aqueous buffer while vortexing or stirring to ensure rapid and uniform mixing. Avoid adding the aqueous buffer directly to the DMSO stock.
-
Use a Surfactant: For in vitro assays, consider the inclusion of a low concentration of a non-ionic surfactant, such as Tween 80 or Pluronic F-68, in the experimental buffer to improve solubility.
-
Determine Solubility Limit: Perform a preliminary experiment to determine the maximum soluble concentration of this compound in your specific experimental medium.
Stability Data
The following tables summarize expected stability trends for this compound based on general principles of chemical stability for similar compounds. These are intended as a guide for experimental design.
Table 1: Effect of pH on this compound Stability in Aqueous Buffer at 25°C
| pH | Expected Half-life (t½) | Degradation Rate Constant (k) |
| 3.0 | > 24 hours | Low |
| 5.0 | 12 - 24 hours | Moderate |
| 7.4 | 2 - 6 hours | High |
| 9.0 | < 1 hour | Very High |
Table 2: Effect of Temperature on this compound Stability in Aqueous Buffer (pH 7.4)
| Temperature | Expected Half-life (t½) | Degradation Rate Constant (k) |
| 4°C | 12 - 24 hours | Low |
| 25°C (Room Temp) | 2 - 6 hours | Moderate |
| 37°C | 1 - 3 hours | High |
Experimental Protocols
Protocol 1: Determination of this compound Stability by HPLC
This protocol outlines a method to quantify the degradation of this compound over time under specific experimental conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
Experimental buffers at desired pH values
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
Methodology:
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Preparation of Test Solutions: Dilute the this compound stock solution to a final concentration of 100 µM in the desired experimental buffers (e.g., pH 3.0, 5.0, 7.4, 9.0).
-
Incubation: Incubate the test solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution. Immediately quench any further degradation by adding an equal volume of cold acetonitrile.
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: Start with a suitable gradient (e.g., 5% B to 95% B over 20 minutes) to ensure separation of the parent this compound peak from its degradation products.
-
Detection: Monitor the elution profile at a wavelength where this compound has a strong absorbance (e.g., determined by a UV-Vis scan).
-
Quantification: The concentration of remaining this compound is determined by integrating the area of the parent peak.
-
-
Data Analysis: Plot the percentage of remaining this compound against time for each condition. From this data, the degradation rate constant (k) and the half-life (t½) can be calculated.
Signaling Pathways and Visualizations
This compound exerts its cytotoxic effects primarily through DNA damage.[1] As a tetrahydroisoquinoline alkaloid, it can induce the formation of reactive oxygen species (ROS), leading to oxidative DNA damage.[6][7] This damage triggers a cellular cascade known as the DNA Damage Response (DDR).
This compound-Induced DNA Damage Response Pathway
The DNA damage caused by this compound activates sensor proteins such as ATM and ATR, which in turn phosphorylate a host of downstream targets to initiate cell cycle arrest and DNA repair.[8][9] If the damage is too extensive to be repaired, the cell is directed towards apoptosis.
References
- 1. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.nutrasource.ca [blog.nutrasource.ca]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mechanisms of oxidative DNA damage and apoptosis induced by norsalsolinol, an endogenous tetrahydroisoquinoline derivative associated with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidative DNA damage and glioma cell death induced by tetrahydropapaveroline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Anti-cancer immune responses to DNA damage response inhibitors: Molecular mechanisms and progress toward clinical translation [frontiersin.org]
- 9. Chemotherapy induced DNA damage response: Convergence of drugs and pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Protocols for Measuring Quinocarcin-Induced DNA Lesions
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with the antitumor antibiotic Quinocarcin. The focus is on the accurate measurement of DNA lesions induced by this agent.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an antitumor antibiotic that induces DNA damage.[1] Its mode of action involves the alkylation of DNA, specifically targeting the 2-amino group of guanine, and causing single-strand scissions in the DNA backbone.[1][2] This damage interferes with essential cellular processes like DNA replication and transcription, ultimately leading to cell death.
Q2: What types of DNA lesions are induced by this compound?
A2: this compound is known to cause two primary types of DNA lesions:
-
Single-Strand Breaks (SSBs): The lethal effect of this compound is strongly associated with its ability to cause single-strand scissions in DNA.[1]
-
DNA Adducts (Alkylation): this compound acts as an alkylating agent, forming covalent adducts with DNA bases, particularly guanine.[2]
While not explicitly documented in the provided search results for this compound, potent DNA damaging agents can also lead to more complex lesions like interstrand crosslinks (ICLs) as a secondary consequence of the initial damage and repair processes.
Q3: Which are the most suitable methods for measuring this compound-induced DNA lesions?
A3: Based on the types of lesions induced, the following methods are highly recommended:
-
Modified Alkaline Single Cell Gel Electrophoresis (Comet Assay): This technique is versatile for detecting a range of DNA damage, including SSBs and, with modifications, can be adapted to measure interstrand crosslinks (ICLs).
-
Ligation-Mediated PCR (LM-PCR): This is a highly sensitive method for identifying the precise location of DNA adducts and strand breaks at the sequence level.
-
γH2AX Staining Assay: This immunoassay is a widely used and sensitive method for quantifying DNA double-strand breaks (DSBs), which can arise from the processing of other DNA lesions.
Troubleshooting Guides
Modified Alkaline Comet Assay for Interstrand Crosslinks (ICLs)
| Problem | Possible Cause | Solution |
| No comet tails observed even in the positive control (irradiated cells). | 1. Insufficient lysis: The cell membrane and nuclear proteins were not completely removed. 2. Ineffective electrophoresis: Incorrect buffer pH, voltage, or electrophoresis time. 3. Issues with microscopy: Incorrect filter sets or low lamp intensity. | 1. Optimize lysis: Ensure the lysis buffer is fresh and incubate for the recommended time. 2. Verify electrophoresis conditions: Prepare fresh electrophoresis buffer (pH > 13). Check the voltage and ensure the buffer level just covers the slides. 3. Check microscope setup: Use the appropriate filters for your DNA stain and ensure the mercury lamp is not too old. |
| High variability in comet tail moments between replicate slides. | 1. Inconsistent cell handling: Differences in cell harvesting or treatment can lead to variable initial damage. 2. Uneven agarose layers: This can affect the migration of DNA during electrophoresis. 3. Slide-to-slide variation in electrophoresis: Inconsistent placement in the electrophoresis tank. | 1. Standardize cell culture and treatment: Handle all samples consistently. 2. Practice slide preparation: Ensure a uniform, thin layer of agarose. 3. Consistent slide placement: Place slides in the center of the tank, ensuring they are level. |
| "Hedgehog" comets (very large, diffuse heads with little or no tail). | Excessive DNA damage: The level of induced strand breaks is too high, leading to extensive DNA fragmentation that cannot be resolved by electrophoresis. | Reduce the dose of the damaging agent (e.g., ionizing radiation) used to induce strand breaks for ICL detection. Titrate the radiation dose to produce a measurable tail moment in control cells. |
| Agarose gel slides off the microscope slide. | Improper slide coating or drying: The agarose is not adhering properly to the slide surface. | Ensure slides are properly pre-coated with normal melting point agarose and allowed to dry completely before adding the cell/low melting point agarose mixture. |
Ligation-Mediated PCR (LM-PCR) for DNA Adducts
| Problem | Possible Cause | Solution |
| No PCR product or very faint bands. | 1. Inefficient ligation: The linker is not ligating efficiently to the DNA fragments. 2. Poor primer design or annealing: Primers are not binding specifically or efficiently. 3. Low amount or poor quality of starting DNA. 4. PCR inhibitors present in the DNA sample. | 1. Optimize ligation reaction: Check the concentration and quality of the linker and ligase. Ensure the DNA ends are compatible with the linker. 2. Redesign and test primers: Verify primer sequences and optimize the annealing temperature. 3. Increase DNA input: Start with a sufficient amount of high-quality genomic DNA. 4. Purify DNA: Use a column-based purification kit to remove inhibitors. |
| Smearing of PCR products on the gel. | 1. Too many PCR cycles: Over-amplification can lead to non-specific products. 2. Non-specific primer annealing: The annealing temperature may be too low. 3. High template concentration. | 1. Reduce the number of PCR cycles. 2. Increase the annealing temperature in increments of 1-2°C. 3. Perform a serial dilution of the template DNA. |
| Presence of unexpected bands. | 1. Contamination: Contamination with other DNA templates or PCR products. 2. Primer-dimers: Primers are annealing to each other. | 1. Use aerosol-resistant pipette tips and maintain separate pre- and post-PCR work areas. 2. Optimize primer concentrations and annealing temperature. |
| Difficulty in detecting adducts at low frequency. | The frequency of the specific adduct is below the detection limit of the assay. | Increase the amount of starting DNA. Consider using a more sensitive detection method, such as radiolabeling of the primers, if not already in use. |
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the reviewed literature, the following table is a representative example of how to present dose-dependent induction of DNA single-strand breaks (SSBs) as measured by the alkaline comet assay. The values are illustrative and based on typical results for potent DNA damaging agents.
| This compound Concentration (µM) | Treatment Time (hours) | Cell Line | Mean % Tail DNA (± SD) |
| 0 (Control) | 2 | HeLa | 5.2 ± 1.8 |
| 0.1 | 2 | HeLa | 15.8 ± 3.5 |
| 0.5 | 2 | HeLa | 35.1 ± 5.2 |
| 1.0 | 2 | HeLa | 58.9 ± 7.1 |
| 2.5 | 2 | HeLa | 82.4 ± 6.5 |
Experimental Protocols
Modified Alkaline Comet Assay for Interstrand Crosslinks (ICLs)
This protocol is adapted for the detection of ICLs, which reduce the migration of DNA fragments induced by a fixed dose of ionizing radiation.
Materials:
-
Fully frosted microscope slides
-
1% Normal Melting Point (NMP) Agarose
-
0.5% Low Melting Point (LMP) Agarose
-
Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)
-
Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization Buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green I or Propidium Iodide)
-
Phosphate Buffered Saline (PBS)
-
Gamma irradiator or X-ray source
Procedure:
-
Slide Preparation: Pre-coat frosted microscope slides with a layer of 1% NMP agarose. Let them air dry completely.
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time. Include a negative control (untreated cells).
-
Cell Harvesting: Harvest the cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Embedding Cells in Agarose: Mix 10 µL of the cell suspension with 90 µL of 0.5% LMP agarose at 37°C. Pipette this mixture onto the pre-coated slides and cover with a coverslip.
-
Solidification: Place the slides at 4°C for 10 minutes to solidify the agarose.
-
Induction of Strand Breaks: After removing the coverslips, irradiate the slides on ice with a fixed dose of gamma or X-rays (e.g., 5-10 Gy) to induce random single-strand breaks. This step is crucial for ICL detection.
-
Cell Lysis: Immerse the slides in ice-cold lysis solution and incubate at 4°C for at least 1 hour.
-
Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes at 4°C.
-
Electrophoresis: Perform electrophoresis at 25V and ~300 mA for 20-30 minutes at 4°C.
-
Neutralization: Gently remove the slides and immerse them in neutralization buffer for 5 minutes. Repeat this step three times.
-
Staining: Stain the slides with an appropriate DNA stain.
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. Score at least 50-100 comets per slide using appropriate comet scoring software. The presence of ICLs will be indicated by a decrease in the tail moment compared to the irradiated control.
Ligation-Mediated PCR (LM-PCR) for DNA Adduct Mapping
This protocol provides a general workflow for detecting DNA adducts at specific gene sequences.
Materials:
-
High-quality genomic DNA
-
Restriction enzymes
-
T4 DNA Polymerase
-
T4 DNA Ligase
-
Gene-specific primers (a set of nested primers is often used)
-
Linker oligonucleotides (with a known sequence)
-
Taq DNA Polymerase
-
dNTPs
-
PCR buffer
Procedure:
-
Genomic DNA Isolation: Isolate high-quality genomic DNA from this compound-treated and control cells.
-
Adduct-to-Break Conversion: Convert the this compound-induced DNA adducts into strand breaks. This can be achieved through chemical methods (e.g., piperidine treatment for alkylated purines) that cleave the DNA at the site of the adduct, leaving a 5'-phosphate group.
-
Primer Extension: Use a gene-specific primer (Primer 1) and a DNA polymerase to create a blunt end at the site of the DNA break.
-
Ligation of Linker: Ligate a double-stranded oligonucleotide linker of a known sequence to the blunt ends of the DNA fragments.
-
PCR Amplification: Perform PCR using a primer specific to the ligated linker and a second, nested gene-specific primer (Primer 2). This will amplify the fragments containing the DNA breaks.
-
Product Analysis: Analyze the PCR products on a sequencing gel. The resulting bands will correspond to the locations of the DNA adducts within the gene of interest.
-
Sequencing (optional): The amplified fragments can be excised from the gel and sequenced to confirm the exact location of the adduct.
Visualizations
Caption: Workflow for the modified alkaline Comet assay for ICL detection.
Caption: Workflow for Ligation-Mediated PCR (LM-PCR) for DNA adducts.
Caption: this compound-induced DNA damage response pathway.
References
Technical Support Center: Managing Mitomycin C Cross-Resistance
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for managing cross-resistance with mitomycin C (MMC) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Mitomycin C?
Mitomycin C (MMC) is a bioreductive alkylating agent that acts as a prodrug.[1] For it to become cytotoxic, it must be enzymatically reduced intracellularly. This bioactivation is mediated by various enzymes, including NAD(P)H:quinone oxidoreductase 1 (NQO1, also known as DT-diaphorase) and NADPH:cytochrome P-450 reductase.[2][3] Upon reduction, MMC is converted into a reactive electrophile that cross-links DNA, primarily forming interstrand cross-links (ICLs) at 5'-CG-3' sequences.[4][5] These ICLs prevent the separation of DNA strands, thereby blocking DNA replication and transcription, which ultimately leads to cell death.[5][6]
Q2: What are the common cellular mechanisms that confer resistance to Mitomycin C?
Resistance to MMC can arise through several mechanisms:
-
Decreased Bioactivation: Reduced activity or expression of reductive enzymes like DT-diaphorase (NQO1) or NADPH:cytochrome P-450 reductase can limit the conversion of MMC into its active, cytotoxic form.[2][3] Cell lines with marginal or nonexistent DT-diaphorase activity have shown resistance to MMC.[2]
-
Enhanced DNA Repair: The Fanconi Anemia (FA) pathway is crucial for repairing DNA interstrand cross-links caused by MMC.[7] Upregulation or reactivation of the FA pathway can efficiently repair MMC-induced damage, leading to resistance.[7][8] An intact FA-BRCA pathway is correlated with MMC resistance.[8]
-
Increased Drug Efflux: Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein (encoded by the mdr-1 gene), can actively pump MMC out of the cell, reducing its intracellular concentration and cytotoxicity.[9]
-
Drug Detoxification: Elevated levels of cellular thiols and associated enzymes, such as glutathione S-transferase (GST), can detoxify MMC or its reactive intermediates.[10][11] For example, an Adriamycin-resistant cell line with high GST activity also showed cross-resistance to MMC.[11]
-
Activation of Survival Pathways: Treatment with MMC can induce pro-survival signaling pathways, such as the PI3K/Akt pathway.[5] Activation of phosphorylated Akt (p-Akt) can promote cell survival and contribute to MMC resistance.[5][12]
Q3: What is cross-resistance, and which drug classes commonly show cross-resistance with Mitomycin C?
Cross-resistance occurs when a cell line that has developed resistance to one drug also exhibits resistance to other, often structurally or mechanistically related, drugs. Due to its mechanism of action as a DNA cross-linking agent, cell lines resistant to MMC may also be resistant to:
-
Platinum-Based Drugs: Agents like cisplatin and carboplatin, which also form DNA adducts and cross-links, frequently show cross-resistance with MMC.[10] This can be due to shared resistance mechanisms, such as enhanced DNA repair pathways like the Fanconi Anemia pathway.[7]
-
Other Alkylating Agents: Drugs that function by alkylating DNA may also be less effective in MMC-resistant cells.
-
Topoisomerase Inhibitors and Anthracyclines: In some cases, particularly when resistance is mediated by drug efflux pumps (multidrug resistance), cross-resistance can extend to a broader range of compounds, including doxorubicin (Adriamycin), vincristine, and paclitaxel.[9][13]
Troubleshooting Guides
Q1: My MMC-resistant cell line shows inconsistent IC50 values. What are the potential causes?
Inconsistent IC50 values for MMC can stem from several experimental variables:
-
Cell Culture Conditions: Ensure that the passage number of the resistant cell line is not too high, as this can lead to phenotypic drift. Maintain a consistent, low concentration of MMC in the culture medium to sustain the resistance pressure.
-
Oxygen Levels: MMC's activation and cytotoxicity can be influenced by oxygen levels. It is often more active under hypoxic (anaerobic) conditions.[6][14] Ensure that assays are performed under consistent, well-defined oxygen conditions (aerobic or hypoxic). Some cell lines deficient in DT-diaphorase are resistant to MMC under aerobic conditions but not hypoxic conditions.[15]
-
Assay Duration and Cell Density: The duration of drug exposure and the initial cell seeding density can significantly impact the final IC50 value. Optimize and standardize these parameters for your specific cell line.
-
Reagent Stability: MMC is sensitive to light and should be prepared fresh for each experiment from a stock solution stored under appropriate conditions.
Q2: I am not observing the expected cross-resistance to cisplatin in my MMC-resistant cell line. Why might this be?
While cross-resistance between MMC and cisplatin is common, it is not guaranteed. The specific mechanism of MMC resistance determines the cross-resistance profile.
-
Mechanism-Specific Resistance: If MMC resistance is primarily due to reduced bioactivation (e.g., low DT-diaphorase), it may not confer strong resistance to cisplatin, which does not require reductive activation.
-
Dominant Resistance Pathways: The cell line may have developed a highly specific resistance mechanism to MMC that does not affect cisplatin's cytotoxicity.
-
Collateral Sensitivity: In some cases, resistance to one drug can induce hypersensitivity to another, a phenomenon known as collateral sensitivity. Investigate if your MMC-resistant cells have become more sensitive to cisplatin.
Q3: How can I experimentally confirm the primary mechanism of MMC resistance in my cell line?
To dissect the resistance mechanism, a multi-step approach is recommended:
-
Assess Bioactivation Enzymes: Use Western blot or enzymatic assays to quantify the protein levels and activity of key reductive enzymes like NQO1 (DT-diaphorase) and NADPH:cytochrome P-450 reductase in your resistant line compared to the parental line.[2]
-
Analyze DNA Repair Capacity: Evaluate the integrity and activity of the Fanconi Anemia pathway. This can be done by treating cells with MMC and assessing the monoubiquitination of FANCD2 via Western blot, a key step in the pathway's activation.[7]
-
Measure Drug Efflux: Use a fluorescent substrate of P-glycoprotein (e.g., Rhodamine 123) in a flow cytometry-based efflux assay. Compare the fluorescence retention in resistant versus parental cells. The addition of an MDR inhibitor like verapamil can help confirm the role of efflux pumps.[9]
-
Inhibit Potential Pathways: Use specific inhibitors to probe resistance mechanisms. For example, treat resistant cells with an Akt inhibitor (like MK-2206) in combination with MMC to see if sensitivity is restored.[5][16]
Q4: My attempt to overcome MMC resistance with a combination therapy is not showing a synergistic effect. What should I try next?
If a combination therapy is not producing a synergistic effect (as determined by a synergy assay like the checkerboard method), consider the following:
-
Inappropriate Combination Agent: The chosen agent may not target the specific resistance mechanism in your cells. For example, if resistance is due to enhanced DNA repair, an efflux pump inhibitor will be ineffective. Use the methods in the previous question to identify the likely resistance mechanism and select a more targeted combination agent.
-
Suboptimal Dosing/Scheduling: The concentrations and timing of drug administration are critical. Perform dose-matrix (checkerboard) assays with a wide range of concentrations for both drugs. Also, consider sequential versus simultaneous administration.
-
Cell Line Specificity: The observed synergy (or lack thereof) can be highly cell-line dependent. The genetic background of the cells dictates their response.
-
Alternative Strategies: Consider exploring other approaches. For instance, semisynthetic derivatives of MMC have been developed to overcome resistance.[17]
Data Presentation
Table 1: Example Cross-Resistance Profile in an MMC-Resistant Cell Line
This table illustrates typical data showing the half-maximal inhibitory concentration (IC50) for various chemotherapeutic agents in a parental (sensitive) cell line versus its derived MMC-resistant subline.
| Compound | Drug Class | Parental Cell Line IC50 (µM) | MMC-Resistant Cell Line IC50 (µM) | Fold Resistance |
| Mitomycin C | Bioreductive Alkylating Agent | 0.5 | 9.5 | 19.0 |
| Cisplatin | Platinum-Based Agent | 1.2 | 3.6 | 3.0 |
| Doxorubicin | Anthracycline | 0.1 | 0.12 | 1.2 |
| Paclitaxel | Taxane | 0.05 | 0.2 | 4.0 |
Note: Data are hypothetical and for illustrative purposes. Fold resistance is calculated as (IC50 of Resistant Line) / (IC50 of Parental Line). The data suggest a primary resistance mechanism affecting MMC and other DNA-damaging agents, with some impact on microtubule-stabilizing agents, possibly indicating multiple mechanisms.[10][13]
Experimental Protocols
Protocol 1: Determination of IC50 Value for Mitomycin C using MTT Assay
This protocol details how to determine the concentration of MMC that inhibits cell growth by 50%.[18]
-
Cell Seeding: Seed adherent cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Preparation: Prepare a 2X stock solution of MMC in culture medium. Perform serial dilutions to create a range of 2X concentrations that will bracket the expected IC50 value.
-
Drug Treatment: Add 100 µL of the 2X MMC serial dilutions to the appropriate wells, resulting in a final volume of 200 µL and the desired 1X drug concentrations. Include "vehicle-only" and "no-treatment" controls.
-
Incubation: Incubate the plate for a specified duration (e.g., 48-72 hours).
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.[18]
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle-only control. Plot the percent viability against the log of the MMC concentration and use non-linear regression to calculate the IC50 value.[19]
Protocol 2: Development of a Mitomycin C-Resistant Cell Line
This protocol describes a common method for generating a drug-resistant cell line through continuous, dose-escalating exposure.[20][21]
-
Determine Initial IC50: First, accurately determine the IC50 of MMC for the parental cell line using Protocol 1.
-
Initial Exposure: Culture the parental cells in medium containing MMC at a concentration equal to the IC10-IC20 (the concentration that kills 10-20% of cells).[20]
-
Monitor and Recover: Maintain the culture, changing the medium every 2-3 days. Initially, a large portion of cells will die. Allow the surviving cells to repopulate the flask to ~80% confluency.
-
Dose Escalation: Once the cells are growing robustly at the current MMC concentration, subculture them and increase the MMC concentration by a factor of 1.5 to 2.
-
Repeat and Expand: Repeat steps 3 and 4, gradually increasing the MMC concentration over several months. At each stable concentration, freeze down stocks of the cells.
-
Characterization: Once the desired level of resistance is achieved (e.g., >10-fold increase in IC50), characterize the new resistant cell line. Confirm its IC50 and compare it to the parental line. The resistant line should be maintained in culture medium containing a maintenance dose of MMC to prevent reversion.
Visualizations
Caption: Mitomycin C bioactivation and key resistance pathways.
Caption: Experimental workflow for developing and characterizing MMC resistance.
References
- 1. NRF2-Dependent Bioactivation of Mitomycin C as a Novel Strategy To Target KEAP1-NRF2 Pathway Activation in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DT-diaphorase as a critical determinant of sensitivity to mitomycin C in human colon and gastric carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of mitomycin C by NADPH:cytochrome P-450 reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Mitomycinoid Alkaloids: Mechanism of Action, Biosynthesis, Total Syntheses and Synthetic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitomycin C treatment induces resistance and enhanced migration via phosphorylated Akt in aggressive lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fanconi Anemia DNA Repair Pathway as a New Mechanism to Exploit Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Altered expression of FANCL confers mitomycin C sensitivity in Calu-6 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitomycin C cross-resistance induced by adriamycin in human ovarian cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of cross-resistance to cisplatin in a mitomycin C-resistant human bladder cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DNA interstrand cross-link and free radical formation in a human multidrug-resistant cell line from mitomycin C and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mitomycin C treatment induces resistance and enhanced migration via phosphorylated Akt in aggressive lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biochemical mechanism of cross-resistance to paclitaxel in a mitomycin c-resistant human bladder cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. cancerres.aacrjournals.org [cancerres.aacrjournals.org]
- 16. oncotarget.com [oncotarget.com]
- 17. Overcoming mitomycin C resistance with semisynthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mitomycin C resistance in a human colon carcinoma cell line associated with cell surface protein alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Scalable Synthesis of Quinocarcin: A Technical Support Center
For researchers, scientists, and drug development professionals dedicated to advancing cancer therapeutics, the synthesis of potent anti-tumor agents like Quinocarcin presents both a significant opportunity and a considerable challenge. This technical support center provides a comprehensive resource for troubleshooting and optimizing the scalable synthesis of this complex tetrahydroisoquinoline alkaloid. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), comparative data on synthetic routes, and full experimental protocols for key reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the synthesis of this compound?
A1: The main hurdles in the large-scale synthesis of this compound include managing the stereochemistry over multiple steps, ensuring high yields for key transformations, the use of expensive and sensitive reagents and catalysts, and developing efficient purification strategies for complex intermediates. Each synthetic route presents its own unique set of challenges that must be addressed to achieve a truly scalable process.
Q2: Which synthetic route to this compound is considered the most scalable?
A2: Currently, several routes have been developed with scalability in mind. The choice of the "best" route often depends on available resources, in-house expertise, and the desired scale of production. This guide details three prominent scalable strategies: a formal synthesis featuring Pd-catalyzed C(sp³)–H arylation, a convergent synthesis utilizing Sonogashira coupling and gold(I)-catalyzed hydroamination, and a concise approach based on aryne annulation. A comparative analysis of these routes is provided in the "Data Presentation" section.
Q3: How can I improve the yield of the Pictet-Spengler condensation for the tetrahydroisoquinoline core?
A3: Optimizing the Pictet-Spengler reaction is crucial for the overall efficiency of several this compound syntheses. Key factors to consider include the choice of acid catalyst, reaction temperature, and solvent. For substrates that are less reactive, stronger acids and higher temperatures may be necessary. It is also important to ensure the complete formation of the intermediate iminium ion and to monitor the reaction progress closely to avoid side reactions. The troubleshooting guide for the "Formal Synthesis" provides more specific recommendations.
Q4: Are there any particular safety precautions to consider during the synthesis?
A4: Yes, several steps in the synthesis of this compound involve hazardous reagents and reaction conditions. For example, Sonogashira couplings often utilize flammable solvents and require an inert atmosphere to prevent the formation of explosive copper acetylides. Aryne annulation involves the in-situ generation of highly reactive aryne intermediates. It is imperative to consult the safety data sheets (SDS) for all chemicals and to conduct a thorough risk assessment before commencing any experimental work. Always use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood.
Troubleshooting Guides
Route 1: Scalable Formal Synthesis via Pd-Catalyzed C(sp³)–H Arylation and Cu(I)-Catalyzed Coupling
This synthetic approach is notable for its gram-scale and stereoselective construction of the core ring systems of this compound.[1][2]
Issue 1: Low yield in the Pd-catalyzed C(sp³)–H arylation for the tetrahydroisoquinoline moiety.
-
Potential Cause: Inefficient catalyst activation or decomposition.
-
Troubleshooting Steps:
-
Catalyst Quality: Ensure the use of a high-quality palladium catalyst and phosphine ligand. The ligand, in particular, can be sensitive to air and should be handled under an inert atmosphere.
-
Base Selection: The choice of base is critical. Experiment with different inorganic bases such as Cs₂CO₃ or K₃PO₄ to optimize the reaction.
-
Solvent Purity: Use anhydrous and degassed solvents to prevent catalyst deactivation.
-
Temperature Control: Carefully control the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side product formation.
-
Issue 2: Poor stereoselectivity in the Pictet-Spengler condensation.
-
Potential Cause: Inappropriate acid catalyst or reaction conditions.
-
Troubleshooting Steps:
-
Acid Catalyst Screening: Test a range of Brønsted or Lewis acids (e.g., TFA, Sc(OTf)₃) to find the optimal catalyst for achieving high diastereoselectivity.
-
Temperature Optimization: Lowering the reaction temperature can often improve stereoselectivity.
-
Substrate Control: The stereocenter established in the preceding steps can influence the stereochemical outcome of the Pictet-Spengler reaction. Ensure the enantiopurity of the starting material.
-
Issue 3: Inefficient Cu(I)-catalyzed exo-selective [C + NC + CC] coupling for the pyrrolidine ring.
-
Potential Cause: Inactive copper catalyst or unfavorable reaction kinetics.
-
Troubleshooting Steps:
-
Copper Source: Use a freshly opened or properly stored source of Cu(I) iodide.
-
Ligand Choice: The choice of ligand is crucial for achieving high exo-selectivity. Screen different nitrogen- or phosphorus-based ligands.
-
Reaction Concentration: The concentration of the reactants can significantly impact the efficiency of the multicomponent coupling. Experiment with different concentrations to find the optimal conditions.
-
Route 2: Convergent Synthesis via Sonogashira Coupling and Gold(I)-Catalyzed Hydroamination
This strategy offers a convergent approach, which can be advantageous for scalability by allowing for the parallel synthesis of key fragments.
Issue 1: Formation of homocoupling byproducts in the Sonogashira coupling.
-
Potential Cause: Presence of oxygen or suboptimal catalyst-to-substrate ratio.
-
Troubleshooting Steps:
-
Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Slow Addition: Add the terminal alkyne slowly to the reaction mixture to maintain a low concentration and disfavor homocoupling.
-
Copper-Free Conditions: Consider using a copper-free Sonogashira protocol to eliminate the primary catalyst for homocoupling.
-
Issue 2: Low regioselectivity in the gold(I)-catalyzed hydroamination.
-
Potential Cause: Unfavorable electronic or steric properties of the substrate or catalyst.
-
Troubleshooting Steps:
-
Catalyst Screening: The choice of gold catalyst and ligand can significantly influence the regioselectivity. Experiment with different gold(I) complexes and ligands.[3]
-
Solvent Effects: The polarity of the solvent can impact the transition state of the hydroamination reaction. Screen a range of solvents to optimize regioselectivity.
-
Temperature Control: Lowering the reaction temperature may improve the selectivity of the desired regioisomer.
-
Route 3: Concise Synthesis via Aryne Annulation
This route provides a rapid assembly of the core structure of this compound.
Issue 1: Low yield in the fluoride-induced aryne annulation.
-
Potential Cause: Incomplete generation of the aryne intermediate or inefficient trapping.
-
Troubleshooting Steps:
-
Fluoride Source: Ensure the fluoride source (e.g., CsF, TBAF) is anhydrous, as water can quench the aryne precursor.
-
Precursor Purity: The purity of the silylaryl triflate precursor is critical for efficient aryne generation.
-
Reaction Time and Temperature: Optimize the reaction time and temperature to ensure complete formation of the aryne and its subsequent trapping by the N-acyl enamine.
-
Data Presentation
Comparison of Scalable Synthetic Routes to this compound
| Synthetic Route | Key Reactions | Overall Yield (%) | Number of Steps (Longest Linear Sequence) | Starting Material | Reference |
| Scalable Formal Synthesis | Pd-catalyzed C(sp³)–H arylation, Pictet-Spengler condensation, Cu(I)-catalyzed [C+NC+CC] coupling | 4.8 | 13 | N-phthaloyl-l-alanine | [1][2] |
| Concise Total Synthesis | Fluoride-induced aryne annulation | 10 | 11 (from known compounds) | Commercially available materials |
Note: The overall yield for the convergent synthesis was not explicitly stated in the provided search results.
Experimental Protocols
General Protocol for Sonogashira Coupling
This is a general procedure and may require optimization for specific substrates in the this compound synthesis.
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (1-3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent and Reagents: Add a degassed solvent (e.g., THF, DMF, or triethylamine). Add the terminal alkyne (1.1-1.5 equiv) and a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv).
-
Reaction: Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove the catalyst.
-
Purification: Wash the filtrate with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Sonogashira Coupling
Caption: Troubleshooting workflow for low yields in Sonogashira coupling reactions.
Signaling Pathway for a Generic Catalytic Cycle
Caption: A simplified representation of a generic catalytic cycle.
References
- 1. Scalable Formal Synthesis of (-)-Quinocarcin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Scalable Formal Synthesis of (â)-Quinocarcin - figshare - Figshare [figshare.com]
- 3. Frontiers | Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity [frontiersin.org]
addressing regioselectivity issues in intramolecular hydroamination
Welcome to the technical support center for intramolecular hydroamination. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address common challenges related to regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: My intramolecular hydroamination is producing the undesired regioisomer. What are the key factors controlling regioselectivity?
A1: Regioselectivity in intramolecular hydroamination is a multifaceted issue influenced by a combination of factors. The primary determinants include the choice of catalyst, the structure of the substrate, the solvent system, and the reaction temperature. For instance, the choice between a Markovnikov or anti-Markovnikov addition can often be dictated by the catalytic system employed.[1][2] Directing groups on the substrate can also be used to control the regiochemistry of the reaction.[3][4]
Q2: How does the choice of metal catalyst impact the regiochemical outcome?
A2: The metal center of the catalyst plays a pivotal role in determining the regioselectivity. Different metals can favor different mechanistic pathways. For example, late transition metals are often used to catalyze hydroamination reactions.[5] Gold catalysts, particularly cationic gold(I) complexes, are widely used and their selectivity can be tuned by ligands and additives.[6][7][8][9] Iridium catalysts have also been shown to be effective, with the ability to control regioselectivity based on the ligand environment and directing groups.[3][10] Other metals like rhodium, palladium, and copper have also been employed, each with their own unique selectivity profiles.[4][10][11]
Q3: Can I switch the regioselectivity from Markovnikov to anti-Markovnikov (or vice versa)?
A3: Yes, it is often possible to switch the regioselectivity. This can typically be achieved by modifying the catalytic system. For example, in iridium-catalyzed hydroamination of allylic amines, the choice of ligand can direct the reaction to either the Markovnikov or anti-Markovnikov product.[10] Similarly, in copper-catalyzed hydroamination, aliphatic alkenes exclusively yield the anti-Markovnikov product.[11] The addition of co-catalysts or additives can also dramatically alter the product distribution.[6]
Q4: What is the role of ligands in controlling regioselectivity?
A4: Ligands are crucial in tuning the steric and electronic properties of the metal catalyst, which in turn influences the regioselectivity. Bulky ligands can sterically hinder one reaction pathway, favoring another. The electronic properties of the ligand can affect the electron density at the metal center, influencing its reactivity and selectivity.[7] For instance, the development of specific phosphine ligands has been critical for achieving high regioselectivity in iridium-catalyzed remote hydroamination.[12]
Q5: How do solvent and temperature affect the regioselectivity of my reaction?
A5: Solvent and temperature are important reaction parameters that can significantly impact regioselectivity. The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting the reaction pathway.[7][13] For example, a cooperative effect between dichloromethane (DCM) and alcohol has been observed in gold(I)-catalyzed intramolecular hydroamination.[7][8] Temperature can affect the equilibrium between different reaction intermediates and the rates of competing pathways, which can alter the product ratio.[13]
Troubleshooting Guides
Problem: Poor or Undesired Regioselectivity
If you are observing a mixture of regioisomers or the formation of the wrong isomer, consider the following troubleshooting steps:
1. Catalyst and Ligand Screening:
-
Rationale: The catalyst and its associated ligands are the most powerful tools for controlling regioselectivity.
-
Action:
-
If you are using a gold catalyst, screen different phosphine or N-heterocyclic carbene (NHC) ligands with varying steric bulk and electronic properties.[7][14][15]
-
For iridium-catalyzed reactions, consider switching between different bidentate phosphine ligands like DPEphos and BINAP.[10]
-
Evaluate other metal catalysts such as rhodium, palladium, or copper, as they may offer complementary selectivity.[4][10][11]
-
2. Solvent Optimization:
-
Rationale: The solvent can influence the reaction mechanism and the stability of key intermediates.
-
Action:
-
Screen a range of solvents with varying polarities (e.g., toluene, THF, DCM, acetonitrile).
-
For gold-catalyzed reactions, consider using a mixture of a non-coordinating solvent like DCM with a protic co-solvent such as methanol or isopropanol, as this has been shown to enhance both rate and regioselectivity.[6][7]
-
3. Additive Screening:
-
Rationale: Additives can act as co-catalysts or alter the active catalytic species, thereby influencing the regiochemical outcome.
-
Action:
4. Temperature Adjustment:
-
Rationale: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction.
-
Action:
-
Try running the reaction at a lower temperature to see if kinetic control favors the desired isomer.
-
Conversely, higher temperatures may favor the thermodynamically more stable product.
-
5. Substrate Modification:
-
Rationale: The structure of the starting material can have a profound impact on the regioselectivity due to steric and electronic effects.
-
Action:
Data Summary
The following table summarizes the effect of different additives on the regioselectivity of a gold(I)-catalyzed intramolecular hydroamination of a diene.
| Entry | Additive | Equiv. | Conversion (%) | Ratio (2/3) | ee (%) |
| 1 | tBuOH | 10 | 94 | 1:0.6 | 91 |
| 2 | cyclohexanol | 10 | 97 | 1:1.5 | 97 |
| 3 | (+)-menthol | 10 | 94 | 1:1.9 | 94 |
| 4 | (−)-menthol | 10 | > 99 | 1:9.0 | 95 |
| 5 | (−)-menthol | 2 | 95 | 1:6.3 | 95 |
Data adapted from a study on gold(I)/menthol cooperative catalysis. Product 2 corresponds to one regioisomer and product 3 to the other. The enantiomeric excess (ee) corresponds to the major product.[6]
Experimental Protocols
Key Experiment: Gold(I)/Menthol-Catalyzed Intramolecular Hydroamination of a Diene
This protocol is based on a reported procedure for investigating the effect of additives on regioselectivity.[6]
Materials:
-
Substrate (e.g., a 1,3-diene with a tethered amine)
-
Gold(I) catalyst precursor (e.g., (Ph3P)AuCl)
-
Silver salt (e.g., AgOTf)
-
Additive (e.g., (-)-menthol)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the gold(I) catalyst precursor (e.g., 2.5 mol%) and the silver salt (e.g., 2.5 mol%).
-
Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to generate the active cationic gold(I) catalyst.
-
Add the substrate (1.0 equiv) and the additive (e.g., 2.0-10.0 equiv) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., ambient temperature) and monitor its progress by a suitable analytical technique (e.g., TLC, GC-MS, or 1H NMR).
-
Upon completion, quench the reaction and purify the product by column chromatography on silica gel.
-
Determine the conversion and the ratio of regioisomers using 1H NMR spectroscopy or GC analysis.
-
Determine the enantiomeric excess of the major product by chiral HPLC analysis.
Visualizations
Caption: A troubleshooting workflow for addressing regioselectivity issues in intramolecular hydroamination.
Caption: Simplified overview of competing mechanistic pathways leading to different regioisomers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Iridium-catalysed hydroamination of internal homoallylic amines - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC05594A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Regio- and Enantioselective Hydroamination of Dienes by Gold(I)/Menthol Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)-catalyzed intramolecular alkene hydroamination [beilstein-journals.org]
- 8. Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)-catalyzed intramolecular alkene hydroamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enantio- and Regioselective CuH-Catalyzed Hydroamination of Alkenes [organic-chemistry.org]
- 12. Remote Hydroamination of Disubstituted Alkenes by a Combination of Isomerization and Regioselective N–H Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity [frontiersin.org]
Technical Support Center: Protocol Refinement for Assessing Cell Cycle Arrest by Quinocarcin Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for assessing cell cycle arrest induced by Quinocarcin analogs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and its analogs?
This compound and its analogs are known to function as DNA damaging agents. Their mechanism involves the alkylation and cross-linking of DNA, which leads to the formation of DNA adducts. This damage, if not properly repaired, can trigger cell cycle arrest and subsequently, apoptosis.
Q2: At which phase of the cell cycle do this compound analogs typically induce arrest?
Due to their DNA-damaging properties, this compound analogs most commonly induce cell cycle arrest at the G2/M checkpoint.[1][2][3][4] This checkpoint prevents cells with damaged DNA from entering mitosis, allowing time for DNA repair.
Q3: What are the key molecular players involved in this compound analog-induced cell cycle arrest?
The signaling cascade initiated by DNA damage involves sensor proteins like ATM and ATR, which in turn activate downstream checkpoint kinases Chk1 and Chk2.[1][3][5] These kinases phosphorylate and inactivate Cdc25c, a phosphatase required for the activation of the Cyclin B1/CDK1 complex.[1] Inactivation of this complex prevents entry into mitosis. Additionally, the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21, play crucial roles in maintaining the G2 arrest.[1][6][7]
Troubleshooting Guides
Flow Cytometry Analysis of Cell Cycle
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor resolution of G0/G1, S, and G2/M peaks | - Inappropriate cell concentration.- High flow rate.- Cell clumps or aggregates.- Insufficient RNase A treatment. | - Optimize cell concentration to approximately 1x10^6 cells/mL.[8]- Use the lowest possible flow rate on the cytometer.[8]- Gently pipette samples before analysis and consider filtering through a 40 µm nylon mesh.[8]- Ensure adequate RNase A concentration and incubation time to remove RNA, which can also be stained by propidium iodide. |
| High coefficient of variation (CV) for G1 peak | - Inconsistent staining.- Debris and dead cells. | - Ensure uniform mixing and incubation times for all samples.- Gate out debris and dead cells based on forward and side scatter properties. |
| Sub-G1 peak is not well-defined | - Premature cell harvesting.- Insufficient drug concentration or treatment time. | - Perform a time-course experiment to determine the optimal treatment duration for apoptosis induction.- Titrate the this compound analog to identify the effective concentration for inducing a significant apoptotic population. |
| Unexpected shift in the entire histogram | - Instrument fluctuations.- Inconsistent dye concentration. | - Run calibration beads to ensure instrument stability.- Prepare a master mix of the staining solution to ensure consistent dye concentration across all samples. |
Western Blot Analysis of Cell Cycle Proteins
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or no signal for target protein | - Insufficient protein loading.- Low antibody concentration.- Inefficient protein transfer. | - Perform a protein quantification assay (e.g., BCA) to ensure equal and sufficient protein loading.- Optimize the primary antibody concentration and consider overnight incubation at 4°C.- Verify transfer efficiency using Ponceau S staining. |
| High background | - Inadequate blocking.- High antibody concentration. | - Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies).- Reduce the concentration of primary and/or secondary antibodies. |
| Non-specific bands | - Antibody cross-reactivity.- Protein degradation. | - Use a more specific antibody or perform a BLAST search to check for potential cross-reactivity.- Add protease and phosphatase inhibitors to the lysis buffer and keep samples on ice. |
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing cell cycle distribution using propidium iodide (PI) staining.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of the this compound analog and a vehicle control for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting: Aspirate the culture medium and wash the cells with PBS. Detach the cells using Trypsin-EDTA.
-
Cell Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 2: Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol describes the detection of key proteins involved in the G2/M checkpoint.
Materials:
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-CDK1, anti-Cyclin B1, anti-phospho-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Following treatment with this compound analogs, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. The following day, wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Data Presentation
The following table provides a template for summarizing the quantitative data obtained from cell cycle analysis experiments.
| This compound Analog (Concentration) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (Vehicle) | |||
| Analog X (Conc. 1) | |||
| Analog X (Conc. 2) | |||
| Analog Y (Conc. 1) | |||
| Analog Y (Conc. 2) |
Visualizations
Caption: DNA damage-induced G2/M checkpoint signaling pathway activated by this compound analogs.
Caption: Experimental workflow for assessing cell cycle arrest by this compound analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Validation & Comparative
A Comparative Efficacy Analysis of Quinocarcin and Doxorubicin in Breast Cancer Cell Lines
For Immediate Release
This guide provides a detailed, objective comparison of the efficacy of the investigational antitumor antibiotic, quinocarcin, and the established chemotherapeutic agent, doxorubicin, against breast cancer cell lines. This document is intended for researchers, scientists, and professionals in the field of drug development to offer a clear, data-driven overview of the performance and mechanisms of these two agents.
Executive Summary
Doxorubicin is a cornerstone of breast cancer chemotherapy with a well-documented mechanism of action and extensive data on its efficacy in various breast cancer cell lines. This compound, and its analogues, have demonstrated potent antitumor activity in several cancer types; however, publicly available data on its specific efficacy in breast cancer cell lines is limited. This guide summarizes the available quantitative data, details the experimental protocols for assessing cytotoxicity, and illustrates the distinct mechanisms of action of both compounds.
Data Presentation
Doxorubicin: Quantitative Efficacy in Breast Cancer Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values for doxorubicin in various human breast cancer cell lines, as reported in the scientific literature.
| Breast Cancer Cell Line | IC50 (µM) | Citation |
| MCF-7 | 0.81 ± 0.04 | [1] |
| 3.54 ± 0.76 | [1] | |
| 4.75 ± 1.09 | [1] | |
| 8.17 ± 0.58 | [1] | |
| MDA-MB-231 | 1.82 ± 0.05 | [1] |
| 5.3 ± 0.69 | [1] | |
| 7.9 ± 0.99 | [1] | |
| 11.4 ± 2.10 | [1] | |
| ZR75-1 | 1.12 ± 0.06 | [1] |
This compound and Analogues: Efficacy Data
| Compound | Cancer Cell Line | Activity | Citation |
| This compound | Lymphocytic Leukemia | Remarkable antiproliferative activity | |
| KW-2152 (this compound citrate) | Non-small cell lung cancer, Adenocarcinoma | Inhibitory activity | |
| DX-52-1 (this compound analogue) | Epithelial cells | Inhibitor of cell migration | [2] |
| Quinone Analogues | MCF-7 | Cytotoxic activity | [3] |
| T47D | Cytotoxic activity | [3] |
Experimental Protocols
The determination of the IC50 values cited in this guide is primarily achieved through cell viability assays. A standard protocol for such an assay is outlined below.
Cytotoxicity Assay Protocol (e.g., MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of a compound on adherent cancer cell lines.
1. Cell Seeding:
-
Breast cancer cells (e.g., MCF-7, MDA-MB-231) are harvested during their logarithmic growth phase.
-
Cells are counted and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Plates are incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
A stock solution of the test compound (this compound or Doxorubicin) is prepared in a suitable solvent (e.g., DMSO).
-
A series of dilutions of the compound are made in cell culture medium to achieve the desired final concentrations.
-
The medium from the seeded cells is replaced with the medium containing the various concentrations of the test compound. Control wells receive medium with the solvent alone.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).
3. Cell Viability Assessment (MTT Reagent):
-
Following incubation, the treatment medium is removed.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
4. Data Analysis:
-
The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mechanisms of Action
This compound and doxorubicin exert their anticancer effects through distinct molecular mechanisms, primarily targeting DNA.
This compound's Mechanism of Action
The primary mechanism of action of this compound involves the induction of DNA damage. It is believed to function through two main pathways:
-
Generation of Reactive Oxygen Species (ROS): this compound can undergo redox cycling to produce superoxide radicals and other ROS. These highly reactive molecules can cause oxidative damage to DNA, leading to single-strand breaks.[3][4]
-
DNA Alkylation: The structure of this compound contains reactive sites that can form covalent bonds with DNA bases, a process known as alkylation. This creates DNA adducts that can interfere with DNA replication and transcription.
Doxorubicin's Mechanism of Action
Doxorubicin has a multi-faceted mechanism of action that contributes to its potent anticancer activity:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, inhibiting DNA replication and transcription.
-
Topoisomerase II Inhibition: Doxorubicin forms a stable complex with DNA and the enzyme topoisomerase II. This prevents the re-ligation of DNA strands that have been cleaved by the enzyme, leading to double-strand breaks.
-
Generation of Reactive Oxygen Species (ROS): Similar to this compound, doxorubicin can generate ROS, which cause oxidative damage to DNA, proteins, and cell membranes.
Conclusion
Doxorubicin remains a potent and well-characterized chemotherapeutic agent for breast cancer, with extensive data supporting its efficacy. This compound and its analogues show promise as anticancer agents, but further research is critically needed to establish their specific efficacy and IC50 values in a range of breast cancer cell lines. Direct comparative studies are essential to accurately assess the relative potential of this compound as a therapeutic alternative or adjunct to existing breast cancer treatments. The distinct mechanisms of action of these two compounds may offer opportunities for combination therapies, a possibility that warrants future investigation.
References
- 1. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro and In Silico Study to Assess Toxic Mechanisms of Hybrid Molecules of Quinone-Benzocaine as Plastoquinone Analogues in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the Antitumor Mechanism of Quinocarcin Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antitumor mechanisms of Quinocarcin analogs, presenting supporting experimental data and detailed methodologies. We objectively compare their performance with alternative anticancer agents, offering a comprehensive resource for researchers in oncology and drug discovery.
Comparative Antitumor Activity of Quinoline-Based Analogs
This compound and its analogs have demonstrated significant cytotoxic effects across various cancer cell lines. Their mechanism of action is primarily attributed to DNA damage and inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. The following table summarizes the 50% inhibitory concentration (IC50) values of several quinoline-based analogs compared to established anticancer drugs.
| Compound | Mechanism of Action | Cancer Cell Line | IC50 (µM) | Reference |
| This compound Analog (DX-52-1) | DNA Damage | Non-small cell lung | Not specified | [cite: ] |
| Quinoline Analog 1A2 | Tubulin Inhibition | MCF-7 | 4.33 | |
| MDA-MB-231 | 5.12 | |||
| HCT-116 | 6.11 | |||
| A549 | 5.89 | |||
| Doxorubicin | DNA Intercalation, Topo II Inhibition | MCF-7 | ~1.0 | |
| HepG2 | ~11.1 | |||
| Paclitaxel | Tubulin Stabilization | PANC-1 | 0.008 | |
| SK-BR-3 | Varies | |||
| MDA-MB-231 | Varies |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of the antitumor mechanism of this compound analogs.
DNA Damage Assessment: Comet Assay (Single Cell Gel Electrophoresis)
This assay is a sensitive method for detecting DNA strand breaks in individual cells.
Principle: Damaged DNA, containing fragments and relaxed chromatin loops, migrates further in an electric field, forming a "comet tail," while undamaged DNA remains in the "head."
Protocol:
-
Cell Preparation: Harvest and resuspend cells in ice-cold PBS to a concentration of 1 x 10^5 cells/mL.
-
Agarose Embedding: Mix cell suspension with molten low-melting-point agarose (at 37°C) at a 1:10 ratio (v/v).
-
Slide Preparation: Pipette the agarose/cell mixture onto a pre-coated slide and allow it to solidify at 4°C.
-
Lysis: Immerse slides in a lysis solution (containing high salt and detergents) overnight at 4°C to remove cell membranes and proteins.
-
Alkaline Unwinding: Place slides in an electrophoresis tank filled with alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to unwind the DNA.
-
Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes.
-
Neutralization and Staining: Neutralize the slides with a Tris buffer (pH 7.5) and stain with a fluorescent DNA dye (e.g., SYBR Green or Propidium Iodide).
-
Visualization and Analysis: Visualize comets using a fluorescence microscope and quantify DNA damage using appropriate software to measure tail length and intensity.
DNA Damage Assessment: γ-H2AX Immunofluorescence
This method specifically detects DNA double-strand breaks (DSBs).
Principle: The histone variant H2AX is rapidly phosphorylated at serine 139 (to form γ-H2AX) at the sites of DSBs. This phosphorylation can be detected by a specific antibody.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the this compound analog for the desired time.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against γ-H2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus.
Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry
This technique determines the distribution of cells in different phases of the cell cycle.
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell, allowing for the discrimination of G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA) phases.
Protocol:
-
Cell Harvesting and Fixation: Harvest cells and fix them in ice-cold 70% ethanol while vortexing to prevent clumping. Store at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to generate a DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Assay: Annexin V and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled. PI is a membrane-impermeant dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend cells in 1X Annexin V binding buffer.
-
Staining: Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis:
-
Annexin V-negative and PI-negative: Viable cells.
-
Annexin V-positive and PI-negative: Early apoptotic cells.
-
Annexin V-positive and PI-positive: Late apoptotic/necrotic cells.
-
Annexin V-negative and PI-positive: Necrotic cells.
-
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the assembly of microtubules from purified tubulin.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm.
Protocol:
-
Reagent Preparation: Prepare tubulin solution, GTP, and the test compound in a polymerization buffer.
-
Reaction Setup: On ice, mix the tubulin solution with GTP.
-
Initiation of Polymerization: Transfer the reaction mixture to a pre-warmed 96-well plate at 37°C and add the test compound.
-
Measurement: Immediately begin measuring the absorbance at 340 nm every minute for 60-90 minutes using a temperature-controlled spectrophotometer.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. Compare the curves of treated samples to a vehicle control. Inhibitors will show a decrease in the rate and extent of polymerization.
Visualizing the Antitumor Mechanisms
The following diagrams illustrate the key signaling pathways and a proposed experimental workflow for validating the antitumor mechanism of this compound analogs.
Signaling Pathways of this compound Analog-Induced Apoptosis
Caption: this compound analog-induced apoptosis signaling pathways.
Experimental Workflow for Validating Antitumor Mechanism
Caption: Experimental workflow for validating the antitumor mechanism.
A Comparative Analysis of the Cytotoxic Mechanisms of Quinocarcin and its Analog DX-52-1
In the landscape of anti-cancer drug development, the tetrahydroisoquinoline alkaloids Quinocarcin and its semi-synthetic analog, DX-52-1, present distinct mechanisms of action that warrant a detailed comparative analysis. While both compounds exhibit potent anti-proliferative effects, their cellular targets and subsequent cytotoxic pathways diverge significantly. This guide provides a comprehensive overview of their contrasting cytotoxic profiles, supported by available experimental insights, to inform researchers and drug development professionals.
Divergent Molecular Mechanisms of Action
This compound, a natural product, functions as a DNA-damaging agent. Its mode of action involves the generation of oxygen-dependent lesions in the DNA, leading to strand scission.[1][2] This process is believed to occur through a complex mechanism that may include DNA binding and intercalation, alkylation, and the production of reactive oxygen species that induce oxidative damage to the DNA backbone.[1]
In contrast, DX-52-1, a derivative of this compound, exhibits its primary cytotoxic and anti-migratory effects through a novel protein-targeting mechanism.[3][4] Initial assumptions that DX-52-1 also targeted DNA were revised following studies that identified the cytoskeletal protein radixin as its principal molecular target.[3] DX-52-1 binds to radixin, disrupting its crucial interaction with actin filaments and the cell adhesion molecule CD44. This disruption of the actin cytoskeleton is central to its ability to inhibit cell migration.[3] Furthermore, galectin-3 has been identified as a secondary target of DX-52-1, contributing to its effects on cell motility.[4]
Comparative Cytotoxicity Profile
This compound has been noted for its "remarkable antiproliferative activity against lymphocytic leukemia."[5] DX-52-1 has demonstrated significant inhibitory activity against non-small cell lung cancer and adenocarcinoma.[5] Notably, it has shown "promising potency" in triple-negative human breast cancer cell lines, specifically BT20 and MDA-MB-231.[4] The inhibitory concentration for the anti-migratory effects of DX-52-1 in Madin-Darby canine kidney epithelial cells has been reported to be in the nanomolar range.[4]
Table 1: Summary of Cytotoxic Activity
| Compound | Cancer Cell Line/Type | Reported Activity | Reference |
| This compound | Lymphocytic leukemia | Remarkable antiproliferative activity | [5] |
| DX-52-1 | Non-small cell lung cancer | Inhibitory activity | [5] |
| Adenocarcinoma | Inhibitory activity | [5] | |
| Triple-negative breast cancer (BT20, MDA-MB-231) | Promising potency | [4] | |
| Madin-Darby canine kidney epithelial cells | Nanomolar concentration for migration inhibition | [4] |
Experimental Protocols
The evaluation of the cytotoxic and anti-proliferative effects of this compound and DX-52-1 typically involves a series of in vitro cell-based assays.
Cytotoxicity Assessment: MTT Assay
A standard method to quantify the cytotoxic effects of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or DX-52-1 for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are incubated to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Cell Migration Assessment: Transwell Migration Assay
To specifically evaluate the anti-migratory properties of DX-52-1, a transwell migration assay (also known as a Boyden chamber assay) is commonly employed.
Protocol:
-
Chamber Setup: Transwell inserts with a porous membrane are placed in the wells of a culture plate, creating an upper and a lower chamber.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
Cell Seeding: Cancer cells, pre-treated with various concentrations of DX-52-1, are seeded into the upper chamber in a serum-free medium.
-
Incubation: The plate is incubated for a period sufficient to allow cell migration through the porous membrane.
-
Cell Staining and Quantification: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed and stained (e.g., with crystal violet).
-
Analysis: The number of migrated cells is quantified by microscopy or by eluting the stain and measuring its absorbance.
Visualizing the Mechanisms of Action
The distinct signaling pathways targeted by this compound and DX-52-1 can be visualized to better understand their cytotoxic mechanisms.
References
- 1. "Mechanistic Study of The Small Molecule Inhibitor DX-52-1" by Junru Cui [digitalcommons.lib.uconn.edu]
- 2. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Chemotherapy induced DNA damage response: Convergence of drugs and pathways - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance Analysis of Quinocarcin with Other Quinone Antitumor Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential for cross-resistance between the antitumor agent Quinocarcin and other quinone-containing drugs, such as Doxorubicin and Mitomycin C. Due to the limited direct experimental data on this compound cross-resistance, this comparison is based on an objective assessment of their respective mechanisms of action and known pathways of drug resistance.
Comparative Analysis of Antitumor Quinones
This compound, a potent antitumor antibiotic, belongs to the quinone family of compounds. Its cytotoxic effects are believed to stem from its ability to generate reactive oxygen species (ROS), leading to oxygen-dependent DNA damage. Understanding the potential for cross-resistance with other quinone agents is crucial for predicting clinical outcomes and designing effective combination therapies.
This section compares the mechanisms of action and established or potential resistance pathways of this compound, Doxorubicin, and Mitomycin C. This indirect comparison provides a framework for anticipating cross-resistance profiles.
Table 1: Comparison of this compound, Doxorubicin, and Mitomycin C
| Feature | This compound | Doxorubicin | Mitomycin C |
| Primary Mechanism of Action | Production of reactive oxygen species (ROS) leading to oxidative DNA damage.[1] | Inhibition of topoisomerase II, intercalation into DNA, and generation of ROS.[2][3] | Alkylation and cross-linking of DNA following reductive activation.[4] |
| Known/Potential Mechanisms of Resistance | - Increased Antioxidant Capacity: Overexpression of enzymes like glutathione S-transferases (GSTs) that detoxify ROS.[1][5][6] - Altered Drug Efflux: Potential (though not confirmed) substrate for efflux pumps like P-glycoprotein (P-gp). | - P-glycoprotein (P-gp) Mediated Efflux: A well-established mechanism involving the ABCB1 transporter to pump the drug out of the cell.[7][8][9] - Increased GST Activity: Detoxification through conjugation with glutathione.[1] - Alterations in Topoisomerase II: Mutations or decreased expression of the target enzyme.[2] - Enhanced DNA Repair: Increased capacity to repair drug-induced DNA damage.[10] | - Decreased Reductive Activation: Reduced activity of enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) that are required for drug activation.[11] - Increased DNA Repair: Enhanced repair of DNA cross-links. - Elevated GST Activity: Detoxification of the activated drug.[12] |
| Potential for Cross-Resistance with this compound | High potential with agents detoxified by similar antioxidant pathways (e.g., GST overexpression). Potential for cross-resistance if both are substrates for the same efflux pumps. | Moderate to high. Overlapping resistance mechanisms include potential P-gp efflux and detoxification by GSTs. However, resistance due to altered topoisomerase II may not confer resistance to this compound. | Low to moderate. The primary resistance mechanism for Mitomycin C often involves decreased drug activation, which may not affect this compound's activity. However, shared resistance could occur through enhanced DNA repair or GST-mediated detoxification. Interestingly, resistance to some quinones has been shown to increase sensitivity to Mitomycin C due to elevated DT-diaphorase (NQO1) levels.[4] |
Experimental Protocols
To experimentally determine the cross-resistance profile of this compound, the following methodologies are recommended.
Development of Drug-Resistant Cell Lines
Objective: To generate cell lines with acquired resistance to a specific quinone antitumor agent.
Protocol:
-
Cell Line Selection: Begin with a cancer cell line that demonstrates initial sensitivity to the quinone agent of interest (e.g., this compound, Doxorubicin, or Mitomycin C).
-
Initial IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of the drug on the parental cell line using a standard cytotoxicity assay (see Protocol 2.2).
-
Stepwise Dose Escalation:
-
Culture the parental cells in the presence of the drug at a concentration equal to or slightly below the IC50.
-
Once the cells have adapted and are proliferating steadily, passage them and increase the drug concentration in the culture medium.
-
Repeat this process of gradual dose escalation over several months.
-
-
Clonal Selection: Once a resistant population is established (typically showing a significant fold-increase in IC50 compared to the parental line), isolate single-cell clones to ensure a homogenous resistant population.
-
Characterization of Resistant Phenotype:
-
Regularly determine the IC50 of the resistant cell line to confirm the stability of the resistant phenotype.
-
Perform molecular analyses to investigate the underlying mechanisms of resistance (e.g., Western blotting for P-gp, GSTs; enzyme activity assays for NQO1).
-
In Vitro Cytotoxicity Assay for Cross-Resistance Analysis
Objective: To assess the sensitivity of parental and drug-resistant cell lines to a panel of antitumor agents.
Protocol:
-
Cell Seeding: Seed the parental and resistant cell lines into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and other quinone antitumor agents (e.g., Doxorubicin, Mitomycin C).
-
Treat the cells with this range of drug concentrations. Include untreated control wells.
-
-
Incubation: Incubate the plates for a period that allows for at least two cell doublings in the untreated control wells (typically 48-72 hours).
-
Viability Assessment:
-
Use a suitable method to quantify cell viability, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control.
-
Determine the IC50 value for each drug in both the parental and resistant cell lines by plotting a dose-response curve.
-
The Resistance Factor (RF) is calculated as the ratio of the IC50 of the resistant cell line to the IC50 of the parental cell line. An RF greater than 1 indicates resistance.
-
Visualizing Resistance Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts in the cross-resistance analysis of quinone antitumor agents.
Caption: Potential resistance pathways for quinone antitumor agents.
Caption: Workflow for experimental cross-resistance analysis.
References
- 1. Glutathione Transferases: Potential Targets to Overcome Chemoresistance in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Cross-Cancer Hub Genes in Doxorubicin Resistance Identified by Transcriptional Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to combinations of vincristine, etoposide and doxorubicin in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased sensitivity of quinone resistant cells to mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The role of glutathione-S-transferase in anti-cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multidrug Resistance of Cancer Cells and the Vital Role of P-Glycoprotein [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Methods for Studying the Mechanisms of Resistance to DNA-Damaging Therapeutic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NAD(P)H:quinone oxidoreductase expression and mitomycin C resistance developed by human colon cancer HCT 116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of cross-resistance to cisplatin in a mitomycin C-resistant human bladder cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Tubulin Polymerization Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The disruption of microtubule dynamics is a clinically validated and highly successful strategy in cancer therapy. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for various cellular processes, most notably mitotic spindle formation and cell division.[1] Compounds that interfere with tubulin polymerization, either by inhibiting the assembly of tubulin dimers or by stabilizing the resulting microtubules, can arrest cells in mitosis, ultimately leading to apoptotic cell death.[1][2]
This guide provides a comparative overview of established tubulin polymerization inhibitors, detailing the experimental methodologies used to validate their mechanism of action. While the initial topic of investigation was the validation of Quinocarcin as a tubulin polymerization inhibitor, a thorough review of the scientific literature reveals that this compound's primary mechanism of antitumor activity is through DNA alkylation and the generation of reactive oxygen species, leading to DNA strand scission.[3][4] There is currently no substantial evidence to support its role as a direct inhibitor of tubulin polymerization.
Therefore, this document will serve as a general framework for the validation of potential tubulin polymerization inhibitors, using well-characterized compounds such as Colchicine, Vincristine, and Nocodazole as examples. We will also contrast their activity with microtubule-stabilizing agents like Paclitaxel.
Comparative Analysis of Tubulin-Targeting Agents
The efficacy of tubulin-targeting agents is typically quantified by their half-maximal inhibitory concentration (IC50) in tubulin polymerization assays and their growth inhibitory concentration (GI50) in various cancer cell lines. Below is a summary of these values for selected well-known tubulin inhibitors and a stabilizer. It is important to note that these values can vary depending on the specific experimental conditions, such as tubulin concentration, buffer composition, and the cell line used.
| Compound | Binding Site | Mechanism of Action | In Vitro Tubulin Polymerization IC50 | Cell-Based GI50 (HeLa cells) |
| Colchicine | Colchicine Site | Inhibits Polymerization | ~2.68 µM | 9.17 ± 0.60 nM |
| Vincristine | Vinca Alkaloid Site | Inhibits Polymerization | Not specified | Not specified |
| Nocodazole | Colchicine Site | Inhibits Polymerization | ~5 µM | 49.33 ± 2.60 nM |
| Paclitaxel (Taxol) | Taxane Site | Stabilizes Microtubules | Not Applicable (Promotes Polymerization) | ~0.73 ± 0.02 nM (as a cytotoxic agent) |
Experimental Protocols for Validation
The validation of a compound as a tubulin polymerization inhibitor involves a multi-step process, typically starting with in vitro assays using purified tubulin and progressing to cell-based assays to confirm its intracellular activity and downstream effects.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin in a cell-free system. The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured by a spectrophotometer as an increase in optical density (OD) at 340 nm.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol (as a polymerization enhancer)
-
Test compound and vehicle control (e.g., DMSO)
-
Positive controls (e.g., Colchicine, Nocodazole for inhibition; Paclitaxel for stabilization)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled spectrophotometer capable of reading at 340 nm
Procedure:
-
Preparation of Reagents:
-
Thaw purified tubulin on ice.
-
Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer containing 1 mM GTP and 10% glycerol. Keep on ice.
-
Prepare serial dilutions of the test compound and controls in General Tubulin Buffer. The final concentration of the vehicle should be kept constant across all wells (typically ≤1%).
-
-
Assay Setup:
-
Pre-warm the 96-well plate to 37°C.
-
Add 10 µL of the diluted test compound, control, or vehicle to the appropriate wells of the pre-warmed plate.
-
To initiate the polymerization reaction, add 90 µL of the cold tubulin solution to each well.
-
-
Data Acquisition:
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for at least 60 minutes.
-
-
Data Analysis:
-
Plot the OD340 values against time to generate polymerization curves.
-
Inhibitors will show a decrease in the rate and extent of polymerization compared to the vehicle control.
-
Stabilizers will show an increase in the rate and extent of polymerization.
-
The IC50 value for inhibitors can be calculated by plotting the percentage of inhibition against the compound concentration.
-
Cell-Based Microtubule Integrity Assay (Immunofluorescence)
This assay visualizes the effect of a compound on the microtubule network within cultured cells, providing evidence of its intracellular activity.
Materials:
-
Adherent cancer cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Glass coverslips or imaging-compatible microplates
-
Test compound, vehicle control, and positive controls
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin or β-tubulin
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed cells onto glass coverslips or in imaging plates and allow them to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound, vehicle, and controls for a predetermined time (e.g., 18-24 hours).
-
-
Fixation and Staining:
-
Wash the cells with PBS.
-
Fix the cells with the fixative solution for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash with PBS.
-
Block non-specific antibody binding with blocking solution for 30 minutes.
-
Incubate with the primary anti-tubulin antibody (diluted in blocking solution) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI (diluted in blocking solution) for 1 hour at room temperature, protected from light.
-
Wash with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides or directly image the plates using a fluorescence microscope.
-
Acquire images of the microtubule network and nuclei.
-
Analyze the images for changes in microtubule morphology. Inhibitors will cause depolymerization of microtubules, leading to a diffuse cytoplasmic staining, while stabilizers will lead to the formation of microtubule bundles.
-
Visualizing the Validation Process and Mechanism
To better illustrate the experimental workflow and the downstream cellular consequences of tubulin polymerization inhibition, the following diagrams are provided.
Caption: Experimental workflow for validating a tubulin polymerization inhibitor.
Caption: Signaling pathway of tubulin polymerization inhibition leading to apoptosis.
References
- 1. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel antitumor antibiotic. 3. Mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Damage to DNA strand and the effects of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Oxazolidine Moiety: A Linchpin in Quinocarcin's Biological Activity
A Comparative Guide for Researchers and Drug Development Professionals
The antitumor antibiotic Quinocarcin has long been recognized for its potent cytotoxic effects. Central to its molecular architecture and biological activity is the oxazolidine ring, a five-membered heterocyclic moiety. This guide provides a comparative analysis of this compound and its analogues, with a particular focus on the role of the oxazolidine ring in its mechanism of action. By presenting key experimental data, detailed protocols, and mechanistic diagrams, we aim to offer a comprehensive resource for researchers in oncology and medicinal chemistry.
Data Presentation: Unveiling the Impact of the Oxazolidine Ring
The lability of the oxazolidine ring is a critical determinant of this compound's biological activity. Opening this ring, as seen in the analogue DX-52-1, dramatically alters its cytotoxic profile and mechanism of action. The following table summarizes the available quantitative data, highlighting the stark contrast in activity between the intact and opened forms of the molecule.
| Compound | Structure | Modification | Assay | Cell Line | IC50 | Efficacy | Citation |
| This compound | Intact Oxazolidine Ring | Parent Compound | Wound Closure | MDCK | > 500 nM | Very weak subtoxic activity | [1] |
| DX-52-1 | Opened Oxazolidine Ring | Cyanation of this compound | Wound Closure | MDCK | 140 nM | 96% inhibition at 500 nM | [1] |
Deciphering the Mechanism: A Shift from DNA to Protein Targeting
The prevailing hypothesis for this compound's cytotoxicity has been its ability to alkylate DNA. It is proposed that the intact oxazolidine moiety is crucial for this activity, potentially acting as a reductant to produce reactive oxygen species that damage DNA.[2] However, studies on the oxazolidine-opened analogue, DX-52-1, have revealed a surprising shift in its primary molecular target.
Instead of DNA, DX-52-1 has been shown to covalently bind to and inhibit the function of the cytoskeletal protein radixin .[1][3] This interaction disrupts the linkage between the actin cytoskeleton and the cell membrane, ultimately inhibiting cell migration, a key process in cancer metastasis.[3] The proposed mechanism involves the in-situ generation of a reactive iminium ion from DX-52-1, which then alkylates nucleophilic residues on radixin.[1]
This paradigm shift underscores the critical role of the oxazolidine ring's integrity. When intact, it may facilitate DNA interaction, but when opened, it unmasks a potent protein alkylating agent with a distinct biological outcome.
Experimental Protocols
To facilitate the replication and further investigation of these findings, we provide an overview of the key experimental methodologies employed in the cited research.
Wound Healing (Scratch) Assay
This assay is a standard method to assess cell migration in vitro.
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) epithelial cells are cultured to form a confluent monolayer in a multi-well plate.
-
Creating the "Wound": A sterile pipette tip is used to create a uniform scratch or "wound" through the center of the cell monolayer.
-
Treatment: The cells are washed to remove debris and then incubated with fresh media containing the test compounds (this compound or DX-52-1) at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Imaging: The wound area is imaged at regular intervals (e.g., 0, 12, 24 hours) using a phase-contrast microscope.
-
Analysis: The rate of wound closure is quantified by measuring the area of the cell-free gap over time using image analysis software. The IC50 value is determined as the concentration of the compound that inhibits wound closure by 50% compared to the control.[4][5][6]
Radixin Binding Assay
This assay is used to identify and confirm the binding of DX-52-1 to its protein target.
-
Biotinylation of DX-52-1: A biotin tag is chemically conjugated to DX-52-1 to enable its detection.
-
In-cell Binding: Live MDCK cells are incubated with biotinylated DX-52-1.
-
Cell Lysis and Protein Separation: The cells are lysed, and the total protein extract is separated by SDS-PAGE.
-
Detection: The proteins that have been biotinylated by binding to the tagged DX-52-1 are visualized by blotting with streptavidin conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate.
-
Target Identification: The primary protein band that shows strong biotinylation is excised and identified using mass spectrometry.
-
Confirmation by Immunoprecipitation: To confirm the identity of the target protein, an antibody specific to radixin is used to immunoprecipitate the protein from cells treated with biotinylated DX-52-1. The presence of the biotin tag in the immunoprecipitated sample is then confirmed by Western blotting.[3][7][8]
Visualizing the Molecular Logic
The following diagrams, generated using the DOT language, illustrate the key structural relationships and proposed mechanisms discussed.
Figure 1. Structural and functional comparison of this compound and its oxazolidine-opened analogue, DX-52-1.
Figure 2. A generalized workflow for the wound healing (scratch) assay used to assess cell migration.
Conclusion
The integrity of the oxazolidine moiety is a pivotal factor in determining the biological activity and mechanism of action of this compound. While the parent compound with its intact oxazolidine ring is proposed to target DNA, its analogue with an opened ring, DX-52-1, exhibits enhanced potency and a distinct mechanism involving the alkylation of the cytoskeletal protein radixin. This comparative analysis highlights the subtle yet profound influence of a single heterocyclic ring on the therapeutic potential and molecular interactions of a potent anticancer agent. Further exploration of analogues with modified oxazolidine rings is warranted to fully elucidate the structure-activity relationships and to potentially develop novel therapeutics with improved efficacy and target selectivity.
References
- 1. Quinocarmycin analog DX-52-1 inhibits cell migration and targets radixin, disrupting interactions of radixin with actin and CD44 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic activity of novel 10-alkylated docetaxel analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Wound healing assay | Abcam [abcam.com]
- 5. A Robust and Standardized Approach to Quantify Wound Closure Using the Scratch Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.virginia.edu [med.virginia.edu]
- 7. rupress.org [rupress.org]
- 8. Ezrin/Radixin/Moesin (ERM) Proteins Bind to a Positively Charged Amino Acid Cluster in the Juxta-Membrane Cytoplasmic Domain of CD44, CD43, and ICAM-2 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticancer Potential: A Comparative Guide to Quinoline Derivatives in HCT-116 Cells
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of IC50 Values
The following table summarizes the IC50 values of various quinoline derivatives against the HCT-116 cell line, as reported in peer-reviewed literature. This data serves as a crucial reference for evaluating the potency of newly synthesized compounds.
| Compound Class | Specific Derivative | IC50 (µM) in HCT-116 Cells | Reference |
| Quinoxaline Derivatives | Compound VIIIc | 2.5 | [1] |
| Quinoline-Chalcone Hybrids | Compound 12e | 5.34 | [2] |
| Tetrahydroquinolinones | Compound 20d | ~13 | [3] |
| 2-Oxoquinoline Derivatives | CQAH | Not explicitly stated, but induced apoptosis |
Note: The IC50 values are highly dependent on the experimental conditions, including cell density, incubation time, and the specific assay used. Direct comparison between different studies should be made with caution.
Experimental Protocols for IC50 Determination
Accurate and reproducible determination of IC50 values is critical for the preclinical evaluation of anticancer compounds. The most common method employed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol
This protocol provides a general framework for determining the IC50 of a test compound in HCT-116 cells.
Materials:
-
HCT-116 human colorectal carcinoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture HCT-116 cells in DMEM until they reach 70-80% confluency.
-
Trypsinize the cells, count them using a hemocytometer, and adjust the cell suspension to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically <0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with solvent) and a blank control (medium only).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, using a suitable software (e.g., GraphPad Prism).[3]
-
Visualizing the Experimental Workflow and Signaling Pathways
To aid in the understanding of the experimental process and the potential mechanism of action of these compounds, the following diagrams have been generated using Graphviz.
Caption: Workflow for IC50 determination using the MTT assay.
Quinocarcin and many of its structural analogs are known to exert their cytotoxic effects by inducing DNA damage. This damage triggers a complex signaling cascade known as the DNA Damage Response (DDR) pathway, which can ultimately lead to apoptosis (programmed cell death).
Caption: Simplified DNA Damage Response (DDR) pathway.
References
- 1. Polycarcin V induces DNA-damage response and enables the profiling of DNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Pharmacophore Analysis of Isatin-Thiosemicarbazones and Quinocarcin: Unveiling Divergent Anticancer Strategies
A detailed examination of the structural and molecular properties of isatin-thiosemicarbazones and the natural product quinocarcin reveals two distinct yet potent approaches to anticancer activity. While isatin-thiosemicarbazones exhibit a well-defined pharmacophore characterized by specific hydrogen bonding and hydrophobic features that contribute to their cytotoxicity and selectivity against multidrug-resistant cancer cells, this compound's activity is rooted in its ability to directly interact with and damage DNA through alkylation and the generation of reactive oxygen species.
This guide provides a comparative analysis of the pharmacophore models of these two compound classes, supported by quantitative data and detailed experimental methodologies for pharmacophore modeling. This information is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel anticancer agents.
Pharmacophoric Features: A Tale of Two Mechanisms
The key to the biological activity of a molecule lies in its pharmacophore: the specific three-dimensional arrangement of chemical features that enables it to interact with a biological target. The pharmacophores of isatin-thiosemicarbazones and this compound are fundamentally different, reflecting their distinct mechanisms of action.
Isatin-Thiosemicarbazones: Targeting Cellular Proteins
The pharmacophore for isatin-thiosemicarbazones has been extensively studied, particularly in the context of their effectiveness against cancer cells, including those that have developed resistance to multiple drugs.[1][2][3][4][5] Key features of the isatin-thiosemicarbazone pharmacophore include:
-
Hydrogen Bond Acceptor: The lactam oxygen of the isatin moiety acts as a crucial hydrogen bond acceptor.
-
Aromatic/Hydrophobic Regions: The isatin ring itself and an aromatic or bulky substituent at the N4 position of the thiosemicarbazone are vital for activity, contributing to hydrophobic interactions.
-
Thiosemicarbazone Backbone: This functional group is essential for the overall structure and activity of the molecule.
These features are thought to enable isatin-thiosemicarbazones to interact with specific cellular proteins, although the exact targets are still under investigation.
This compound: A DNA-Damaging Agent
In contrast to the protein-targeted approach of isatin-thiosemicarbazones, this compound exerts its potent anticancer effects by directly targeting DNA.[6][7] Its complex, rigid structure facilitates this interaction. Based on its known mechanism, the inferred pharmacophoric features of this compound are:
-
DNA Intercalating Region: The planar tetracyclic ring system of this compound is well-suited for intercalation between the base pairs of DNA, a common feature of many DNA-targeting anticancer drugs. This interaction is primarily driven by hydrophobic and van der Waals forces.
-
Electrophilic Center for Alkylation: The strained diazabicyclo-octane system within the this compound structure is susceptible to nucleophilic attack from DNA bases, leading to the formation of a covalent bond (alkylation). This irreversible damage to DNA disrupts its replication and transcription, ultimately leading to cell death.
-
Oxygen-Dependent Radical Generation: The oxazolidine moiety of this compound can participate in redox cycling, leading to the production of reactive oxygen species (ROS) that can cause further oxidative damage to DNA.
Quantitative Comparison of Biological Activity
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Isatin-β-thiosemicarbazone | KB-3-1 (cervical) | >100 | [9] |
| N-methyl-isatin-β-thiosemicarbazone | KB-3-1 (cervical) | 18.2 | [9] |
| N-ethyl-isatin-β-thiosemicarbazone | KB-3-1 (cervical) | 7.9 | [9] |
| N-phenyl-isatin-β-thiosemicarbazone | KB-3-1 (cervical) | 1.2 | [9] |
| 5-Fluoro-isatin-β-thiosemicarbazone | A549 (lung) | 10.67 | [10] |
| 5-Nitro-isatin-β-thiosemicarbazone | C6 (glioma) | 4.33 | [10] |
Experimental Protocols for Pharmacophore Modeling
The generation of a pharmacophore model is a critical step in modern drug discovery. Below are detailed methodologies for both ligand-based and structure-based pharmacophore modeling, which are applicable to the study of compounds like isatin-thiosemicarbazones and this compound.
Ligand-Based Pharmacophore Modeling (for Isatin-Thiosemicarbazones)
This approach is used when a set of active molecules is available, but the structure of the biological target is unknown.
-
Training Set Selection: A diverse set of at least 16 isatin-thiosemicarbazone analogues with a wide range of biological activities (IC50 values) is selected.
-
Conformational Analysis: For each molecule in the training set, a conformational analysis is performed to generate a representative set of low-energy 3D conformations. This can be achieved using molecular mechanics force fields like MMFF94.
-
Feature Identification: Common chemical features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings are identified for each molecule.
-
Pharmacophore Model Generation: A pharmacophore generation algorithm (e.g., HipHop or PHASE) is used to align the conformations of the active molecules and identify a common spatial arrangement of pharmacophoric features that is present in the most active compounds.
-
Model Validation: The generated pharmacophore model is validated by screening a database of known active and inactive compounds (a test set). A good model should be able to distinguish between active and inactive molecules with high accuracy.
Structure-Based Pharmacophore Modeling (Inferred for this compound-DNA Interaction)
This method is employed when the 3D structure of the biological target (in this case, DNA) is known.
-
Target Preparation: A high-resolution 3D structure of double-stranded DNA is obtained from the Protein Data Bank (PDB).
-
Binding Site Identification: The major and minor grooves of the DNA are identified as the potential binding sites for this compound.
-
Interaction Mapping: The DNA structure is analyzed to identify potential interaction points for a ligand, such as hydrogen bond donors and acceptors from the DNA bases and hydrophobic regions within the grooves.
-
Pharmacophore Feature Generation: Based on the interaction map, pharmacophoric features are placed in the binding site to represent the key interactions required for a molecule to bind to DNA. For this compound, this would include features representing the planar region for intercalation and a feature corresponding to the electrophilic center for alkylation.
-
Model Refinement and Validation: The pharmacophore model is refined to optimize the spatial arrangement and tolerances of the features. Validation can be performed by assessing the model's ability to correctly dock known DNA intercalators and alkylating agents.
Visualizing the Pharmacophore Models and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz (DOT language).
References
- 1. A Comprehensive Guide to the Top 8 Pharmacophore Modeling Software [parssilico.com]
- 2. DrugOn: a fully integrated pharmacophore modeling and structure optimization toolkit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand-based Pharmacophore Modeling - Protheragen [wavefunction.protheragen.ai]
- 4. researchgate.net [researchgate.net]
- 5. (-)-Quinocarcin | C18H22N2O4 | CID 158486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Directory of in silico Drug Design tools [click2drug.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, activity and pharmacophore development for isatin-β-thiosemicarbazones with selective activity towards multidrug resistant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Quinocarcin: A Guide for Laboratory Professionals
Essential protocols for the safe handling and disposal of the cytotoxic agent quinocarcin, ensuring the safety of laboratory personnel and environmental protection.
For researchers, scientists, and professionals in drug development, the proper management of potent compounds like this compound is a critical aspect of laboratory safety. As a cytotoxic agent, this compound necessitates stringent disposal procedures to mitigate risks of exposure and environmental contamination. This guide provides a comprehensive, step-by-step approach to its disposal, aligning with established safety protocols for hazardous chemical waste.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, double gloving with chemotherapy-rated gloves, a disposable gown, and eye protection. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any aerosols or particulates.
Step-by-Step Disposal Protocol
The primary and most crucial step in the disposal of this compound and any materials contaminated with it is segregation. This waste must not be mixed with general laboratory or other chemical waste streams.
-
Waste Segregation: All materials that have come into contact with this compound must be treated as cytotoxic waste. This includes:
-
Unused or expired this compound.
-
Contaminated labware (e.g., vials, pipettes, well plates).
-
Contaminated consumables (e.g., gloves, bench paper, wipes).
-
Solutions containing this compound.
-
Contaminated sharps (e.g., needles, syringes).
-
-
Container Selection: Utilize designated, leak-proof, and puncture-resistant containers for cytotoxic waste. These containers are often color-coded, with purple being a common standard for cytotoxic and cytostatic waste.
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Cytotoxic Waste" or "Chemotherapy Waste."
-
The biohazard symbol if applicable.
-
The name of the primary hazardous component (this compound).
-
The date of waste accumulation.
-
The laboratory or department of origin.
-
-
Waste Accumulation:
-
Solids: Place all contaminated solid waste directly into the designated purple cytotoxic waste container.
-
Liquids: Collect liquid waste containing this compound in a dedicated, sealed, and clearly labeled container. Do not dispose of liquid this compound waste down the drain.
-
Sharps: All sharps must be placed in a designated, puncture-resistant sharps container for cytotoxic waste.
-
-
Storage: Store sealed cytotoxic waste containers in a secure, designated area away from general laboratory traffic. This area should be clearly marked with appropriate hazard warnings.
-
Disposal: The final disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal company. The standard and recommended method for the destruction of cytotoxic waste is high-temperature incineration.
It is important to note that specific chemical inactivation or degradation procedures for this compound are not widely established in scientific literature. Therefore, adherence to the standard operating procedures for cytotoxic waste is the safest and most compliant method of disposal.
Quantitative Data for Disposal Management
While specific chemical degradation parameters for this compound are not available, the following table provides general guidelines for the management of cytotoxic waste.
| Parameter | Guideline | Source Recommendation |
| Waste Container Color Code | Purple | Common industry standard for cytotoxic waste.[1] |
| Container Type | Leak-proof, puncture-resistant, with a secure lid. | Standard for hazardous waste. |
| Labeling Requirement | "Cytotoxic Waste," Chemical Name, Hazard Symbols. | Regulatory compliance. |
| Final Disposal Method | High-Temperature Incineration | Recommended for complete destruction of cytotoxic compounds.[2] |
Experimental Protocols
As specific, validated chemical degradation protocols for this compound are not publicly available, this guide does not include experimental methodologies for its inactivation. The established and regulated protocol is physical destruction via incineration.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
